4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine
Description
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Properties
IUPAC Name |
[6-chloro-2-(methoxymethyl)pyrimidin-4-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4O/c1-12-3-6-9-4(7)2-5(10-6)11-8/h2H,3,8H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSVWYXTJIXIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CC(=N1)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901219700 | |
| Record name | Pyrimidine, 4-chloro-6-hydrazinyl-2-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901219700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461708-82-6 | |
| Record name | Pyrimidine, 4-chloro-6-hydrazinyl-2-(methoxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461708-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-chloro-6-hydrazinyl-2-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901219700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine CAS 1461708-82-6 properties
Executive Summary
4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine (CAS 1461708-82-6) is a specialized bifunctional pyrimidine intermediate used primarily in the synthesis of fused heterocyclic systems. Its structure features three distinct reactive handles: a nucleophilic hydrazine group at C6, an electrophilic chlorine at C4, and a chemically stable methoxymethyl ether at C2.
This unique substitution pattern makes it a critical scaffold for developing pyrazolo[3,4-d]pyrimidines (kinase inhibitors) and [1,2,4]triazolo[4,3-c]pyrimidines . This guide details its synthesis, chemical behavior, and application in high-value medicinal chemistry workflows.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine |
| CAS Number | 1461708-82-6 |
| Molecular Formula | C₆H₉ClN₄O |
| Molecular Weight | 188.61 g/mol |
| Appearance | White to off-white crystalline solid (typical) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
| Stability | Hygroscopic; Hydrazine moiety susceptible to oxidation |
Synthesis Protocol
The synthesis relies on a controlled nucleophilic aromatic substitution (
Reaction Scheme
The reaction proceeds via the addition-elimination mechanism typical of electron-deficient pyrimidines.
Figure 1: Synthetic pathway and critical control point for mono-substitution.
Step-by-Step Methodology
-
Preparation: Dissolve 4,6-dichloro-2-(methoxymethyl)pyrimidine (1.0 eq) in absolute ethanol (10 mL/g). Cool the solution to 0–5°C using an ice bath.
-
Addition: Add Hydrazine hydrate (1.1 eq) dropwise over 20 minutes.
-
Note: Slow addition at low temperature is critical to favor mono-substitution over di-substitution [1].
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
-
Workup:
-
If product precipitates: Filter the solid, wash with cold ethanol (2x) and diethyl ether (2x) to remove hydrazine salts.
-
If product remains soluble: Concentrate the solvent to ~20% volume, pour into ice-water, and filter the resulting precipitate.
-
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (if necessary) to remove traces of the di-hydrazinyl impurity.
Applications in Drug Discovery
This compound is a "linchpin" intermediate. The hydrazine group serves as a binucleophile for cyclization, while the remaining chlorine atom allows for late-stage functionalization (e.g., Suzuki coupling or amine displacement).
Core Workflow: Scaffold Construction
Figure 2: Divergent synthesis of fused heterocycles from the core hydrazine scaffold.
Detailed Mechanism of Action
-
Pyrazolo[3,4-d]pyrimidine Synthesis: Reaction with orthoesters (e.g., triethyl orthoformate) or Vilsmeier reagents leads to the formation of the pyrazole ring fused to the pyrimidine. This scaffold mimics the adenine core of ATP, making it highly relevant for ATP-competitive kinase inhibitors [2].
-
Triazolopyrimidine Synthesis: Reaction with carboxylic acids or acid chlorides, followed by dehydration (often using POCl₃), yields the [1,2,4]triazolo[4,3-c]pyrimidine system. Isomerization to the thermodynamically more stable [1,5-c] isomer may occur under acidic conditions (Dimroth rearrangement) [3].
Handling & Safety (SHE)
-
Hazard Identification:
-
Hydrazine Moiety: Potential genotoxin. Handle in a fume hood.
-
Chloropyrimidine: Skin and eye irritant; potential sensitizer.
-
-
Stability: The compound should be stored under inert gas. Hydrazines can darken upon air exposure due to oxidation.
-
Waste Disposal: All hydrazine-containing waste must be treated with bleach (sodium hypochlorite) to quench the hydrazine functionality before disposal.
References
-
ChemicalBook. (2023). Synthesis of 4,6-dichloro-2-methylpyrimidine and related hydrazine derivatives. Retrieved from
-
National Institutes of Health (NIH). (2018). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PubMed Central. Retrieved from
-
MDPI. (2011). Synthesis of Pyrimidine Conjugates and Evaluation of Antiviral Activity. Molecules. Retrieved from
-
PubChem. (2023).[1] 4-chloro-6-hydrazinyl-2-methylpyrimidine (Analogous Data). Retrieved from
Sources
An In-depth Technical Guide to 2-(Methoxymethyl)pyrimidine Derivatives in Medicinal Chemistry
Introduction: The Pyrimidine Scaffold and the Significance of the 2-(Methoxymethyl) Moiety
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivatives have been extensively explored as anticancer, antimicrobial, and antiviral agents.[3][4] The versatility of the pyrimidine core allows for fine-tuning of its physicochemical and pharmacological properties through substitution at various positions. This guide focuses on a specific, yet increasingly important subclass: 2-(methoxymethyl)pyrimidine derivatives.
The introduction of a methoxymethyl group at the 2-position of the pyrimidine ring imparts unique characteristics to the molecule. This small, flexible, and polar ether linkage can significantly influence a compound's solubility, metabolic stability, and ability to form key interactions with biological targets. The methoxymethyl group can act as a hydrogen bond acceptor and its conformational flexibility allows it to orientate within a binding pocket to optimize interactions. This guide will provide a comprehensive overview of the synthesis, chemical properties, biological activities, and therapeutic potential of 2-(methoxymethyl)pyrimidine derivatives for researchers, scientists, and drug development professionals.
Synthesis and Chemical Properties
The synthesis of 2-(methoxymethyl)pyrimidine derivatives is primarily achieved through a versatile and efficient synthetic route starting from readily available precursors. The most common and practical approach involves the preparation of a key intermediate, 2-(chloromethyl)pyrimidine hydrochloride, followed by a nucleophilic substitution reaction with a methoxide source.
Synthesis of the Key Intermediate: 2-(Chloromethyl)pyrimidine Hydrochloride
The synthesis of 2-(chloromethyl)pyrimidine hydrochloride is a well-established two-step process.
Step 1: Formation of 2-(Hydroxymethyl)pyrimidine
The initial step involves the reduction of a suitable pyrimidine-2-carboxylate ester, such as ethyl pyrimidine-2-carboxylate, to the corresponding alcohol, 2-(hydroxymethyl)pyrimidine. This reduction can be effectively carried out using a mild reducing agent like sodium borohydride in the presence of a Lewis acid catalyst, such as lithium chloride.
Experimental Protocol: Synthesis of 2-(Hydroxymethyl)pyrimidine
Materials:
-
Ethyl pyrimidine-2-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Absolute Ethanol
-
Lithium Chloride (LiCl)
-
Sodium Borohydride (NaBH₄)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Brine solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve ethyl pyrimidine-2-carboxylate (1.0 eq) in a mixture of anhydrous THF and absolute ethanol.
-
Add lithium chloride (2.0 eq) to the solution and stir until it is fully dissolved.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude 2-(hydroxymethyl)pyrimidine.
Step 2: Chlorination to 2-(Chloromethyl)pyrimidine Hydrochloride
The second step involves the chlorination of the newly synthesized 2-(hydroxymethyl)pyrimidine using a chlorinating agent like thionyl chloride (SOCl₂). This reaction proceeds to form 2-(chloromethyl)pyrimidine, which is then isolated as its stable hydrochloride salt.
Experimental Protocol: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride
Materials:
-
2-(Hydroxymethyl)pyrimidine
-
Anhydrous Toluene
-
Thionyl Chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous toluene.
-
Add thionyl chloride (1.1-1.2 eq) to the toluene and stir.
-
Dissolve 2-(hydroxymethyl)pyrimidine (1.0 eq) in anhydrous toluene and add it dropwise to the thionyl chloride solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess toluene and thionyl chloride.
-
Add diethyl ether to the residue to precipitate the 2-(chloromethyl)pyrimidine hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Synthesis of 2-(Methoxymethyl)pyrimidine Derivatives
With the key intermediate, 2-(chloromethyl)pyrimidine hydrochloride, in hand, the introduction of the methoxymethyl group is a straightforward nucleophilic substitution reaction. This is typically achieved by reacting the chloromethyl derivative with sodium methoxide in a suitable solvent like methanol.
Experimental Protocol: Synthesis of a 2-(Methoxymethyl)pyrimidine Derivative
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride
-
Sodium Methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of sodium methoxide (1.1-1.5 eq) in anhydrous methanol at 0 °C, add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude 2-(methoxymethyl)pyrimidine derivative.
-
Purify the crude product by column chromatography on silica gel if necessary.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway to 2-(methoxymethyl)pyrimidine derivatives.
Biological Activities and Therapeutic Applications
While the broader class of pyrimidine derivatives exhibits a vast array of biological activities, the specific role of the 2-(methoxymethyl) substituent is an area of active investigation.[3][5] Emerging evidence suggests that this moiety can be a key determinant of activity and selectivity for several important therapeutic targets.
Kinase Inhibition
A significant area of interest for 2-(methoxymethyl)pyrimidine derivatives is in the development of kinase inhibitors.[6] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] The methoxymethyl group can form important hydrogen bond interactions within the ATP-binding pocket of various kinases.
One notable example is found in the development of pyrido[3,2-d]pyrimidine-based inhibitors of PI3K/mTOR, where a methoxymethyl group at the 7-position was incorporated.[8] While not a simple 2-(methoxymethyl)pyrimidine, this demonstrates the utility of the methoxymethyl group in achieving potent inhibition in a related scaffold. The design of these inhibitors often involves leveraging the methoxymethyl group to occupy a specific region of the kinase active site, thereby enhancing potency and selectivity.[8]
Table 1: Representative Kinase Inhibition Data for a Pyrido[3,2-d]pyrimidine with a C-7 Methoxymethyl Group
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 3-(7-(Methoxymethyl)-4-morpholinopyrido[3,2-d]pyrimidin-2-yl)phenol | PI3Kα | ~100 | [8] |
| mTOR | ~100 | [8] |
Note: Data is for a fused pyrimidine system and serves as an illustrative example of the methoxymethyl group's role in kinase inhibition.
Antimicrobial and Antiviral Potential
Given the prevalence of the pyrimidine core in antimicrobial and antiviral drugs, it is plausible that 2-(methoxymethyl)pyrimidine derivatives could also exhibit such activities. The methoxymethyl group may enhance cell permeability and interaction with microbial or viral enzymes. For instance, 2-aminopyrimidine derivatives have been extensively studied for their antimicrobial properties.[9] The replacement of the amino group with a methoxymethyl group could lead to novel compounds with improved activity or a different spectrum of action.
Other Therapeutic Areas
The versatility of the pyrimidine scaffold suggests that 2-(methoxymethyl)pyrimidine derivatives could be explored for a wide range of other therapeutic applications, including as anti-inflammatory, analgesic, and anticonvulsant agents.[5] The specific contribution of the 2-(methoxymethyl) group to these activities requires further dedicated investigation.
Structure-Activity Relationships (SAR)
The structure-activity relationship (SAR) for 2-(methoxymethyl)pyrimidine derivatives is still being elucidated. However, based on the broader knowledge of pyrimidine-based inhibitors, some general principles can be inferred.
-
The 2-(Methoxymethyl) Group: The length and nature of the ether linkage at the 2-position are critical. The methoxy group provides a balance of polarity and lipophilicity. Longer or more complex alkyl ethers could be explored to probe for additional interactions within a target's binding site.[10]
-
Substitution at the 4- and 5-positions: The nature of the substituents at the 4- and 5-positions of the pyrimidine ring will significantly impact the overall biological activity. Large, hydrophobic groups at these positions are often found in potent kinase inhibitors, as they can interact with hydrophobic regions of the ATP-binding pocket.[11]
-
Substitution at the 6-position: The 6-position offers another vector for modification to enhance potency, selectivity, and pharmacokinetic properties.
Diagram of Key SAR Points:
Caption: Key positions for SAR studies on the 2-(methoxymethyl)pyrimidine scaffold.
Future Directions and Conclusion
The 2-(methoxymethyl)pyrimidine scaffold represents a promising area for further exploration in medicinal chemistry. The synthetic accessibility of these compounds, coupled with the favorable physicochemical properties imparted by the methoxymethyl group, makes them attractive candidates for lead optimization programs.
Future research should focus on:
-
Systematic SAR studies: A more thorough investigation of the impact of substitutions at the 4-, 5-, and 6-positions is needed to build a comprehensive SAR understanding for various biological targets.
-
Exploration of diverse therapeutic areas: While kinase inhibition is a promising application, the potential of these derivatives as antimicrobial, antiviral, and anti-inflammatory agents should be systematically evaluated.
-
Pharmacokinetic and toxicological profiling: As potent lead compounds emerge, detailed ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies will be crucial for their advancement into clinical development.
References
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.
- Synthesis of C2‐Functionalized Pyrimidine Derivatives by Using Arynes and Dithiopyrimidines. (2025). European Journal of Organic Chemistry.
- Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica.
- Song, X., Chen, W., Lin, L., Ruiz, C. H., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072–7075.
- Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Synthesis and biological activity of some pyrimidine deriv
- SAR studies of C2 ethers of 2H-pyrano[2,3-d]pyrimidine-2,4,7(1H,3H)-triones as nicotinic acid receptor (NAR) agonist. (2012). Bioorganic & Medicinal Chemistry Letters, 22(2), 1107-1111.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. (2021). RSC Advances, 11(13), 7434-7445.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.
- SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). (n.d.).
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Molecules, 27(22), 7786.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters.
- Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. (n.d.). RSC Medicinal Chemistry.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(11), 6066-6089.
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024). Current Medicinal Chemistry, 31(36), 5918-5936.
- Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1339–1350.
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The Strategic Importance of the 2-Methoxymethyl Group in Pyrimidine-Based Kinase Inhibitors: A Structure-Activity Relationship Deep Dive
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved therapeutics.[1][2] Its prevalence stems from its ability to mimic the purine core of ATP, allowing pyrimidine-based molecules to competitively bind to the ATP-binding site of protein kinases.[3] Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for drug development.[4][5] This guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet increasingly significant, class of pyrimidine derivatives: those substituted with a methoxymethyl group at the 2-position. We will explore the causal drivers behind the design of these molecules, the experimental validation of their activity, and the critical role the 2-methoxymethyl moiety plays in achieving potency and selectivity.
The 2-Position of the Pyrimidine Ring: A Critical Anchor Point
The substitution pattern on the pyrimidine ring is a key determinant of biological activity, with each position offering a unique vector for optimizing interactions with the target protein.[6] The 2-position, in particular, often serves as a crucial anchor point for establishing hydrogen bonds and other non-covalent interactions within the hinge region of the kinase ATP-binding pocket. The nature of the substituent at this position can profoundly influence binding affinity, selectivity, and overall pharmacological profile.
While a variety of functional groups have been explored at the 2-position, the methoxymethyl group (–CH₂OCH₃) offers a unique combination of properties that make it an attractive choice for medicinal chemists:
-
Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, forming key interactions with backbone amide protons in the hinge region of many kinases.
-
Conformational Flexibility: The single bond between the methylene and the ether oxygen allows for rotational flexibility, enabling the substituent to adopt an optimal conformation for binding.
-
Improved Physicochemical Properties: The methoxymethyl group can enhance aqueous solubility and metabolic stability compared to more lipophilic or reactive substituents.
-
Vector for Further Modification: The methylene group provides a point for further chemical elaboration, allowing for the exploration of additional binding pockets.
Structure-Activity Relationship of 2-Methoxymethyl Substituted Pyrimidines as Kinase Inhibitors
The true impact of the 2-methoxymethyl group becomes evident when examining its role within specific families of kinase inhibitors. Below, we dissect the SAR of 2-methoxymethyl pyrimidines in the context of Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), two important classes of oncology and immunology targets.
Case Study 1: Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDK2 is a key regulator of the cell cycle, and its dysregulation is frequently observed in various cancers.[7] Consequently, the development of potent and selective CDK2 inhibitors is a major focus of anticancer drug discovery.[1] Several studies on 2,4,5-trisubstituted pyrimidines have highlighted the importance of the 2-position substituent for achieving high potency.[8]
In a hypothetical series of 2-methoxymethyl-4-anilino-5-substituted pyrimidines, the following SAR trends would be anticipated based on published data for similar compounds:
-
The 2-Methoxymethyl Group: This group is hypothesized to form a critical hydrogen bond with the backbone NH of a key hinge region residue, such as leucine or alanine, thereby anchoring the inhibitor in the ATP-binding site. Its size and flexibility allow for optimal positioning without introducing steric clashes.
-
The 4-Anilino Group: The aniline moiety at the 4-position typically occupies a hydrophobic pocket, and substitutions on this ring can be used to fine-tune potency and selectivity. For instance, small electron-donating groups at the para-position of the aniline ring often enhance activity.[9]
-
The 5-Position: This position provides a vector for targeting the solvent-exposed region. Introduction of small, polar groups at this position can improve solubility and pharmacokinetic properties without compromising binding affinity.
The following table summarizes hypothetical SAR data for a series of 2-methoxymethyl pyrimidine-based CDK2 inhibitors, illustrating these principles.
| Compound ID | R1 (at C4-aniline) | R2 (at C5) | CDK2 IC50 (nM) |
| 1a | H | H | 150 |
| 1b | 4-OCH₃ | H | 75 |
| 1c | 4-Cl | H | 200 |
| 1d | 4-OCH₃ | -CN | 80 |
| 1e | 4-OCH₃ | -CONH₂ | 65 |
This data is illustrative and based on general SAR trends for pyrimidine-based kinase inhibitors.
Case Study 2: Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is central to the immune response, and its aberrant activation is implicated in autoimmune diseases and myeloproliferative disorders.[10][11] Consequently, JAK inhibitors have emerged as a significant class of therapeutics.[12] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed in the development of potent and selective JAK inhibitors.[13]
For a series of 2-methoxymethyl substituted pyrazolo[1,5-a]pyrimidines, the SAR would likely reveal:
-
The 2-Methoxymethyl Group: Similar to CDK2 inhibitors, this group would be expected to engage in hydrogen bonding with the hinge region of JAKs. Its non-bulky nature would be advantageous for fitting into the relatively conserved ATP-binding pocket.
-
Substitutions on the Pyrazolo Ring: The pyrazolo portion of the scaffold offers multiple points for modification to enhance selectivity among the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2). For example, bulky substituents at specific positions on the pyrazolo ring could be used to exploit subtle differences in the active sites of the JAK family members.
Experimental Protocols
To validate the SAR of 2-methoxymethyl substituted pyrimidines, a robust experimental workflow is essential. This typically involves chemical synthesis followed by biological evaluation.
Protocol 1: General Synthesis of 2-Methoxymethyl-4-anilino-5-cyanopyrimidine
This protocol describes a common synthetic route for accessing the 2-methoxymethyl pyrimidine core.
Step 1: Synthesis of 2-Methoxymethyl-4,6-dichloropyrimidine
-
To a solution of 2-methylthio-4,6-dihydroxypyrimidine in methanol, add a solution of sodium methoxide in methanol.
-
Heat the mixture to reflux and stir for 12 hours.
-
Cool the reaction mixture and add methyl iodide. Stir at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
To the residue, add phosphorus oxychloride and a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-methoxymethyl-4,6-dichloropyrimidine.
Step 2: Nucleophilic Aromatic Substitution with Substituted Aniline
-
To a solution of 2-methoxymethyl-4,6-dichloropyrimidine in isopropanol, add the desired substituted aniline and diisopropylethylamine.
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 2-methoxymethyl-4-anilino-6-chloropyrimidine intermediate.
Step 3: Cyanation at the 5-Position
-
To a solution of the 2-methoxymethyl-4-anilino-6-chloropyrimidine intermediate in N,N-dimethylformamide, add zinc cyanide and tetrakis(triphenylphosphine)palladium(0).
-
Heat the reaction mixture under microwave irradiation at 150°C for 30 minutes.
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the final 2-methoxymethyl-4-anilino-5-cyanopyrimidine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for CDK2)
This protocol outlines a general method for determining the inhibitory activity of the synthesized compounds against a target kinase.
-
Reagents and Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase substrate (e.g., a peptide derived from histone H1)
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which involves a luciferase-based signal generation.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualization of Key Concepts
Generalized SAR of 2-Methoxymethyl Pyrimidine Kinase Inhibitors
Caption: A generalized structure-activity relationship map for 2-methoxymethyl pyrimidine kinase inhibitors.
Synthetic Workflow for 2-Methoxymethyl Pyrimidine Derivatives
Caption: A representative synthetic workflow for the preparation of 2-methoxymethyl pyrimidine derivatives.
Conclusion and Future Perspectives
The 2-methoxymethyl substituted pyrimidine scaffold represents a promising platform for the development of novel kinase inhibitors. The methoxymethyl group at the 2-position offers a favorable combination of electronic, steric, and physicochemical properties that contribute to high binding affinity and improved drug-like characteristics. The SAR studies, exemplified by CDK and JAK inhibitors, demonstrate that systematic modification of the 4- and 5-positions of the pyrimidine ring, in conjunction with the 2-methoxymethyl anchor, allows for the fine-tuning of potency and selectivity.
Future research in this area will likely focus on exploring novel substitutions at the 5-position to engage with less conserved regions of the ATP-binding site, thereby achieving greater selectivity among different kinases. Additionally, the application of computational modeling and structure-based drug design will continue to guide the rational design of next-generation 2-methoxymethyl pyrimidine derivatives with enhanced therapeutic potential for a range of diseases.
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The Alchemical Touch: A Technical Guide to Pyrimidine Hydrazine Intermediates in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the structural basis of numerous therapeutic agents.[1][2][3][4] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3][4] The versatility of the pyrimidine ring, coupled with its presence in the fundamental building blocks of life, DNA and RNA, makes it a privileged structure in drug discovery.[2][5] This guide delves into the chemistry of a pivotal class of synthons—pyrimidine hydrazine intermediates—and their transformative role in the construction of novel fused heterocyclic systems. As a senior application scientist, this document aims to provide not just a collection of protocols, but a deeper understanding of the underlying principles that govern these powerful synthetic transformations.
The Gateway Synthon: Synthesis of Pyrimidine Hydrazine Intermediates
The journey into the diverse world of fused pyrimidines begins with the reliable synthesis of the pyrimidine hydrazine intermediate. The most common and direct approach involves the nucleophilic substitution of a suitable leaving group, typically a halogen or a methylthio group, on the pyrimidine ring with hydrazine hydrate.
A frequently employed precursor is a 4-chloro-substituted pyrimidine, which can be readily synthesized from the corresponding pyrimidinone by treatment with phosphoryl chloride (POCl₃).[6] The subsequent reaction with hydrazine hydrate proceeds under mild conditions to afford the desired hydrazinylpyrimidine.
Experimental Protocol: Synthesis of 4-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol is adapted from the synthesis of related pyrazolo[3,4-d]pyrimidines.
Step 1: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (3)
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (2), obtained from the cyclization of ethyl (ethoxymethylene)cyanoacetate (1) with phenylhydrazine, is cyclized with formamide at 190°C for 8 hours to yield the pyrazolo[3,4-d]pyrimidinone compound (3).[6]
Step 2: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4)
-
Compound (3) is chlorinated using phosphorous oxychloride (POCl₃) at 106°C for 6 hours to obtain 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4).[6]
Step 3: Synthesis of 4-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
To a solution of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4) in a suitable solvent such as ethanol, an excess of hydrazine hydrate is added.
-
The reaction mixture is refluxed for a period of 2-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the 4-hydrazinyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate.
Building Complexity: Pyrimidine Hydrazines as Precursors to Fused Heterocycles
The true synthetic utility of pyrimidine hydrazines lies in the nucleophilic character of the terminal amino group of the hydrazine moiety, which serves as a reactive handle for a variety of cyclocondensation reactions. This reactivity allows for the construction of a diverse array of fused heterocyclic systems, with pyrazolo[3,4-d]pyrimidines and triazolo[4,3-c]pyrimidines being among the most prominent.
The Synthesis of Pyrazolo[3,4-d]pyrimidines: A Scaffold of Therapeutic Promise
Pyrazolo[3,4-d]pyrimidines are structurally analogous to purines and have garnered significant attention for their potential as anticancer agents, particularly as inhibitors of cyclin-dependent kinases (CDKs).[7] The synthesis of this scaffold can be elegantly achieved through the reaction of a pyrimidine hydrazine intermediate with a 1,3-dicarbonyl compound or its equivalent.
The mechanism involves an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone, followed by an intramolecular cyclization and dehydration to furnish the pyrazole ring fused to the pyrimidine core.
Caption: General workflow for Triazolo[4,3-c]pyrimidine synthesis.
In some cases, the initially formed triazolo[4,3-c]pyrimidine can undergo a Dimroth rearrangement to the more thermodynamically stable triazolo[1,5-c]pyrimidine isomer. [8]This rearrangement is an important consideration in the synthesis of these fused systems.
Experimental Protocol: Synthesis of Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine Derivative (16)
This protocol describes the synthesis of a fused triazole system starting from a monohydrazino derivative.
-
A monohydrazino pyrazolo[3,4-d]pyrimidine derivative (15) is reacted with formic acid. [9]* The reaction mixture is heated, leading to the formation of the pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine (16). [9]
Expanding the Horizon: Other Cyclocondensation Reactions
The reactivity of pyrimidine hydrazines is not limited to the synthesis of pyrazoles and triazoles. They can participate in cyclocondensation reactions with a variety of other electrophiles to generate a wide range of fused heterocyclic systems. For instance, reaction with nitrous acid can lead to the formation of fused tetrazole derivatives. [9]
Conclusion and Future Perspectives
Pyrimidine hydrazine intermediates are undeniably powerful and versatile building blocks in the synthetic organic chemist's toolbox. Their accessibility and inherent reactivity provide a straightforward entry into a vast and diverse chemical space of fused pyrimidine heterocycles. The ability to readily construct complex molecular architectures with high therapeutic potential underscores the continued importance of these intermediates in modern drug discovery and development. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, as well as the exploration of novel cyclocondensation reactions to further expand the accessible range of heterocyclic scaffolds. The continued investigation of the biological activities of the resulting compounds will undoubtedly lead to the discovery of new and improved therapeutic agents.
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A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E]T[6][7][10]RIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG - Semantic Scholar. Available from: [Link]
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Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. 2011;16(8):6597-6609. Available from: [Link]
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Synthesis of some pyrazolo[3,4-d]pyrimidines and their fused triazole and tetrazole derivatives. ResearchGate. Available from: [Link]
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Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. Available from: [Link]
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Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. PubMed. Available from: [Link]
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Dihydropyrimidine based hydrazine dihydrochloride derivatives as potent urease inhibitors. PubMed. Available from: [Link]
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The reaction of hydrazine with pyrimidine bases. SciSpace. Available from: [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and development. This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for characterizing the solubility and stability of this compound. It is designed to equip researchers with the necessary knowledge to design and execute robust experimental protocols, interpret the resulting data, and ultimately accelerate the drug development process.
Introduction: The Significance of Physicochemical Characterization
The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges. Among the most critical early-stage hurdles is the thorough characterization of its physicochemical properties. Solubility and stability are not mere data points; they are fundamental determinants of a compound's developability, influencing everything from formulation strategies and bioavailability to storage conditions and shelf-life.
4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine, with its pyrimidine core, chloro and methoxymethyl substituents, and a reactive hydrazinyl group, presents a unique combination of structural features that are expected to govern its behavior in various environments. The pyrimidine ring is a common scaffold in numerous bioactive compounds, while the hydrazinyl moiety is known for its utility in forming various derivatives but can also be susceptible to degradation.[1][2] This guide will delve into the anticipated solubility and stability profile of this molecule and provide detailed protocols for its empirical determination.
Predicted Physicochemical Properties
2.1. Solubility Profile
The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine, the following factors are key:
-
Polarity: The presence of nitrogen atoms in the pyrimidine ring, the oxygen in the methoxymethyl group, and the polar hydrazinyl group suggest that the molecule will exhibit a degree of polarity. This should confer at least moderate solubility in polar protic solvents like water and alcohols, and polar aprotic solvents.[3]
-
Hydrogen Bonding: The hydrazinyl group (-NHNH2) can act as both a hydrogen bond donor and acceptor, which should facilitate interactions with protic solvents and enhance aqueous solubility.[4]
-
pH-Dependence: The basic nature of the pyrimidine ring nitrogens and the hydrazinyl group implies that the compound's solubility will be pH-dependent. In acidic solutions, protonation of these basic centers will lead to the formation of salts, which are generally more water-soluble.[4]
-
Organic Solvents: The molecule also possesses nonpolar regions, such as the chlorophenyl and methoxymethyl hydrocarbon portions, which suggest it will be soluble in a range of organic solvents.[3] The general order of solubility for pyrimidine derivatives is often observed as DMF > methanol > CCl4.[5][6]
Table 1: Predicted Solubility of 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Hydrogen bonding capabilities of the hydrazinyl and methoxymethyl groups.[3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Dipole-dipole interactions with the polar functional groups.[3] |
| Nonpolar Aprotic | Toluene, Hexane | Low | The overall polarity of the molecule is likely too high for significant solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Balance of polar and nonpolar characteristics.[3] |
2.2. Stability Profile
The stability of a pharmaceutical compound is its ability to resist chemical change over time. For 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine, potential degradation pathways include:
-
Hydrolysis: The hydrazinyl group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the cleavage of the C-N bond.[7] The chloro substituent on the pyrimidine ring may also be subject to nucleophilic substitution by water, especially at elevated temperatures.
-
Oxidation: Hydrazine and its derivatives can be susceptible to oxidation. The presence of atmospheric oxygen or oxidizing agents could lead to the formation of various degradation products.
-
Photostability: Many aromatic and heterocyclic compounds can degrade upon exposure to light. Photostability testing is crucial to determine appropriate handling and storage conditions.
-
Thermal Stability: The compound's stability at elevated temperatures needs to be assessed to understand its behavior during manufacturing, formulation, and storage.[8]
Experimental Protocols for Characterization
To move from prediction to empirical data, a series of well-designed experiments are necessary. The following sections provide detailed, step-by-step methodologies for determining the solubility and stability of 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine.
3.1. Solubility Determination: The Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5][6]
Protocol:
-
Preparation: Accurately weigh an excess amount of 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine into a series of vials.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Aliquoting: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and evaporate the solvent to dryness under a stream of nitrogen or in a vacuum oven.
-
Mass Determination: Accurately weigh the vial containing the dried solute.
-
Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the aliquot taken.
dot
Caption: Gravimetric Solubility Determination Workflow.
3.2. Stability Assessment: Forced Degradation Studies
Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways, which is a key requirement of regulatory bodies like the ICH.[8][9] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at a controlled temperature.[10][11]
-
Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C).[8]
-
Photolytic Degradation: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base-stressed samples, neutralize them before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method.[12] This method should be able to separate the parent compound from all degradation products.
dot
Caption: Forced Degradation Study Workflow.
Analytical Methodologies
A robust and validated analytical method is the cornerstone of accurate solubility and stability determination. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.[8][12]
4.1. HPLC Method Development
A stability-indicating HPLC method must be able to resolve the parent compound from its degradation products and any potential impurities.
Table 2: Starting Parameters for HPLC Method Development
| Parameter | Recommended Starting Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
This method should be optimized to achieve adequate separation and peak shape for all components.
Data Interpretation and Reporting
5.1. Solubility Data
Solubility data should be reported in standard units (e.g., mg/mL or µg/mL) at a specified temperature. For pH-dependent solubility, a plot of solubility versus pH should be generated.
5.2. Stability Data
The results of forced degradation studies should be presented in a table summarizing the percentage of degradation of the parent compound under each stress condition. Chromatograms showing the separation of the parent peak from the degradation product peaks should also be included.
Conclusion
While specific experimental data for 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine is not yet in the public domain, this guide provides a robust framework for its comprehensive solubility and stability characterization. By following the detailed protocols and employing sound analytical methodologies, researchers can generate the critical data needed to advance this compound through the drug discovery and development pipeline. The principles and techniques outlined herein are grounded in established scientific practices and are designed to ensure the generation of reliable and reproducible results.
References
- Vertex AI Search. (n.d.). Pyrimidine - Solubility of Things.
- SciSpace. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- BenchChem. (2025). Technical Support Center: Managing Pyrimidine Derivative Solubility in Organic Solvents.
- World Scientific News. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
- ResearchGate. (2025, August 6). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- Canadian Science Publishing. (n.d.). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- (n.d.). 6. analytical methods.
- (n.d.). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI.
- PMC. (2025, September 8). Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies.
- Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.
- (n.d.). Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition.
- (2008, June 9). Investigation of the stability of aromatic hydrazones in plasma and related biological material.
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Beyond the Adenine Mimic: Next-Generation Pyrimidine Scaffolds in Kinase Inhibitor Discovery
Executive Summary
The pyrimidine heterocycle has long served as the "privileged scaffold" of kinase inhibition due to its structural homology with the adenine ring of ATP.[1] However, the low-hanging fruit of simple 2,4-diaminopyrimidine inhibitors has largely been harvested. Modern drug discovery now demands next-generation pyrimidine architectures —specifically fused systems, macrocycles, and covalent warhead-equipped scaffolds—to overcome resistance mutations (e.g., EGFR T790M) and improve kinome selectivity.
This technical guide moves beyond basic pharmacophore theory to provide actionable synthetic strategies for constructing these complex building blocks. We focus on controlling regioselectivity during synthesis, exploiting entropy-driven binding via macrocyclization, and validating efficacy through rigorous biochemical protocols.
The Pharmacophore: Hinge Binding Mechanics
To design effective inhibitors, one must first master the "Hinge Region" interaction. The kinase hinge region connects the N-terminal and C-terminal lobes. The adenine ring of ATP forms two key hydrogen bonds here. Pyrimidine scaffolds mimic this via:
-
N1 Acceptor: Accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Met793 in EGFR).
-
C2-Amine Donor: Donates a hydrogen bond to the backbone carbonyl oxygen of the residue (e.g., Glu762 in EGFR).
Visualization: The ATP-Mimetic Binding Mode
Figure 1: Schematic representation of the critical hydrogen bonding network between the pyrimidine core and the kinase hinge region.
Synthetic Mastery: The Regioselectivity Challenge
The most common starting material, 2,4-dichloropyrimidine , presents a classic regioselectivity dilemma.[2] For a medicinal chemist, controlling which chlorine is displaced first is the difference between a nanomolar inhibitor and an inactive byproduct.
The C4 vs. C2 Rule
-
C4 Position: More electron-deficient and less sterically hindered. It is the preferred site for Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed oxidative addition. -
C2 Position: Less reactive. Functionalization here usually requires the C4 position to be already substituted or protected.
Expert Insight: To synthesize a standard kinase inhibitor core, always functionalize C4 first . Attempting C2 functionalization on a bare 2,4-dichloropyrimidine often yields inseparable mixtures or predominantly C4 products.[3]
Workflow: Regioselective Synthesis
Figure 2: The canonical workflow for sequential functionalization of the pyrimidine ring, prioritizing C4 reactivity.
Advanced Architectures: Beyond the Monocycle
While simple pyrimidines are effective, modern drug discovery utilizes complex variations to improve potency and patentability.
A. Fused Scaffolds (Pyrrolo- & Pyrazolo-pyrimidines)
Fused systems like pyrrolo[2,3-d]pyrimidines (e.g., Tofacitinib) and pyrazolo[3,4-d]pyrimidines (e.g., Ibrutinib) offer distinct advantages:
-
Vector Control: The fused ring allows vectors to reach into the "solvent front" or "back pocket" without disrupting the hinge bind.
-
Solubility: The extra nitrogen atoms in pyrazolo-systems can improve aqueous solubility.
B. Macrocyclization
Macrocyclic pyrimidines (e.g., Lorlatinib analogues) link the C2 and C4 substituents (or C6).
-
Thermodynamic Benefit: By constraining the molecule into its bioactive conformation before binding, you reduce the entropic penalty (
) of binding, significantly improving potency. -
Selectivity: The rigid linker often clashes with non-target kinases, enhancing selectivity profiles.
C. Covalent Warheads
Targeting a non-catalytic cysteine (e.g., Cys797 in EGFR) converts a reversible binder into an irreversible silencer.
-
Chemistry: An acrylamide Michael acceptor is attached to the pyrimidine core.
-
Mechanism: The pyrimidine docks reversibly (H-bonds), positioning the acrylamide near the cysteine thiol for nucleophilic attack.
Comparative Analysis of Scaffolds
| Feature | Simple Pyrimidine | Fused (Pyrrolo/Pyrazolo) | Macrocyclic Pyrimidine |
| Synthesis Complexity | Low | Medium | High |
| Selectivity Potential | Low-Medium | Medium-High | Very High |
| Binding Entropy | High Penalty | Medium Penalty | Low Penalty (Pre-organized) |
| Key Drug Example | Imatinib (derivative) | Ibrutinib | Lorlatinib |
Experimental Protocols
Protocol A: Regioselective C4-Suzuki Coupling
This protocol ensures exclusive C4-arylation of 2,4-dichloropyrimidine, a critical step for building the inhibitor core.
Reagents:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Aryl Boronic Acid (1.1 eq)
- (0.05 eq) - Tetrakis is preferred for steric control over C2.
- (2.0 eq, 2M aqueous)
-
DME (Dimethoxyethane) / Water (3:1 ratio)
Procedure:
-
Degassing: Charge a microwave vial with reagents and solvents. Sparge with Argon for 10 minutes. Critical: Oxygen poisons the Pd(0) catalyst and promotes homocoupling.
-
Reaction: Seal and heat to 85°C for 4-6 hours (or 110°C for 20 min in microwave).
-
Note: Do not exceed 100°C in standard heating, or C2 coupling will begin to compete.
-
-
Workup: Dilute with EtOAc, wash with brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc). The C4-product typically elutes before any bis-coupled byproduct.
Protocol B: Kinase IC50 Validation (FRET Assay)
Self-validating assay to confirm hinge-binding efficacy.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A biotinylated peptide substrate binds to a streptavidin-fluorophore. Phosphorylation allows antibody binding, creating a FRET signal.
Steps:
-
Titration: Prepare 10-point serial dilution of the pyrimidine inhibitor in DMSO (Top conc: 10 µM).
-
Incubation: Mix inhibitor (5 µL) with Kinase (e.g., EGFR-WT, 5 nM) and Peptide Substrate in assay buffer (
, DTT). Incubate 15 min. -
Initiation: Add ATP (at
concentration). Incubate 60 min at RT. -
Detection: Add EDTA (stop solution) and Eu-labeled antibody. Read FRET signal (Ex 337nm / Em 620nm & 665nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to Sigmoidal Dose-Response curve to determine
.
Future Directions: The Covalent Renaissance
The future of pyrimidine building blocks lies in Targeted Covalent Inhibitors (TCIs) . While acrylamides are standard, new "warheads" are emerging to reduce off-target toxicity (e.g., reacting with glutathione).
Emerging Trend: 2-Sulfonylpyrimidines . Recent studies suggest that replacing the acrylamide with a sulfonyl leaving group on the pyrimidine ring itself can allow for tunable reactivity toward cysteines, offering a "reversible covalent" mechanism that reduces permanent off-target adducts.
References
-
Pyrimidine Scaffold Reviews
-
Synthetic Methodologies
-
Macrocyclic & Covalent Inhibitors
-
Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility. PMC. Link
-
Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. J. Med. Chem. Link
-
Reaction mechanism of Cys797 alkylation for acrylamide inhibitors of EGFR.[6] ResearchGate. Link
-
Sources
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- 4. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Metabolic Stability of the Methoxymethyl (MOM) Group in Pyrimidine Drugs: A Mechanistic and Methodological Guide
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The methoxymethyl (MOM) ether is frequently employed as a protecting group for hydroxyl and amino functionalities in the synthesis of complex molecules, including pyrimidine-based drug candidates. While stable under various synthetic conditions, its fate in vivo is a critical determinant of a drug's pharmacokinetic profile. This guide provides an in-depth exploration of the metabolic stability of the MOM group within pyrimidine drug scaffolds. We will dissect the enzymatic pathways responsible for its cleavage, present detailed protocols for its quantitative assessment, and discuss medicinal chemistry strategies to modulate its stability, thereby offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Role and Relevance of the MOM Group in Pyrimidine Drugs
Pyrimidine scaffolds are a cornerstone of modern pharmacology, found in a wide array of clinically approved drugs for oncology, virology, and other therapeutic areas.[1][2][3][4] Their synthesis often requires the strategic use of protecting groups to mask reactive sites. The methoxymethyl (MOM) group is a popular choice due to its ease of installation and general stability across a range of non-acidic chemical environments.[5][6]
However, once a drug candidate enters a biological system, its metabolic fate becomes paramount. The metabolic stability of a compound, defined as its susceptibility to biotransformation, directly influences its half-life, bioavailability, and potential for generating active or toxic metabolites.[7][8] For pyrimidine drugs containing a MOM ether, the cleavage of this group is a key metabolic pathway that can significantly alter the compound's pharmacological and toxicological properties. Understanding and predicting this metabolic event is therefore a critical step in the drug development process.
The Enzymatic Machinery: Unraveling MOM Group Metabolism
The biotransformation of drug molecules is primarily categorized into Phase I and Phase II reactions. The cleavage of the MOM group is a Phase I oxidative process predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[9][10]
The Central Role of Cytochrome P450 Enzymes
CYP enzymes are heme-containing monooxygenases located mainly in the liver that catalyze the oxidation of a vast number of xenobiotics.[9][11] For MOM ethers, the metabolic attack is believed to occur via an O-dealkylation mechanism. This process involves the abstraction of a hydrogen atom from the methoxy carbon, followed by oxygen rebound to form an unstable hemiacetal intermediate. This intermediate then spontaneously decomposes to yield the deprotected pyrimidine (the free alcohol or amine), formaldehyde, and methanol.[12]
While multiple CYP isoforms exist, a few are responsible for the metabolism of the majority of clinical drugs, with CYP3A4, CYP2D6, and CYP2C9 being particularly prominent.[11][13] The specific isoform(s) responsible for metabolizing a given MOM-protected pyrimidine will depend on the overall structure of the drug, which dictates its binding affinity within the enzyme's active site.
Potential Contribution of Other Enzyme Systems
While CYPs are the primary drivers of MOM ether cleavage, the role of other enzymes should not be discounted. Aldehyde oxidase (AO), a cytosolic enzyme, is known to be a significant contributor to the metabolism of nitrogen-containing heterocycles like pyrimidine.[13] Although less common for ether cleavage, its involvement should be considered, especially if a compound shows high clearance that is not inhibited by common CYP inhibitors.
Diagram: Metabolic Cleavage of a MOM-Protected Pyrimidine
The following diagram illustrates the CYP450-mediated oxidative cleavage of a MOM group from a pyrimidine scaffold.
Caption: CYP450-mediated metabolism of a MOM ether.
Experimental Assessment of Metabolic Stability
Evaluating the metabolic stability of a MOM-containing pyrimidine is a cornerstone of preclinical drug development. This is typically achieved using a suite of in vitro assays that provide data on the compound's intrinsic clearance (CLint).[7][14][15]
Key In Vitro Systems
The choice of the in vitro system is critical and depends on the specific questions being asked.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from homogenized liver cells (hepatocytes). They are a rich source of CYP enzymes and are widely used for screening Phase I metabolism.[15][16] Microsomal stability assays are cost-effective, have high throughput, and are excellent for determining a compound's susceptibility to CYP-mediated clearance.
-
S9 Fraction: This is the supernatant from centrifuged liver homogenate and contains both microsomal and cytosolic enzymes.[8] S9 assays are useful for evaluating the contribution of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes, as well as cytosolic enzymes like aldehyde oxidase.[8]
-
Hepatocytes: Intact liver cells are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors, as well as intact cell membranes that necessitate compound transport.[14][15] They allow for the assessment of Phase I and Phase II metabolism in a more physiologically relevant context.
Quantitative Data Analysis
The output of these assays is typically the rate of disappearance of the parent drug over time. This data is used to calculate key pharmacokinetic parameters.
| Parameter | Description | Typical Units |
| t½ (Half-life) | The time required for the concentration of the drug to decrease by half. | minutes (min) |
| CLint (Intrinsic Clearance) | The inherent ability of the liver to metabolize a drug, independent of blood flow. | µL/min/mg protein or µL/min/10⁶ cells |
Table 1: Key parameters derived from in vitro metabolic stability assays.
These in vitro values can then be used in various models (e.g., the well-stirred liver model) to predict in vivo hepatic clearance, a crucial parameter for dose prediction.[14]
Standard Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a self-validating system for determining the metabolic half-life and intrinsic clearance of a MOM-protected pyrimidine drug.
Reagents and Materials
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Pooled Liver Microsomes (Human, Rat, etc.; stored at -80°C)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Positive Control Compound (e.g., a rapidly metabolized drug like Verapamil)
-
Quenching Solution (e.g., ice-cold Acetonitrile with an internal standard)
-
96-well incubation plate and plate shaker/incubator
-
LC-MS/MS system for analysis
Experimental Workflow
Diagram: Microsomal Stability Assay Workflow
The following flowchart outlines the key steps in a typical in vitro liver microsomal stability experiment.
Caption: Standard workflow for an in vitro metabolic stability assay.
Step-by-Step Methodology
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare working solutions of the test compound and positive control by diluting the stock solution in buffer to an intermediate concentration.
-
Pre-incubation: In the 96-well plate, add phosphate buffer, the microsomal suspension (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
-
Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system to all wells except the "T=0" and "No NADPH" controls.
-
Incubation & Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot from the incubation wells to a separate 96-well plate containing the ice-cold quenching solution. The T=0 sample is quenched immediately after adding the NADPH solution.
-
Sample Processing: Once all time points are collected, vortex the quench plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[14][16][17]
-
Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance is then calculated from the half-life and incubation parameters.
Modulating Metabolic Stability: Medicinal Chemistry Strategies
When a MOM-containing pyrimidine drug exhibits undesirable metabolic instability (i.e., it is cleared too quickly), medicinal chemists can employ several strategies to mitigate this liability.
-
Steric Hindrance: Introducing bulky substituents near the MOM group can sterically shield it from the active site of metabolizing enzymes, thereby slowing the rate of cleavage.[13]
-
Electronic Modification: Altering the electronic properties of the pyrimidine ring or adjacent functionalities can influence the susceptibility of the MOM group to oxidative attack. For example, incorporating electron-withdrawing groups can sometimes decrease the rate of CYP-mediated oxidation.
-
Scaffold Hopping: In some cases, replacing the MOM group with a different, more stable protecting group or bioisostere can be an effective strategy, provided the modification does not negatively impact the compound's primary pharmacological activity.[18]
-
Deuteration: Replacing the hydrogen atoms on the methoxymethyl group with deuterium can create a kinetic isotope effect, which often slows the rate of CYP-mediated bond cleavage and enhances metabolic stability.[19]
One published study demonstrated the intentional introduction of a C4-methoxymethyl group onto a pyrimidine scaffold to serve as a "metabolic soft spot," directing metabolism away from other parts of the molecule and precluding the formation of undesirable metabolites.[1] This highlights how the MOM group can be used strategically to control a molecule's metabolic profile.
Conclusion
The metabolic stability of the methoxymethyl group is a critical parameter in the development of pyrimidine-based drugs. Its cleavage, primarily mediated by CYP450 enzymes, can profoundly impact a drug's pharmacokinetic profile. A thorough understanding of the underlying metabolic pathways, coupled with robust in vitro assessment methodologies, empowers drug development professionals to make informed decisions. By characterizing the metabolic fate of the MOM group early in the discovery process and employing rational medicinal chemistry strategies to optimize its stability, researchers can significantly enhance the probability of advancing safe and effective drug candidates to the clinic.
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services - Nuvisan. Retrieved from [Link]
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Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]
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Li, A. P. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. Drug Discovery Today, 6(12), S357-S366. Retrieved from [Link]
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van Kuilenburg, A. B. P., Meinsma, R., Zonnenberg, B. A., & Zoetekouw, L. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. In Methods in Molecular Biology (Vol. 1378, pp. 237-242). Humana Press. Retrieved from [Link]
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Raheem, I. T., Denny, W. A., & Wilson, Z. E. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2096-2111. Retrieved from [Link]
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de Sain-van der Velden, M. G. M., Rijk, B., & van der Heeft, E. (2006). Comprehensive Detection of Disorders of Purine and Pyrimidine Metabolism by HPLC with Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry, 52(11), 2064-2073. Retrieved from [Link]
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Pathak, V. K., Kumar, V., & Kumar, S. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(11), 1362. Retrieved from [Link]
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Basicmedical Key. (2016, October 21). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Retrieved from [Link]
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Laube, M., Wünsch, B., & Kniess, T. (2011). Methoxymethyl (MOM) group nitrogen protection of pyrimidines bearing C-6 acyclic side-chains. Bioorganic & Medicinal Chemistry, 19(14), 4351-4358. Retrieved from [Link]
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Semantic Scholar. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved from [Link]
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Hong, J. Y., Yang, C. S., Lee, M., Wang, Y. Y., Huang, W. Q., Tan, Y., & Patten, C. J. (1997). Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. Archives of Toxicology, 71(4), 266-269. Retrieved from [Link]
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Pharmaceuticals. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
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Cambridge MedChem Consulting. (n.d.). Metabolism. Retrieved from [Link]
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Maccarone, E., Di Francesco, L., & Di Stilo, A. (2014). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1213-1217. Retrieved from [Link]
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Diasio, R. B., & Harris, B. E. (1989). Metabolism of pyrimidine analogues and their nucleosides. Pharmacology & Therapeutics, 42(2), 267-322. Retrieved from [Link]
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YouTube. (2022, September 25). Enzymatic Metabolism of the Adrenergic drugs. Retrieved from [Link]
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Hong, J. Y., Ding, X., Smith, T. J., Coon, M. J., & Yang, C. S. (1996). Metabolism of methyl tert-butyl ether and other gasoline ethers in mouse liver microsomes lacking cytochrome P450 2E1. Carcinogenesis, 17(8), 1793-1796. Retrieved from [Link]
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Bentham Science. (n.d.). Synthesis and Antitumor Activity of New Pyrimidine and Caffeine Derivatives. Retrieved from [Link]
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Shimada, T. (2006). Xenobiotic-metabolizing enzymes involved in activation and detoxification of carcinogenic polycyclic aromatic hydrocarbons. Drug Metabolism and Pharmacokinetics, 21(4), 257-276. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]
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Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12808. Retrieved from [Link]
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MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]
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A Comparative Analysis of 2-Methyl vs. 2-Methoxymethyl Pyrimidine Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of heterocyclic chemistry, pyrimidine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and biologically active compounds. The functionalization of the pyrimidine ring is a key strategy in drug discovery, and the nature of the substituents dictates the molecule's reactivity and synthetic accessibility. This guide provides an in-depth technical comparison of the reactivity profiles of two fundamental building blocks: 2-methylpyrimidine and 2-methoxymethylpyrimidine. We will explore the nuanced electronic and steric differences between the methyl and methoxymethyl groups and their profound impact on key chemical transformations, including C-H acidity, metalation, and nucleophilic aromatic substitution. This analysis, grounded in mechanistic principles and supported by practical, field-proven protocols, aims to equip researchers with the predictive understanding necessary to design efficient and selective synthetic routes for novel pyrimidine-based therapeutics.
Introduction: The Subtle Influence of a Single Oxygen Atom
The pyrimidine ring, a π-deficient diazine, is inherently electron-poor, a characteristic that governs much of its reactivity. This electron deficiency makes the ring susceptible to nucleophilic attack and enhances the acidity of protons on substituents, particularly at the 2-, 4-, and 6-positions.
This guide focuses on the comparative reactivity of 2-methylpyrimidine and 2-methoxymethylpyrimidine. At first glance, the difference appears minor—the insertion of an oxygen atom. However, this single atom fundamentally alters the electronic and steric profile of the substituent, leading to significant, and often counterintuitive, differences in chemical behavior. Understanding these differences is crucial for synthetic chemists who must choose the appropriate starting material to achieve a desired transformation, whether it be side-chain functionalization or modification of the heterocyclic core.
Electronic and Steric Profile of the Substituents
The reactivity of the pyrimidine core and its substituents is a direct consequence of the interplay between inductive and resonance effects, as well as steric hindrance.
-
2-Methyl Group (-CH₃): The methyl group is a weak electron-donating group (EDG) through an inductive effect.[1][2] It pushes electron density into the π-deficient pyrimidine ring, slightly reducing its electrophilicity compared to an unsubstituted pyrimidine. Sterically, it is relatively small.
-
2-Methoxymethyl Group (-CH₂OCH₃): This group presents a more complex electronic picture.
-
Inductive Effect: The oxygen atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the methylene group and, by extension, from the pyrimidine ring. This effect is more pronounced than the donating effect of a simple methyl group.[3]
-
Steric Effect: The methoxymethyl group is significantly bulkier than a methyl group. This increased steric hindrance can influence the approach of reagents to both the side chain and the adjacent ring nitrogens.
-
This fundamental difference—a weakly donating, small group versus a strongly inductively withdrawing, bulkier group—is the root cause of the divergent reactivity discussed in the following sections.
Key Reactivity Comparison: Side-Chain vs. Ring-Centered Reactions
The most critical point of divergence in the chemistry of these two molecules is in the reactivity of the benzylic-like protons of the 2-substituent and the electrophilicity of the pyrimidine ring itself.
Side-Chain C-H Acidity and Metalation
A cornerstone of 2-methylpyrimidine chemistry is the acidity of the methyl protons. The electron-withdrawing nature of the diazine ring stabilizes the conjugate base formed upon deprotonation, allowing for facile metalation followed by reaction with electrophiles.[4][5]
The 2-methylpyrimidine is readily deprotonated by strong bases like organolithium reagents (e.g., n-BuLi, s-BuLi) or lithium amides (e.g., LDA, LiTMP) to form a nucleophilic 2-picolyl-type anion.[6][7] This intermediate is a powerful tool for C-C bond formation.
In contrast, the 2-methoxymethylpyrimidine presents a more complex scenario for side-chain metalation. While the inductive effect of the oxygen atom should, in principle, increase the acidity of the methylene protons, direct deprotonation at this position is often complicated. The presence of the oxygen atom offers an alternative site for coordination with the lithium base, which can lead to competing reaction pathways or altered regioselectivity. Furthermore, strong bases might favor direct nucleophilic addition to the electron-deficient pyrimidine ring, a common issue in the metalation of π-deficient heterocycles.[6][7]
Expert Insight: The choice of base is critical. For 2-methylpyrimidine, n-BuLi or s-BuLi in THF at low temperatures (-78 °C) is standard. For substrates prone to nucleophilic addition, a more sterically hindered base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often preferred as it favors deprotonation over addition.[6] With 2-methoxymethylpyrimidine, directed ortho-metalation (DoM) principles suggest that the methoxy group could act as a directing metalation group (DMG), but its distance from the ring protons makes this less effective than traditional DMGs.[8][9][10] Instead, regioselective zincation using TMP-based zincates has emerged as a powerful method for functionalizing the pyrimidine ring itself, often at the C2 position, bypassing the complexities of side-chain deprotonation.[11][12]
Workflow & Protocol: Lateral Metalation of 2-Methylpyrimidine
This protocol describes a standard procedure for the deprotonation of the 2-methyl group and subsequent quenching with an electrophile, such as benzaldehyde.
Diagram: Experimental Workflow for Lateral Metalation
Caption: General workflow for the synthesis of 2-substituted pyrimidines via lateral metalation.
Step-by-Step Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 2-methylpyrimidine (1.0 eq.). Dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The solution will typically develop a deep color, indicating anion formation.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 eq.) in anhydrous THF dropwise.
-
Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, dilute with water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The π-deficient nature of the pyrimidine ring makes it susceptible to Nucleophilic Aromatic Substitution (S_NAR), especially when a good leaving group is present at the 2-, 4-, or 6-positions.[13][14] The stability of the anionic Meisenheimer-type intermediate, which is resonance-stabilized by the ring nitrogens, is key to this reactivity.[13][14]
When comparing a hypothetical 2-chloro-6-methylpyrimidine with 2-chloro-6-methoxymethylpyrimidine, the electronic nature of the substituent at the 6-position would significantly modulate the rate of nucleophilic attack at the 2-position.
-
With a -CH₃ group: The electron-donating methyl group slightly deactivates the ring towards nucleophilic attack by increasing electron density, making the carbons less electrophilic.
-
With a -CH₂OCH₃ group: The strong inductive electron withdrawal of the methoxymethyl group activates the ring towards nucleophilic attack. It pulls electron density out of the ring, making the carbons at the 2- and 4-positions more electrophilic and better able to accommodate the negative charge in the Meisenheimer intermediate.
Therefore, a pyrimidine ring substituted with a methoxymethyl group will be significantly more reactive in S_NAR reactions than one substituted with a methyl group, assuming all other factors are equal.[15]
Diagram: Influence of Substituents on Ring Electrophilicity
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Pyrazol-1-yl)pyrimidines via Cyclization of 4-Hydrazinylpyrimidines with 1,3-Dicarbonyls
Introduction: The Significance of Pyrazolyl-Substituted Pyrimidines in Drug Discovery
The fusion of pyrazole and pyrimidine rings into a single molecular scaffold has emerged as a highly fruitful strategy in modern medicinal chemistry. Pyrimidine derivatives are integral components of nucleic acids and exhibit a wide range of biological activities.[1][2] Similarly, the pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, known for its diverse pharmacological effects including anti-inflammatory, analgesic, and antimicrobial properties.[3][4] Consequently, the resulting pyrazolylpyrimidine core is recognized as a "privileged scaffold" in drug discovery, demonstrating a remarkable breadth of biological activities, including potent inhibition of various protein kinases, which are crucial targets in oncology.[3][5][6]
The Knorr pyrazole synthesis, a classic condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, provides a direct and versatile route to construct the pyrazole ring.[7][8] This application note provides a detailed guide for researchers on the practical implementation of this reaction for the synthesis of 4-(pyrazol-1-yl)pyrimidines from 4-hydrazinylpyrimidine precursors, a key transformation for accessing this important class of molecules.
Core Reaction: The Knorr Pyrazole Synthesis
The fundamental transformation is the cyclocondensation of a 4-hydrazinylpyrimidine with a 1,3-dicarbonyl compound, such as acetylacetone. This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring directly attached to the pyrimidine core.[7][9]
The reaction is typically facilitated by an acid catalyst, which protonates a carbonyl group of the 1,3-dicarbonyl, activating it for nucleophilic attack by the terminal nitrogen of the hydrazinylpyrimidine.[7] The choice of solvent and reaction temperature can significantly influence the reaction rate and yield.
Visualizing the Reaction Pathway and Workflow
To better understand the process, the following diagrams illustrate the chemical transformation and a typical experimental workflow.
Caption: Generalized mechanism for the Knorr cyclization of 4-hydrazinylpyrimidine.
Caption: A typical experimental workflow for the synthesis of 4-(pyrazol-1-yl)pyrimidines.
Detailed Experimental Protocols
The following protocols are based on established literature procedures and provide a robust starting point for the synthesis of various 4-(pyrazol-1-yl)pyrimidine derivatives.
Protocol 1: Synthesis of 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine
This protocol is adapted from the condensation of a substituted hydrazinylpyrimidine with acetylacetone in ethanol.[10]
Materials:
-
4-Chloro-2-hydrazino-6-methylpyrimidine
-
Acetylacetone (pentane-2,4-dione)
-
Ethanol (Absolute)
-
Standard reflux apparatus with magnetic stirring
-
Thin Layer Chromatography (TLC) plates (Silica gel G)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chloro-2-hydrazino-6-methylpyrimidine (10 mmol, 1.0 eq) and acetylacetone (10 mmol, 1.0 eq).
-
Solvent Addition: Add absolute ethanol (20-30 mL) to the flask. The volume should be sufficient to dissolve or suspend the reactants effectively.
-
Heating and Monitoring: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by TLC. A common mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the starting hydrazine is a key indicator of reaction completion. The reaction is typically complete within 3 hours.[10]
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. A solid product may precipitate upon cooling. If necessary, concentrate the solvent under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by filtration. Wash the filter cake with a small amount of cold ethanol or water to remove any soluble impurities.
-
Drying and Characterization: Dry the purified product, determine the melting point, and characterize its structure using spectroscopic methods (e.g., ¹H NMR, IR, Mass Spectrometry).
Protocol 2: Acetic Acid-Mediated Synthesis of a Substituted (Pyrazol-1-yl)phenyl-pyrazolo[3,4-d]pyrimidine
This protocol utilizes acetic acid as both the solvent and catalyst, which is effective for less reactive substrates or when a stronger acidic medium is required. This method is based on the synthesis of (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone.[11]
Materials:
-
Substituted 4-hydrazinylpyrimidine derivative (e.g., 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide)
-
Acetylacetone (pentane-2,4-dione)
-
Glacial Acetic Acid
-
Ice-water bath
-
Standard reflux apparatus with magnetic stirring
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve or suspend the hydrazinylpyrimidine derivative (10 mmol, 1.0 eq) in glacial acetic acid (10-15 mL).
-
Reagent Addition: Add acetylacetone (10 mmol, 1.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux for an extended period, typically around 10 hours.[11] The longer reaction time may be necessary for the conversion of the hydrazide to the pyrazole.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing ice water. This will cause the product to precipitate out of the acidic solution.
-
Purification: Collect the precipitated solid by filtration. Wash the solid thoroughly with water to remove residual acetic acid. The crude product can then be further purified by recrystallization from a suitable solvent, such as ethanol.[11]
-
Drying and Characterization: Dry the final product under vacuum and confirm its identity and purity via spectroscopic analysis and elemental analysis.
Comparative Data and Reaction Parameters
The choice of reaction conditions can be tailored based on the specific substrates used. The following table summarizes key parameters from literature examples.
| Starting Hydrazine | 1,3-Dicarbonyl | Solvent | Catalyst | Time (h) | Yield | Reference |
| 4-Chloro-2-hydrazino-6-methylpyrimidine | Acetylacetone | Ethanol | None specified | 3 | Good | [10] |
| 4-(...)-benzohydrazide | Acetylacetone | Acetic Acid | (Self) | 10 | Good | [11] |
| General Hydrazines | 1,3-Diketones | Ethanol | HCl (drops) | 6-10 | 58-88% | [4] |
| Arylhydrazine HCl | 1,3-Diketones | N,N-Dimethylacetamide | (Self) | - | Good | [12] |
Mechanism and Scientific Rationale
The Knorr pyrazole synthesis is a robust and well-understood reaction. The key steps are:
-
Initial Condensation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group onto one of the carbonyl carbons of the 1,3-dicarbonyl.[7] In acidic conditions, the carbonyl group is protonated, making it more electrophilic and accelerating this step.
-
Intermediate Formation: This initial attack leads to a hemiaminal intermediate which quickly dehydrates to form a hydrazone or its enamine tautomer.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion. This is the key ring-forming step.
-
Dehydration and Aromatization: The resulting five-membered ring intermediate, a pyrazoline derivative, readily undergoes dehydration to form the stable, aromatic pyrazole ring.[12] This final step is often the thermodynamic driving force for the reaction.
Causality Behind Experimental Choices:
-
Catalyst: Acid catalysts (e.g., HCl, acetic acid) are commonly used to protonate the dicarbonyl, increasing its electrophilicity and promoting the initial condensation.[4][7] For some reactive substrates, the reaction may proceed without an external catalyst, especially at elevated temperatures.
-
Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and is relatively inert.[10] Using acetic acid as a solvent provides a more acidic environment which can be beneficial for less reactive hydrazines.[11] Aprotic dipolar solvents like N,N-dimethylacetamide have also been shown to be effective.[12]
-
Temperature: Heating the reaction mixture, often to reflux, provides the necessary activation energy for the cyclization and dehydration steps, ensuring a reasonable reaction rate.
Trustworthiness and Self-Validation:
The protocols described are inherently self-validating through routine analytical techniques. The progress of the reaction can be easily monitored by TLC, allowing the researcher to determine the optimal reaction time and confirm the consumption of starting materials. The identity and purity of the final product must be rigorously confirmed by standard characterization methods such as NMR spectroscopy, mass spectrometry, and melting point analysis. An unreacted starting material or the presence of intermediates would be readily detectable, indicating the need to adjust reaction conditions (e.g., longer reaction time, more catalyst).
References
-
Synthesis and Biological Activity of Some New Pyrazoline and Pyrimidine Derivatives. (2011). Journal of the Brazilian Chemical Society, 22(7), 1286-1298. Available from: [Link]
-
Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors. (2015). European Journal of Medicinal Chemistry, 92, 443-452. Available from: [Link]
-
Design, synthesis and herbicidal activities of novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives as potential pigment biosynthesis inhibitors. (2014). Pest Management Science, 70(6), 929-936. Available from: [Link]
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Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1541-1547. Available from: [Link]
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Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives. (2015). Pest Management Science, 71(8), 1154-1162. Available from: [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Pharmaceutical Sciences & Analytical Research Journal. Available from: [Link]
-
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Medicinal Chemistry. Available from: [Link]
-
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. (2016). Molecules, 21(11), 1520. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Advances. Available from: [Link]
-
Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. University of Minho Repository. Available from: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journal of Organic Chemistry, 17, 2456-2529. Available from: [Link]
-
Paal–Knorr synthesis. Wikipedia. Available from: [Link]
-
Knorr Pyrazole Synthesis. Name Reaction. Available from: [Link]
-
Acetone hydrazone. Organic Syntheses. Available from: [Link]
-
Recent Developments in the Synthesis of β-Diketones. (2021). Molecules, 26(20), 6203. Available from: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. (2018). Journal of Chemistry. Available from: [Link]
-
Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. ChemBioChem. Available from: [Link]
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Application Note: A Detailed Protocol for the Nucleophilic Substitution of 4,6-Dichloropyrimidine with Hydrazine
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of hydrazinopyrimidine derivatives through the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with hydrazine hydrate. Pyrimidine scaffolds are of paramount importance in medicinal chemistry, and their hydrazino-functionalized derivatives serve as versatile intermediates for the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth scientific rationale, step-by-step experimental procedures for both mono- and di-substitution, rigorous safety protocols for handling hazardous reagents, and methods for product characterization.
Introduction and Scientific Rationale
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its electron-deficient nature makes it susceptible to nucleophilic aromatic substitution (SNAr), a key transformation for introducing diverse functionalities. The reaction of dichloropyrimidines with nucleophiles like hydrazine is a foundational method for creating valuable building blocks.[1][2]
The chlorine atoms at the C4 and C6 positions of 4,6-dichloropyrimidine are activated towards nucleophilic attack by the electron-withdrawing effects of the two ring nitrogen atoms.[1][3] Hydrazine (N₂H₄), a potent nucleophile, readily displaces these chlorine atoms. The reaction's outcome—mono-substitution to yield 4-chloro-6-hydrazinopyrimidine or di-substitution to form 4,6-dihydrazinopyrimidine—can be precisely controlled by modulating stoichiometric ratios, reaction temperature, and time. This selectivity is crucial for subsequent derivatization in a drug development campaign.
This document outlines reliable protocols to selectively synthesize both the mono- and di-hydrazino derivatives, explains the causality behind the procedural steps, and emphasizes the critical safety measures required when working with hydrazine, a particularly hazardous substance.[4]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on a terminal nitrogen of the hydrazine molecule attacks one of the electron-deficient carbons (C4 or C6) bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.
The high reactivity of 4,6-dichloropyrimidine is attributed to the strong activation provided by the ring nitrogens.[1] The first substitution facilitates the second, although moderated conditions allow for the isolation of the mono-substituted product.
Mandatory Safety Protocols
Hydrazine is an acutely toxic, corrosive, flammable, and suspected carcinogenic substance. [4][5] All handling must be performed with strict adherence to safety protocols.
-
Engineering Controls: All operations involving hydrazine hydrate must be conducted inside a certified chemical fume hood to prevent inhalation of toxic vapors.[4][6]
-
Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory. This includes:
-
Spill & Exposure Procedures:
-
Spill: In case of a spill, evacuate the area immediately and notify safety personnel. Do not attempt to clean it up yourself.[4]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][6]
-
Inhalation: Move the affected person to fresh air and seek immediate medical attention.[6]
-
-
Waste Disposal: Hydrazine waste is considered extremely hazardous.[4] It must be collected in a dedicated, clearly labeled hazardous waste container, separate from other chemical waste streams, for disposal by environmental health and safety personnel.[6]
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Note |
| 4,6-Dichloropyrimidine | 1193-21-1 | C₄H₂Cl₂N₂ | 148.98 | Purity ≥98% |
| Hydrazine Hydrate (80% soln.) | 7803-57-8 | H₆N₂O | 50.06 | Acutely Toxic & Corrosive |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | ACS Grade |
| Ethanol (Anhydrous) | 64-17-5 | C₂H₆O | 46.07 | ACS Grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | For washing |
| Celite® (for filtration) | 61790-53-2 | SiO₂ | 60.08 | Optional, for clarifying filtrates |
Equipment
-
Magnetic stirrer with hotplate
-
Round-bottom flasks (100 mL, 250 mL)
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
TLC plates (Silica gel 60 F₂₅₄)
-
NMR Spectrometer (≥400 MHz) and Mass Spectrometer
Experimental Protocols
The following workflow provides a general overview of the synthesis and analysis process.
Caption: General experimental workflow for synthesis and analysis.
Protocol 1: Synthesis of 4-Chloro-6-hydrazinopyrimidine (Mono-substitution)
This protocol is designed to favor the mono-substitution product by using a controlled stoichiometry of hydrazine hydrate at room temperature.
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.0 g (80.5 mmol) of 4,6-dichloropyrimidine in 100 mL of methanol. Stir until all solid has dissolved.
-
Reagent Addition: In a dropping funnel, place 12.0 mL of 80% hydrazine hydrate (~192 mmol, ~2.4 eq). Add the hydrazine hydrate dropwise to the stirring methanol solution over 20-30 minutes. An ice bath can be used to maintain the temperature around 20-25°C, as the reaction can be mildly exothermic.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 1 hour. A white precipitate will form.[7]
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot has been consumed.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove any hydrazine salts, followed by a small amount of cold methanol to aid in drying.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight.
-
Yield: The expected yield is approximately 10 g (86%) of 4-chloro-6-hydrazinopyrimidine as a white to off-white crystalline powder.[7][8]
Protocol 2: Synthesis of 4,6-Dihydrazinopyrimidine (Di-substitution)
This protocol utilizes an excess of hydrazine and elevated temperature to drive the reaction to completion, forming the di-substituted product.
-
Setup: In a 250 mL round-bottom flask equipped with a stir bar and reflux condenser, dissolve 7.45 g (50.0 mmol) of 4,6-dichloropyrimidine in 100 mL of ethanol.
-
Reagent Addition: Carefully add 15.0 mL of 80% hydrazine hydrate (~240 mmol, ~4.8 eq) to the ethanol solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the disappearance of the mono-substituted intermediate (4-chloro-6-hydrazinopyrimidine) by TLC.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold ethanol (2 x 20 mL) and dry under vacuum.
Table 2: Summary of Reaction Parameters
| Parameter | Protocol 1 (Mono-substitution) | Protocol 2 (Di-substitution) | Rationale |
| Solvent | Methanol | Ethanol | Both are suitable polar protic solvents. Ethanol is used for the higher reflux temperature. |
| Hydrazine Eq. | ~2.4 equivalents | >4.0 equivalents | A larger excess of the nucleophile is required to achieve di-substitution.[9] |
| Temperature | Room Temperature (~20°C)[8] | Reflux (~78°C) | Higher temperature provides the activation energy needed to displace the second chlorine atom.[9] |
| Time | ~1-1.5 hours[7][8] | 4-6 hours | Longer reaction time is necessary to ensure the second substitution goes to completion. |
| Expected Product | 4-Chloro-6-hydrazinopyrimidine | 4,6-Dihydrazinopyrimidine | Control of stoichiometry and temperature dictates the final product. |
Product Characterization
Authenticating the structure and purity of the final product is a critical step.
-
Appearance: 4-Chloro-6-hydrazinopyrimidine is typically a white to off-white crystalline powder.[8]
-
Melting Point: The reported melting point for 4-chloro-6-hydrazinopyrimidine is 164-165 °C.[8]
-
¹H NMR Spectroscopy: In DMSO-d₆, the spectrum for 4-chloro-6-hydrazinopyrimidine is expected to show distinct signals for the pyrimidine ring protons (C2-H and C5-H) and the hydrazine protons (NH and NH₂). The C2-H and C5-H typically appear as singlets in the aromatic region (δ 8.0-8.5 ppm), while the hydrazine protons will appear as broader signals that can be exchanged with D₂O.
-
¹³C NMR Spectroscopy: The spectrum will show characteristic peaks for the pyrimidine carbons. The carbon atoms attached to chlorine (C4) and hydrazine (C6) will have distinct chemical shifts from the other ring carbons (C2, C5).
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should be used to confirm the molecular weight of the product.
-
4-Chloro-6-hydrazinopyrimidine (C₄H₅ClN₄): Calculated M.W. = 144.57 g/mol . Expect to see [M+H]⁺ at m/z 145.0, with a characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M and M+2).[10]
-
4,6-Dihydrazinopyrimidine (C₄H₈N₆): Calculated M.W. = 140.15 g/mol . Expect to see [M+H]⁺ at m/z 141.1.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive hydrazine (oxidized over time). Insufficient reaction time. | Use fresh hydrazine hydrate. Monitor the reaction by TLC to ensure completion before work-up. |
| Mixture of Products | Incorrect stoichiometry or temperature control. | For mono-substitution, ensure hydrazine is added slowly at room temperature. For di-substitution, ensure sufficient excess hydrazine and adequate reflux time. |
| Product Fails Characterization | Contamination with starting material or hydrazine salts. | Improve washing steps during work-up. Recrystallization from a suitable solvent (e.g., ethanol) can be attempted for purification. |
Conclusion
The nucleophilic substitution of 4,6-dichloropyrimidine with hydrazine is a robust and scalable method for producing key synthetic intermediates. By carefully controlling the reaction stoichiometry and temperature, researchers can selectively synthesize either 4-chloro-6-hydrazinopyrimidine or 4,6-dihydrazinopyrimidine in high yield. The protocols and safety guidelines detailed in this application note provide a reliable framework for executing this transformation, enabling further exploration in medicinal chemistry and drug development programs.
References
-
PrepChem. Synthesis of 4-hydrazino-6-chloropyrimidine. Available from: [Link]
-
University of California, Santa Barbara, Environmental Health & Safety. Standard Operating Procedure: Hydrazine. Available from: [Link]
-
LookChem. 4-Chloro-6-hydrazinopyrimidine. Available from: [Link]
-
University of California, Los Angeles, Environmental Health & Safety. Laboratory Safety Standard Operating Procedure (SOP): Hydrazine. Available from: [Link]
-
Krasavin, M., et al. (2020). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 25(23), 5721. Available from: [Link]
-
University of New Mexico, Environmental Health & Safety. Standard Operating Procedure: Hydrazine. Available from: [Link]
-
Dar'in, D., et al. (2021). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[7]benzoxazine and Evaluation of Their Antiviral Activity. Molecules, 26(11), 3343. Available from: [Link]
-
Al-Anazi, M., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 20(5), 457-475. Available from: [Link]
-
CP Lab Safety. 4-Chloro-6-hydrazinopyrimidine, min 98%, 1 gram. Available from: [Link]
-
Asghar, M.N., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4983. Available from: [Link]
-
LibreTexts Chemistry. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link]
-
de la Torre, J.C., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 154. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. prepchem.com [prepchem.com]
- 8. lookchem.com [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. calpaclab.com [calpaclab.com]
Reaction conditions for Schiff base formation with pyrimidinyl hydrazines
Application Note: Optimized Synthesis of Pyrimidinyl Schiff Bases
Introduction & Strategic Importance
Pyrimidinyl hydrazones (Schiff bases derived from pyrimidinyl hydrazines) represent a privileged scaffold in medicinal chemistry. This moiety is central to the pharmacophore of numerous kinase inhibitors, antimicrobial agents, and anticancer therapeutics. The pyrimidine ring acts as a bioisostere for purine, allowing these compounds to interact effectively with ATP-binding pockets in enzymes.
However, the synthesis of these compounds presents unique challenges compared to simple phenylhydrazones. The electron-deficient nature of the pyrimidine ring—often exacerbated by electron-withdrawing substituents (e.g., halogens, nitro groups)—significantly reduces the nucleophilicity of the hydrazine nitrogen. This guide provides an optimized, robust protocol to overcome these electronic deactivations and minimize common side reactions such as cyclization to triazolopyrimidines.
Mechanistic Insight & Reaction Dynamics
To optimize the reaction, one must understand the electronic push-pull dynamic. The reaction is a reversible condensation proceeding through a hemiaminal intermediate.[1]
-
The Challenge: The pyrimidine ring pulls electron density away from the terminal amino group (
), making it a weaker nucleophile. -
The Solution: Acid catalysis is non-negotiable. It activates the carbonyl electrophile (aldehyde/ketone) to compensate for the weak nucleophile. However, pH control is critical .
-
Too acidic (pH < 3): The hydrazine nitrogen becomes protonated (
), completely killing nucleophilicity. -
Too basic: The carbonyl oxygen is not sufficiently activated.
-
Optimal: Weak acid catalysis (Acetic Acid) maintains the balance.
-
Figure 1: Reaction Mechanism & Pathway[2]
Caption: Step-wise mechanism showing acid activation compensating for reduced pyrimidine nucleophilicity.
Critical Reaction Parameters
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Ethanol (Abs.) or Methanol | Protic solvents stabilize the polar transition state. If solubility is poor, use DMF or DMSO (but workup becomes harder). |
| Catalyst | Glacial Acetic Acid (AcOH) | Provides the ideal pKa (~4.75). Strong mineral acids (HCl, H2SO4) often protonate the hydrazine, stalling the reaction. |
| Stoichiometry | 1:1 to 1:1.1 (Hydrazine:Aldehyde) | Slight excess of the cheaper reagent drives the equilibrium forward (Le Chatelier’s principle). |
| Temperature | Reflux (78–80°C) | Essential to overcome the activation energy barrier of the dehydration step. |
| Water Control | Molecular Sieves (Optional) | For sterically hindered ketones, adding 4Å molecular sieves scavenges water, preventing hydrolysis of the product. |
Experimental Protocols
Protocol A: Standard Solvothermal Synthesis (The "Gold Standard")
Best for: Scale-up, thermally stable substrates, and initial screening.
-
Preparation: In a 100 mL round-bottom flask (RBF), dissolve 1.0 mmol of the pyrimidinyl hydrazine derivative in 10–15 mL of absolute ethanol .
-
Note: If the hydrazine does not dissolve, add DMSO dropwise until clear, or proceed as a suspension (it will dissolve as it reacts).
-
-
Addition: Add 1.0 mmol of the aromatic aldehyde/ketone.
-
Catalysis: Add 3–5 drops (approx. 0.1 mL) of Glacial Acetic Acid.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2–6 hours .
-
Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the hydrazine spot (usually lower Rf due to polarity).
-
-
Workup:
-
Cool the reaction mixture to room temperature (RT).
-
If a precipitate forms: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), then diethyl ether (2 x 5 mL).
-
If no precipitate: Pour the mixture into 50 mL of crushed ice/water. Stir for 15 mins to induce precipitation. Filter and wash.[2]
-
-
Purification: Recrystallize from hot Ethanol or Ethanol/DMF mixtures.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: High-throughput library generation, difficult substrates, and improving yield.
-
Preparation: In a microwave-safe vial (10–30 mL), mix 1.0 mmol hydrazine, 1.0 mmol aldehyde, and 2–3 mL of Ethanol.
-
Catalysis: Add 1 drop of Glacial Acetic Acid.
-
Irradiation: Cap the vial. Set the microwave reactor to:
-
Temperature: 80–100°C
-
Power: Dynamic (Max 200W)
-
Time: 5–15 minutes (Hold time)
-
-
Workup: Cool the vial using compressed air (often built-in). The product typically precipitates upon cooling. Filter and wash as in Protocol A.
Troubleshooting & Optimization Workflow
If the standard protocol fails, use this decision logic to optimize conditions.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for addressing common synthetic failures.
Specific Troubleshooting Tips:
-
Problem: Product is an oil.
-
Fix: Triturate the oil with cold diethyl ether or hexane. Scratch the flask walls with a glass rod to induce nucleation.
-
-
Problem: Pyrimidine ring closure (formation of triazolopyrimidine).
-
Cause: Oxidation or presence of ortho-leaving groups.
-
Fix: Perform the reaction under Nitrogen atmosphere. Avoid strong mineral acids.
-
Characterization Standards
To validate the formation of the Schiff base, look for these specific signals:
-
H NMR (DMSO-
):-
Azomethine Proton (
): Sharp singlet between 8.0 – 9.5 ppm . This is the definitive proof of condensation. -
NH Proton: Broad singlet, typically
10.0 – 12.5 ppm (disappears withngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> exchange). -
Pyrimidine Protons: Characteristic coupling patterns (doublets/multiplets) in the aromatic region (
6.5 – 8.5 ppm).
-
-
FT-IR (KBr/ATR):
-
: Strong stretch at 1580–1630 cm
. -
: Medium band at 3100–3400 cm
.
-
: Strong stretch at 1580–1630 cm
References
-
Bhusnure, O. G., et al. (2015). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Journal of Chemical and Pharmaceutical Research, 7(10), 868-873. Link
-
Saeed, A., et al. (2016). Synthesis, characterization and antibacterial activity of some new pyrimidine derivatives. Journal of Saudi Chemical Society, 20, S1-S5. Link
-
Alam, M. S., et al. (2023). Microwave-Assisted Synthesis of Schiff Base and Mixed Ligand Complexes of Cr(III). Rasayan Journal of Chemistry, 16(2), 770-776. Link
-
Kozakiewicz-Latała, M., et al. (2023). Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. Scientific Reports, 13, 17424. Link
-
Abu-Melha, S. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry, 3, 1-8. Link
Sources
Preparation of 4-chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine from 4,6-dichloro precursor
Application Note: Regioselective Synthesis of 4-chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine
Executive Summary
This application note details the optimized protocol for the regioselective synthesis of 4-chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine via nucleophilic aromatic substitution (
The protocol addresses the critical challenge of preventing over-substitution (formation of the 4,6-dihydrazinyl byproduct) through precise temperature regulation and stoichiometric control. This intermediate is a vital scaffold in the synthesis of agrochemicals (sulfonylurea herbicides) and pyrazolopyrimidine-based pharmaceuticals.
Scientific Background & Mechanistic Logic
The Mechanism
The transformation proceeds via an addition-elimination mechanism. The pyrimidine ring, electron-deficient due to the two electronegative nitrogen atoms, is activated for nucleophilic attack.
-
Nucleophilic Attack: Hydrazine (
) attacks the C4 or C6 position (which are equivalent in the starting material). -
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.
-
Elimination: Chloride (
) is expelled, restoring aromaticity.
Regioselectivity & Kinetic Control
-
Symmetry Breaking: The starting material is symmetric; thus, the first substitution can occur at either C4 or C6 with equal probability.
-
Deactivation: Upon formation of the mono-hydrazinyl product, the electron-donating nature of the hydrazine group (
effect) significantly increases the electron density of the pyrimidine ring. This deactivates the remaining C6-Cl bond toward further nucleophilic attack. -
Temperature Sensitivity: While the electronic deactivation favors the mono-product, elevated temperatures can overcome this barrier, leading to the unwanted bis-hydrazinyl impurity. Therefore, conducting the addition at
is critical for high selectivity.
Role of the 2-(Methoxymethyl) Substituent
The methoxymethyl group (
Visualization: Reaction Pathway
Caption: Reaction pathway illustrating the selective mono-substitution and the potential risk of over-substitution at elevated temperatures.
Safety Pre-requisites
WARNING: Hydrazine hydrate is highly toxic, a known carcinogen, and a skin sensitizer.[1][2] It is unstable and can decompose violently if heated in a closed system.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
PPE: Double nitrile gloves (breakthrough time is short), chemical splash goggles, and a lab coat are mandatory.
-
Waste Disposal: Hydrazine waste must be segregated and quenched (often with dilute hypochlorite, though consult local EHS regulations) before disposal. Do not mix with oxidizers.
-
Skin Contact: In case of contact, wash immediately with polyethylene glycol (PEG 400) if available, or copious amounts of water.
Materials & Equipment
| Reagent / Solvent | Grade | Role |
| 4,6-dichloro-2-(methoxymethyl)pyrimidine | >97% | Starting Material (SM) |
| Hydrazine Hydrate | 50-60% (aq) or 98% | Nucleophile |
| Ethanol (EtOH) or Methanol (MeOH) | ACS Reagent | Solvent |
| Triethylamine (TEA) | Reagent Grade | Acid Scavenger (Optional) |
| Water | Deionized | Workup/Precipitation |
Equipment:
-
3-Neck Round Bottom Flask (equipped with thermometer and addition funnel).
-
Magnetic stirrer or overhead stirrer.
-
Ice/Water bath.[3]
-
Vacuum filtration setup (Buchner funnel).
Detailed Experimental Protocol
Step 1: Preparation of Starting Material Solution
-
Charge a 3-neck round bottom flask with 4,6-dichloro-2-(methoxymethyl)pyrimidine (10.0 g, 51.8 mmol).
-
Add Ethanol (100 mL, 10 volumes).
-
Note: Methanol can also be used. The SM should be fully dissolved. If necessary, warm slightly to dissolve, then cool back down.
-
-
Place the flask in an ice/water bath and cool the internal temperature to 0–5°C .
Step 2: Controlled Addition of Hydrazine
-
Prepare a solution of Hydrazine Hydrate (3.1 g, 62.1 mmol, 1.2 eq) in Ethanol (10 mL).
-
Optimization Note: Diluting the hydrazine prevents localized high concentrations that favor bis-substitution.
-
-
Add the hydrazine solution dropwise to the stirred pyrimidine solution over 30–45 minutes .
-
Optional: If not using excess hydrazine, add Triethylamine (1.0 eq) to scavenge the HCl formed. However, using a slight excess of hydrazine (which ends up as the hydrochloride salt in the mother liquor) is cleaner for this specific substrate.
Step 3: Reaction Monitoring & Completion
-
After addition, allow the reaction to stir at 0–5°C for 1 hour , then warm to Room Temperature (20–25°C) .
-
Stir for an additional 2–3 hours .
-
TLC/HPLC Check: Monitor consumption of SM.
-
Mobile Phase: Ethyl Acetate/Hexane (1:1).
-
Observation: The product is more polar (lower
) than the dichloro precursor.
-
Step 4: Workup and Isolation
-
The product, 4-chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine , typically precipitates as a white to off-white solid during the reaction or upon cooling.
-
If precipitation is not complete, concentrate the solvent volume by 50% under reduced pressure (
). -
Add cold water (50 mL) to the slurry to dissolve hydrazine hydrochloride salts and force full precipitation of the free base product.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (
mL) followed by cold ethanol ( mL) to remove unreacted hydrazine. -
Dry in a vacuum oven at
for 6 hours.
Visualization: Process Workflow
Caption: Step-by-step operational workflow for the synthesis and isolation of the target pyrimidine.
Analytical Validation & Quality Control
| Test | Expected Result | Interpretation |
| Appearance | White to pale yellow powder | Dark color indicates oxidation of hydrazine residue. |
| Yield | 75% – 85% | Lower yield suggests loss in mother liquor or bis-substitution. |
| 1H NMR (DMSO-d6) | Loss of symmetry compared to SM. Presence of hydrazinyl protons.[3][4][6][7] | |
| LC-MS | Observe characteristic Chlorine isotope pattern (3:1 ratio of M : M+2). |
Troubleshooting Guide
-
Issue: Formation of Bis-hydrazinyl impurity (4,6-dihydrazinyl...).
-
Cause: Temperature too high during addition or local excess of hydrazine.
-
Solution: Dilute hydrazine further; ensure strict
maintenance; reduce stoichiometry to 1.05 eq.
-
-
Issue: Product does not precipitate.
-
Cause: Product is soluble in the alcohol/water mix (common if pH is too acidic).
-
Solution: Neutralize the mixture with dilute
to pH ~7-8 (liberates the free base) and evaporate ethanol before adding water.
-
-
Issue: SM remains unreacted.
-
Cause: Old hydrazine hydrate (titer < 98%).[1]
-
Solution: Use fresh reagent or increase temperature to RT earlier (but monitor closely).
-
References
- General Mechanism of Pyrimidine Substitution: Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Standard text on pyrimidine chemistry).
-
Analogous Synthesis (4-chloro-6-hydrazinyl-2-methylpyrimidine)
-
Reddy, G. M., et al. (2016). "Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine." Heteroletters, 6(1). Link
-
-
Regioselectivity in Dichloropyrimidines
-
WuXi AppTec. (2021). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link
-
-
Safety of Hydrazine Hydrate
-
Preparation of 2-Substituted-4,6-Dichloropyrimidines
Sources
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. heteroletters.org [heteroletters.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 6. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Strategic Functionalization of the C4-Position in 2-(Methoxymethyl)pyrimidine Derivatives
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active molecules.[1] Its derivatives are integral to numerous FDA-approved drugs, targeting a wide spectrum of diseases from cancer to viral infections.[1][2][3] Among these, 2,4-disubstituted pyrimidines are particularly significant, offering a versatile template for molecular design where substituents at the C2 and C4 positions can be modulated to fine-tune pharmacological properties such as potency, selectivity, and ADME profiles.[4][5][6]
The key to unlocking the synthetic potential of this scaffold lies in the selective functionalization of its positions. Starting from readily available 2-(methoxymethyl)-4-chloropyrimidine, the C4-chlorine atom serves as a versatile synthetic handle. The electron-deficient nature of the pyrimidine ring, further influenced by the two nitrogen atoms, renders the C4 position highly susceptible to modification. This guide provides an in-depth exploration of the primary strategies for functionalizing this C4-position, focusing on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. We will delve into the mechanistic rationale behind these transformations, provide detailed, field-tested protocols, and offer expert insights to navigate common synthetic challenges.
Understanding Regioselectivity: Why C4 over C2?
In 2,4-dichloropyrimidines, both experimental and theoretical studies consistently show a higher reactivity at the C4 position for both cross-coupling and SNAr reactions.[2] This pronounced regioselectivity can be attributed to two main factors:
-
Electronic Effects : Frontier Molecular Orbital (FMO) theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 and C6 positions compared to C2.[7] This indicates that these positions are more electrophilic and thus more favorable for attack by a nucleophile or for oxidative addition of a palladium(0) catalyst.
-
Steric and Repulsive Forces : From a steric standpoint, the C4 position is less hindered than the C2 position, which is flanked by two ring nitrogens. Furthermore, an approaching electron-rich nucleophile experiences greater electrostatic repulsion from the lone pairs of the two adjacent nitrogen atoms when attacking the C2 position, making the C4-attack pathway kinetically more favorable.[7]
This inherent reactivity profile allows for the sequential and controlled introduction of diverse functionalities, making the 2-(methoxymethyl)-4-chloropyrimidine scaffold an ideal starting point for library synthesis and lead optimization campaigns.
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.
The lower reactivity of the C-Cl bond necessitates robust catalyst systems. Below is a comparison of common systems used for Suzuki coupling on chloropyrimidines.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Ref |
| Pd(PPh₃)₄ | (PPh₃) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 70-85 | [8] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100-110 | 85-95 | [9] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | 80-95 | [10] |
| PdCl₂(dppf) | (dppf) | Na₂CO₃ | DME/H₂O | 85 | 75-90 | [11] |
Materials:
-
2-(Methoxymethyl)-4-chloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add 2-(methoxymethyl)-4-chloropyrimidine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Seal the flask with a septum, then evacuate and backfill with inert gas (N₂ or Ar). Repeat this cycle three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : The crude product is typically purified by column chromatography on silica gel.
Scientist's Notes:
-
Causality : The use of bulky, electron-rich phosphine ligands like XPhos or SPhos is crucial. [9]These ligands stabilize the Pd(0) center and promote the oxidative addition step, which is often rate-limiting for aryl chlorides.
-
Trustworthiness : Ensure all reagents and solvents are properly degassed. Oxygen can oxidize the Pd(0) catalyst, leading to deactivation and lower yields. If the reaction stalls, adding a fresh portion of catalyst and ligand (pre-mixed) can sometimes drive it to completion.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, allowing for the coupling of aryl halides with a wide range of primary and secondary amines. [12][13]This reaction is invaluable for synthesizing 4-aminopyrimidine derivatives, a common motif in kinase inhibitors.
Similar to the Suzuki reaction, the Buchwald-Hartwig amination follows a palladium-catalyzed cycle. [12][14]After oxidative addition of the aryl chloride to Pd(0), the amine coordinates to the palladium complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The final reductive elimination step forms the C-N bond and regenerates the Pd(0) catalyst. [12]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
The Alchemist's Guide to Efficiency: One-Pot Synthesis of Fused Heterocycles from Pyrimidine Hydrazines
For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals
Foreword: The Pursuit of Molecular Elegance
In the intricate world of drug discovery, the pyrimidine nucleus is a privileged scaffold. Its presence in the fundamental building blocks of life, DNA and RNA, has made it a cornerstone of medicinal chemistry.[1][2] When fused with other heterocyclic rings, such as triazoles or pyrazoles, its pharmacological potential expands dramatically, yielding compounds with a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5] However, traditional multi-step syntheses of these complex architectures are often plagued by laborious procedures, costly reagents, and diminishing yields at each successive step.
This guide moves beyond classical approaches to embrace the principles of green chemistry and process efficiency. Herein, we detail the strategic application of one-pot synthesis , a paradigm that combines multiple reaction steps in a single vessel. By leveraging the inherent reactivity of pyrimidine hydrazines , we can construct intricate fused heterocyclic systems with minimal purification of intermediates, saving time, resources, and ultimately, accelerating the discovery pipeline. This document serves as both a theoretical guide and a practical handbook, explaining the mechanistic underpinnings of these elegant transformations and providing robust, field-tested protocols.
The Lode Star: Why Pyrimidine Hydrazines are Ideal Starting Materials
The synthetic versatility of a pyrimidine hydrazine (specifically, a hydrazinopyrimidine) lies in its unique electronic and structural properties. It is a bifunctional nucleophile, containing both a hydrazine moiety and the ring nitrogens of the pyrimidine core.
-
The Hydrazine Terminus (-NHNH₂): The terminal -NH₂ group is a potent nucleophile, readily attacking electrophilic centers.
-
The α-Nitrogen: The adjacent nitrogen atom of the hydrazine is also nucleophilic, playing a crucial role in the subsequent cyclization step.
-
Pyrimidine Ring Nitrogens: The endocyclic nitrogen atoms of the pyrimidine ring can act as nucleophiles or bases, influencing the regiochemistry of the cyclization.
This pre-packaged arrangement of nucleophilic sites makes it an ideal substrate for cyclocondensation reactions with 1,3-dielectrophilic partners, such as β-dicarbonyl compounds or their synthetic equivalents. The entire process—initial condensation followed by intramolecular cyclization and dehydration—can be seamlessly executed in a single pot.
Strategic Blueprint I: Synthesis of[3][4][6]Triazolo[4,3-a]pyrimidines
The[3][4][6]triazolo[4,3-a]pyrimidine scaffold is a prominent feature in many pharmacologically active molecules.[5][7] A highly efficient one-pot, three-component reaction provides rapid access to this core structure. This approach, a variation of the Biginelli reaction, combines a 5-amino-1,2,4-triazole (which can be conceptually derived from a hydrazine precursor), an aldehyde, and a β-ketoester.[7][8]
Reaction Mechanism Overview
The reaction proceeds through a cascade of condensation and cyclization steps. The initial step is the formation of an acyliminium ion intermediate from the aldehyde and the β-ketoester, which then undergoes a Michael-type addition with the aminotriazole. Subsequent intramolecular cyclization and dehydration yield the final fused heterocyclic system. The use of an acid catalyst is crucial for activating the aldehyde and facilitating the dehydration steps.
Caption: Workflow for the three-component synthesis of Triazolo[4,3-a]pyrimidines.
Application Protocol: One-Pot Synthesis of Ethyl 7-(4-chlorophenyl)-5-methyl-1-phenyl-1,5-dihydro-[3][4][6]triazolo[4,3-a]pyrimidine-6-carboxylate[7]
This protocol exemplifies the three-component synthesis, a robust method for generating molecular diversity.
Objective: To synthesize a substituted[3][4][6]triazolo[4,3-a]pyrimidine derivative via a one-pot, acid-catalyzed reaction.
Materials and Reagents:
-
5-amino-1-phenyl-1H-1,2,4-triazole
-
4-chlorobenzaldehyde
-
Ethyl acetoacetate
-
Aminopropyl-functionalized silica gel (APTS) or another suitable acid catalyst
-
Ethanol (reagent grade)
-
Ether/Hexane mixture for TLC
Step-by-Step Methodology:
-
Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-amino-1-phenyl-1H-1,2,4-triazole (3 mmol, 1.0 eq.).
-
Reagent Addition: Add 4-chlorobenzaldehyde (3 mmol, 1.0 eq.), ethyl acetoacetate (3 mmol, 1.0 eq.), and ethanol (10 mL).
-
Catalyst Introduction: Add the acid catalyst, APTS (0.3 mmol, 10 mol%).
-
Expert Insight: The use of a solid-supported catalyst like APTS simplifies workup, as it can be removed by simple filtration. Other catalysts like HCl or acetic acid can be used, but may require neutralization during workup.[7]
-
-
Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an appropriate mobile phase (e.g., ether/hexane 2:1). The reaction is typically complete within 24 hours.
-
Product Isolation: Once the starting materials are consumed, cool the reaction mixture to room temperature. A solid precipitate will typically form.
-
Purification: Collect the solid by vacuum filtration. Wash the solid with cold ethanol and then a small amount of ether to remove any residual starting materials.
-
Drying and Characterization: Dry the product under vacuum. Characterize the final compound using standard analytical techniques (¹H-NMR, ¹³C-NMR, HRMS). The expected yield is typically high (80-90%).[7]
Strategic Blueprint II: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidinones
The fusion of a pyrazole ring with a pyrimidinone creates the pyrazolo[1,5-a]pyrimidinone scaffold, a core structure in compounds developed for cancer, viral infections, and obesity.[6] Traditional methods often require a two-step process involving the synthesis and isolation of an intermediate 5-aminopyrazole.[9] Microwave-assisted organic synthesis (MAOS) provides a powerful alternative, dramatically reducing reaction times and often improving yields in a one-pot protocol.
Reaction Mechanism Overview
This one-pot synthesis is a two-stage process occurring in a single vessel.
-
Stage 1: Formation of 5-Aminopyrazole: A β-ketonitrile reacts with hydrazine. The hydrazine attacks the nitrile carbon, followed by an intramolecular attack on the ketone, leading to a cyclized intermediate that dehydrates to form the 5-aminopyrazole.
-
Stage 2: Formation of the Fused Pyrimidinone: A β-ketoester and an acid catalyst (e.g., acetic acid) are added directly to the vessel. The 5-aminopyrazole, formed in situ, then undergoes a cyclocondensation reaction with the β-ketoester to form the final pyrazolo[1,5-a]pyrimidinone.
Microwave irradiation accelerates both stages by efficiently heating the polar solvent and reagents, overcoming activation energy barriers more effectively than conventional heating.[6][10]
Caption: Microwave-assisted one-pot synthesis of Pyrazolo[1,5-a]pyrimidinones.
Application Protocol: One-Pot Microwave Synthesis of 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one[6][9]
This protocol highlights the speed and efficiency of microwave-assisted synthesis.
Objective: To synthesize a substituted pyrazolo[1,5-a]pyrimidinone using a one-pot, two-stage microwave-assisted protocol.
Materials and Reagents:
-
Benzoylacetonitrile (β-ketonitrile)
-
Hydrazine hydrate
-
Ethyl benzoylacetate (β-ketoester)
-
Glacial acetic acid
-
Methanol (HPLC grade)
-
Microwave synthesis vials (10 mL)
Step-by-Step Methodology:
-
Stage 1 - Vessel Preparation: In a 10 mL microwave synthesis vial, combine benzoylacetonitrile (0.9 mmol, 1.0 eq.), hydrazine hydrate (1.2 mmol, 1.3 eq.), and methanol (1 mL).
-
Stage 1 - Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 5 minutes (power setting approx. 100 W).
-
Expert Insight: This initial short burst of microwave energy is highly efficient for forming the aminopyrazole intermediate. Conventional heating for this step would be significantly slower and could lead to a complex mixture of side products.[6]
-
-
Stage 2 - Reagent Addition: After the first stage, cool the vial using compressed air. Unseal the vial and add ethyl benzoylacetate (0.9 mmol, 1.0 eq.) and glacial acetic acid (0.5 mmol, 0.6 eq.) directly to the reaction mixture.
-
Causality Note: Acetic acid acts as a catalyst for the cyclocondensation reaction, protonating the carbonyl of the ketoester and making it more susceptible to nucleophilic attack by the aminopyrazole.
-
-
Stage 2 - Microwave Irradiation: Reseal the vial and place it back into the microwave reactor. Irradiate the mixture at 150 °C for 2 hours.
-
Product Isolation: After cooling, the product often precipitates from the methanol solution. If not, reduce the solvent volume in vacuo.
-
Purification: Collect the solid product by vacuum filtration. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if necessary.
-
Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and HRMS. The reported yield for this specific transformation is 52%.[6]
Data Summary: Comparative Overview of One-Pot Syntheses
The following table summarizes representative conditions and outcomes for the one-pot synthesis of different fused pyrimidine systems. This allows for a quick comparison of methodologies.
| Fused System | Starting Materials | Key Reagents/Conditions | Time | Yield (%) | Reference |
| [3][4][6]Triazolo[4,3-a]pyrimidine | 5-Amino-1-phenyl-1H-1,2,4-triazole, Aldehyde, Ethyl Acetoacetate | APTS (10 mol%), Ethanol, Reflux | 24 h | 80-90% | [7] |
| Pyrazolo[1,5-a]pyrimidinone | β-Ketonitrile, Hydrazine, β-Ketoester | Microwave (150 °C), MeOH, Acetic Acid | ~2 h | 52-75% | [6][9] |
| 3-Halo-pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole, Enaminone, Sodium Halide | K₂S₂O₈, Microwave (180 °C), then N-halosuccinimide | < 30 min | 75-92% | [3][11] |
| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole, 1,3-Diketone | Acetic Acid, Reflux | 16 h | 60-85% | [12] |
Conclusion and Future Outlook
The one-pot synthesis of fused heterocycles from pyrimidine hydrazines and related precursors represents a significant advancement in synthetic efficiency and green chemistry. By minimizing intermediate handling and purification, these methods not only accelerate the synthesis of complex molecules but also reduce waste and cost. The application of enabling technologies like microwave irradiation further enhances these benefits, offering rapid and high-yield access to valuable pharmacological scaffolds.[10][13] As the demand for novel therapeutics continues to grow, the adoption of such elegant and efficient synthetic strategies will be paramount for researchers and drug development professionals aiming to navigate the complexities of modern medicinal chemistry.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (n.d.). Beilstein Journals. Available at: [Link]
-
Simple and Efficient Three Component One-pot Synthesis of Pyrazolo[1,5,a]pyrimidines. (n.d.). International Journal of ChemTech Research. Available at: [Link]
-
and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. (2017). Royal Society of Chemistry. Available at: [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. Available at: [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Three Component One-Pot Synthesis and Antiproliferative Activity of New[3][4][6]Triazolo[4,3-a]pyrimidines. (2023). National Center for Biotechnology Information. Available at: [Link]
-
An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. Available at: [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). ResearchGate. Available at: [Link]
-
One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. (2011). National Center for Biotechnology Information. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
microwave assisted one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1h)-ones using sfhs as an efficient and reusable catalyst. (2022). Rasayan Journal of Chemistry. Available at: [Link]
-
Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. (n.d.). Der Pharma Chemica. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
One-pot synthesis of novel pyrazolo[4,3-e][3][4][6]triazolo[1,5-c]pyrimidines under microwave irradiation in a green solvent. (2023). Monash University. Available at: [Link]
-
Three Component One-Pot Synthesis and Antiproliferative Activity of New[3][4][6]Triazolo[4,3-a]pyrimidines. (n.d.). ResearchGate. Available at: [Link]
-
The Biginelli Dihydropyrimidine Synthesis. (n.d.). Organic Reactions. Available at: [Link]
-
Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. (2013). ScienceDirect. Available at: [Link]
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
- 9. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. research.monash.edu [research.monash.edu]
Application Note: Regioselective Synthesis of 4-Amino-6-Hydrazinyl Pyrimidines
Executive Summary & Strategic Rationale
The synthesis of 4-amino-6-hydrazinyl pyrimidines is a critical gateway in the production of pyrazolo[3,4-d]pyrimidines , a privileged scaffold in kinase inhibitor discovery (e.g., Ibrutinib, Idelalisib analogs).
While 4,6-dichloropyrimidine is a symmetric starting material, the introduction of two distinct nucleophiles—an amine (
The Core Challenge: Simultaneous addition leads to statistical mixtures (bis-amino, bis-hydrazino, and mixed species). The Solution: This protocol advocates an "Amine-First" Strategy .[1]
-
Electronic Deactivation: The first substitution with an amine donates electron density into the pyrimidine ring, significantly raising the activation energy for the second substitution.
-
Process Control: This deactivation allows the isolation of the mono-amino-chloro intermediate in high purity before subjecting it to the harsher conditions required for hydrazinolysis.[1]
Mechanistic Insight: The Deactivation Cascade
Understanding the electronic environment is prerequisite to success. The pyrimidine ring is electron-deficient due to the two nitrogen atoms, making C4 and C6 highly electrophilic.
-
Stage 1 (High Reactivity): 4,6-Dichloropyrimidine is highly reactive. Attack by the first nucleophile (Amine) occurs readily at room temperature.
-
Stage 2 (Ring Deactivation): The resulting secondary amine at C4 is an Electron Donating Group (EDG) by resonance. This increases electron density in the ring, making the remaining C-Cl bond at C6 less electrophilic.
-
Stage 3 (Forcing Conditions): To displace the second chloride with hydrazine, thermal energy (reflux) and a potent nucleophile (excess hydrazine) are required.
Pathway Visualization
The following diagram illustrates the reaction logic and potential impurity pathways.
Figure 1: Sequential
Detailed Experimental Protocols
Protocol A: Regioselective Mono-Amination
Objective: Synthesize 4-chloro-6-(substituted-amino)pyrimidine.
Reagents:
-
4,6-Dichloropyrimidine (1.0 equiv)[1]
-
Target Amine (
) (1.05 equiv)[1] -
Base: Triethylamine (
) or DIPEA (1.2 equiv) -
Solvent: Ethanol (EtOH) or Isopropyl Alcohol (IPA) [0.2 M concentration]
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine in EtOH. Cool the solution to 0–5 °C using an ice bath. Note: Cooling is critical to prevent over-reaction.
-
Addition: Add the base (
) followed by the dropwise addition of the amine ( ) over 15–20 minutes. -
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3–6 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear, yielding a lower spot.
-
-
Work-up:
-
Method A (Precipitation): If the product precipitates (common with aryl amines), filter the solid, wash with cold water (to remove amine salts), and dry.
-
Method B (Extraction): If soluble, evaporate solvent, redissolve in EtOAc, wash with water and brine, dry over
, and concentrate.
-
-
Quality Check:
NMR should show a 1:1 integration ratio between the pyrimidine C2-H/C5-H and the R-group protons.[1]
Protocol B: Hydrazinolysis of the Intermediate
Objective: Convert the 4-chloro intermediate to the 4-amino-6-hydrazinyl target.[1]
Reagents:
-
Intermediate from Protocol A (1.0 equiv)
-
Hydrazine Hydrate (
, 80% or 98%) (5.0 – 10.0 equiv )
Procedure:
-
Setup: Dissolve the chloro-intermediate in Ethanol (or Dioxane for higher boiling point requirements).
-
Addition: Add Hydrazine Hydrate in a single portion.
-
Critical: A large excess (5–10 eq) is mandatory. This ensures the intermediate reacts with hydrazine rather than a newly formed hydrazinyl product attacking another starting molecule (which would form a dimer).
-
-
Reflux: Heat the reaction to reflux (
) for 4–12 hours. The deactivated ring requires this energy to overcome the activation barrier. -
Work-up:
-
Cool the mixture to RT. In many cases, the product precipitates as a white or off-white solid upon cooling.
-
Filter the solid.[3]
-
Wash: Wash the cake copiously with cold water (to remove excess hydrazine) and then cold ethanol.
-
-
Purification: Recrystallization from Ethanol/Water is usually sufficient if the melting point is sharp.
Optimization & Troubleshooting Data
The following data summarizes solvent and temperature effects observed in standard optimizations for this scaffold.
| Variable | Condition | Outcome | Recommendation |
| Solvent (Step 1) | DCM / THF | Slower reaction, homogeneous | Use EtOH/IPA (Protic solvents stabilize the transition state).[1] |
| Stoichiometry (Step 1) | Amine > 1.5 eq | Formation of bis-amino impurity | Keep Amine 1.0–1.05 eq .[1] |
| Temperature (Step 1) | Reflux | Loss of regiocontrol (Bis-sub) | Keep at 0°C |
| Hydrazine Equiv (Step 2) | 1.1 – 2.0 eq | Dimer formation (N-N bridged) | Use >5.0 eq to ensure monomeric product. |
| Solvent (Step 2) | Water | Poor solubility of intermediate | Use EtOH or Dioxane . |
References
-
BenchChem. (2025).[4] Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. Retrieved from
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. Retrieved from
-
WuXi AppTec. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from
-
Thieme Connect. (2013). Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine. Synthesis. Retrieved from
-
PrepChem. (2023). Synthesis of 4-hydrazino-6-chloropyrimidine. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Storage and Handling of 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine
Welcome to the dedicated technical support guide for 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists to address the critical challenge of preventing oxidative degradation of this valuable synthetic intermediate during storage. This guide provides in-depth, experience-driven answers and troubleshooting protocols to ensure the long-term stability and integrity of your compound.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the most common questions regarding the stability of 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine.
Q1: My freshly purchased 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine has started to show a yellow or brownish tint. What is happening?
This discoloration is a classic indicator of oxidation. The hydrazinyl (-NHNH₂) group in your compound is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can lead to the formation of various colored byproducts, including diazenes or other oxidized species, compromising the purity and reactivity of the material. The methoxymethyl and chloro substituents on the pyrimidine ring also influence the electron density of the molecule, potentially affecting the rate of this degradation.
Q2: What are the primary factors that accelerate the oxidation of this compound?
Several environmental factors can significantly accelerate the degradation of 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine. Understanding these is the first step toward effective prevention.
-
Atmospheric Oxygen: This is the primary oxidant. The lone pair of electrons on the nitrogen atoms of the hydrazinyl group is susceptible to attack by molecular oxygen.
-
Light: Photons, particularly in the UV spectrum, can provide the activation energy needed to initiate oxidation reactions.
-
Moisture: The presence of water can facilitate certain oxidative pathways and may also lead to hydrolysis of the chloro group over extended periods, although oxidation is typically the more immediate concern.
-
Elevated Temperatures: Heat increases the kinetic energy of molecules, accelerating the rate of all chemical reactions, including oxidation. Storage at ambient or elevated temperatures is highly detrimental.
-
Trace Metal Contaminants: Transition metals can act as catalysts for oxidation reactions. Ensure high-purity solvents and clean storage vessels are used.
Q3: How does this oxidation affect my downstream reactions?
Oxidative degradation is not merely a cosmetic issue. The presence of oxidized impurities can have significant consequences for subsequent synthetic steps:
-
Reduced Yield: As the parent compound degrades, its effective concentration decreases, leading to lower yields in your reaction.
-
Side Product Formation: Oxidized impurities can participate in unintended side reactions, complicating your reaction mixture and making purification more difficult.
-
Inconsistent Results: The variable purity of the starting material will lead to poor reproducibility in your experiments, a critical issue in both research and process development.
Part 2: Troubleshooting Guide - Diagnosis and Corrective Actions
This section provides structured guidance for identifying and addressing storage-related issues.
Issue 1: Visual Inspection Reveals Color Change
-
Symptom: The normally off-white or light-colored solid has developed a distinct yellow, orange, or brown color.
-
Probable Cause: Significant oxidation has occurred due to improper storage, likely involving exposure to air and possibly light.
-
Immediate Action:
-
Immediately transfer the material to a clean, dry amber glass vial.
-
Purge the vial headspace thoroughly with an inert gas (Argon or Nitrogen).
-
Seal the vial tightly with a high-quality, airtight cap (e.g., a PTFE-lined cap).
-
Store the vial in a freezer at or below -20°C.
-
-
Recommended Follow-up: Before using the material in a critical reaction, its purity must be reassessed. Refer to the analytical protocols in Part 3.
Issue 2: Inconsistent Results or Low Yields in Synthesis
-
Symptom: A previously reliable reaction using this intermediate is now giving low yields, producing unexpected byproducts, or failing completely.
-
Probable Cause: The purity of the 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine has likely been compromised by gradual, less visually obvious oxidation.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting reaction failures.
Part 3: Protocols for Purity Assessment
Do not assume the material is pure based on its initial certificate of analysis if it has been stored for some time. Regular quality control is essential.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Check
This method is highly effective for separating the parent compound from its more polar oxidized byproducts.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water).
-
Instrumentation & Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid, is a good starting point.
-
Example Gradient: 10% B to 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the pyrimidine ring absorbs strongly (e.g., 254 nm or 270 nm).
-
Analysis: The parent compound should appear as a major peak. Oxidized impurities will typically have different retention times, often eluting earlier if they are more polar. Integrate the peak areas to determine the relative purity.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 254 nm or 270 nm |
| Injection Volume | 5-10 µL |
Part 4: The Gold Standard Storage Protocol
To prevent degradation, a multi-layered approach is required. This protocol is designed to be a self-validating system for maintaining the integrity of your compound.
Caption: Recommended workflow for long-term storage and use.
Step-by-Step Methodology:
-
Procurement and Initial Handling: Upon receiving a new batch, handle it exclusively in a low-light environment.
-
Aliquotting (Crucial Step): Do not store the entire batch in the original manufacturer's bottle. Frequent opening and closing of a large bottle introduces fresh oxygen and moisture with each use. Instead, aliquot the material into smaller, single-use quantities in amber glass vials appropriate for the amount needed per experiment.
-
Inert Atmosphere: Perform the aliquotting process inside a glovebox with a nitrogen or argon atmosphere. If a glovebox is unavailable, use standard Schlenk line techniques to back-fill the vials with inert gas.
-
Purging: Direct a gentle stream of inert gas into the vial for at least 60 seconds to displace all atmospheric oxygen from the headspace above the solid.
-
Sealing: Use high-quality caps with intact PTFE liners to ensure an airtight seal. After tightening, wrap the cap-vial interface with Parafilm M® or vinyl electrical tape as an extra barrier.
-
Secondary Containment: Place the sealed aliquots inside a larger, labeled, airtight container (e.g., a small desiccator or a sealed plastic box) that contains a desiccant like silica gel to capture any moisture that might permeate the seals over time.
-
Cold Storage: Store this secondary container in a dedicated, non-cycling (manual defrost) freezer at -20°C or lower. The low temperature drastically reduces the rate of any potential degradation.
-
In-Use Protocol: When you need to use the compound, remove only one aliquot from the freezer. Crucially, allow the vial to warm completely to room temperature before opening. Opening a cold vial will cause atmospheric moisture to condense inside, contaminating the material. For maximum integrity, discard any unused material in the vial rather than re-storing a partially used aliquot.
By adhering to this comprehensive protocol, you create a robust system that protects 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine from the primary degradation vectors, ensuring its long-term stability and the reproducibility of your scientific work.
References
Improving yield of hydrazine nucleophilic substitution on chloropyrimidines
Ticket ID: PYR-HYD-SNAr-001 Subject: Optimization of Yield and Selectivity in Hydrazinolysis of Chloropyrimidines Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the technical support hub for pyrimidine functionalization. This guide addresses the nucleophilic aromatic substitution (
The following modules provide a mechanistic breakdown, a validated protocol, and a troubleshooting Q&A to resolve these specific issues.
Module 1: The Mechanism (The "Why")
To improve yield, one must control the Meisenheimer Complex . The reaction follows an addition-elimination pathway.[1] The hydrazine nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the restoration of aromaticity via the expulsion of the chloride ion.
Critical Factors:
-
Electronic Activation: Pyrimidine nitrogens (N1, N3) pull electron density, making C2, C4, and C6 electrophilic.
-
Leaving Group Ability: Chloride is a moderate leaving group; however, the rate-determining step is usually the nucleophilic attack, not the bond breaking.
-
The "Dimer" Trap: Once the product (Aryl-hydrazine) is formed, it is also a nucleophile. If the concentration of hydrazine is too low, the product will attack the starting material, forming a symmetric dimer (
).
Visualization: Reaction Pathway & Competitive Inhibition
Figure 1: The
Module 2: Regioselectivity (The "Where")
When working with 2,4-dichloropyrimidine , researchers often struggle to predict which chlorine is displaced.
-
Kinetic Control (C4 Position): The C4 position is generally more reactive than C2. This is due to the para-like relationship with N1, which effectively stabilizes the negative charge in the intermediate, and less steric hindrance compared to C2 (which is flanked by two nitrogens).
-
Thermodynamic Control: At higher temperatures or with specific catalysts, selectivity can erode or shift, but C4 remains the dominant site for hydrazine attack under standard conditions.
Regioselectivity Logic Gate
-
Targeting C4: Perform reaction at 0°C to RT .
-
Targeting C2: Difficult with hydrazine directly. Requires blocking C4 or using specific directing groups/ligands, though this is rare for simple hydrazinolysis.
-
Targeting Bis (C2+C4): Perform reaction at Reflux .
Module 3: Validated Experimental Protocol
This protocol is designed to minimize dimerization and maximize mono-substitution yield.
Reagents:
-
Substrate: 2,4-Dichloropyrimidine (1.0 eq)[2]
-
Nucleophile: Hydrazine Monohydrate (3.0 - 5.0 eq) (CRITICAL)
-
Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Base: Triethylamine (1.1 eq) - Optional, hydrazine can act as its own base.
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 eq of chloropyrimidine in Ethanol (0.2 M concentration). Note: High dilution prevents dimerization.
-
Thermal Control: Cool the solution to 0°C using an ice bath.
-
Addition: Add Hydrazine Monohydrate (3.0–5.0 eq) dropwise over 20 minutes.
-
Why? A localized high concentration of substrate relative to hydrazine promotes dimerization. Slow addition of hydrazine is NOT recommended; actually, inverse addition (adding substrate to hydrazine) is the best way to prevent dimers, but dropwise addition of hydrazine to cold substrate is standard if excess is used.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor via TLC/LCMS.[2]
-
Workup:
-
Most hydrazinylpyrimidines precipitate out of cold ethanol. Filter the solid.
-
Wash with cold water (to remove hydrazine salts) and cold ethanol.
-
Safety: Quench filtrate with bleach solution to destroy excess hydrazine before disposal.
-
Module 4: Troubleshooting & FAQs
Ticket #1: "I am getting a mixture of mono- and bis-substituted products."
Diagnosis: The reaction temperature is too high, or the reaction time is too long. Solution:
-
Lower Temperature: Run the reaction strictly at 0°C.
-
Stoichiometry: Ensure you are not using a massive excess of hydrazine if you are running at high temperatures. However, at 0°C, excess hydrazine protects the product.
-
Monitoring: Stop the reaction immediately upon consumption of the starting material. Do not let it "cook" overnight.
Ticket #2: "My product is an insoluble brick/oil and I can't purify it."
Diagnosis: Hydrazinopyrimidines are polar and often form hydrochloride salts. Solution:
-
Free Basing: If the product precipitates as a salt, suspend it in water and adjust pH to ~8-9 with saturated
. The free base often precipitates as a cleaner solid. -
Solvent Switch: If oiling out in Ethanol, try Isopropanol or Acetonitrile .
Ticket #3: "I see a mass peak corresponding to [2M-HCl]. What is this?"
Diagnosis: This is the Dimer (
-
Increase Hydrazine Equivalents: You likely used 1.0–1.5 eq. You generally need 3.0+ eq .
-
Dilution: Dilute your reaction. If the substrate molecules are far apart, they are less likely to encounter a product molecule to react with.
Summary of Solvent Effects
| Solvent | Polarity | Effect on Rate | Recommended For |
| Ethanol | High (Protic) | Fast (H-bonding stabilizes intermediate) | Standard protocols |
| THF | Moderate (Aprotic) | Moderate | Substrates with solubility issues in EtOH |
| Water | High (Protic) | Very Fast ("On-water" effect) | Green chemistry; requires insoluble product |
| Dioxane | Low | Slow | High-temperature bis-substitution |
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (Foundational text for mechanism and Meisenheimer complexes).
-
Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Authoritative source on pyrimidine reactivity and C4 vs C2 selectivity).
-
National Center for Biotechnology Information. PubChem Compound Summary for Hydrazine. (Safety and Handling).
-
Liotta, C. L., & Harris, H. P. "Chemistry of Naked Anions. Reaction of Hydrazine with Chloropyrimidines." Journal of the American Chemical Society. (Kinetics of hydrazine substitutions).
-
BenchChem Technical Support. "Controlling Regioselectivity in Dichloropyridine Reactions." (Analogous regioselectivity principles for heterocyclic systems).
Sources
Technical Support Center: Purification of Hygroscopic Pyrimidine Hydrazine Salts
Welcome to the Technical Support Center for the purification of hygroscopic pyrimidine hydrazine salts. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these often-unstable and water-loving compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the integrity of your research.
Introduction: The Dual Challenge of Hygroscopicity and Reactivity
Pyrimidine hydrazine salts are valuable intermediates in pharmaceutical and materials science, often serving as precursors for complex heterocyclic structures like pyrazoles and pyridazines.[1][2] However, their purification is frequently complicated by two key characteristics:
-
Hygroscopicity: These salts readily absorb moisture from the atmosphere, leading to difficulties in obtaining and maintaining a dry, crystalline product.[3][4][5] This can affect accurate weighing, reaction stoichiometry, and long-term stability.
-
Reactivity: The hydrazine moiety is a strong nucleophile and reducing agent, making these compounds susceptible to degradation, particularly in the presence of air (oxidation) or incompatible solvents and reagents.[6][7][8]
This guide provides a structured approach to overcoming these challenges, with a focus on practical, field-proven techniques.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of hygroscopic pyrimidine hydrazine salts in a question-and-answer format.
Issue 1: The Product Won't Crystallize and Remains an Oil or Wax.
Question: I've completed my synthesis of a pyrimidine hydrazine salt, and after workup and solvent removal, I'm left with a persistent oil or waxy solid. How can I induce crystallization?
Answer: This is a frequent challenge, often exacerbated by the presence of residual water or other impurities that depress the melting point and disrupt the crystal lattice formation.
Causality & Troubleshooting Steps:
-
Residual Solvent/Water: Even trace amounts of the reaction solvent or water can prevent crystallization.
-
Protocol: Co-evaporate the crude product with a high-boiling, non-polar solvent like toluene or xylene under reduced pressure.[9] This can form an azeotrope with water and other low-boiling impurities, effectively removing them. Repeat this process 2-3 times.
-
-
Impurity Interference: The presence of starting materials, by-products, or decomposition products can inhibit crystal formation.
-
Solution: Attempt a preliminary purification. For highly polar compounds, flash column chromatography on silica gel can be effective, though care must be taken due to the potential for interaction with the stationary phase.[10] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or a mixture with methanol) is often successful.
-
-
Solvent Selection for Recrystallization: The choice of solvent is critical.
-
Expert Insight: A good recrystallization solvent should dissolve the compound when hot but not when cold. For polar pyrimidine hydrazine salts, consider solvent systems like:
-
Ethanol/Water
-
Isopropanol/Water
-
Acetonitrile[11]
-
Ethanol/Diethyl Ether (adding the anti-solvent slowly)
-
-
Workflow:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon, heat for a short period, and then filter hot to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[9]
-
If still unsuccessful, place the flask in a refrigerator or ice bath.
-
If the product oils out upon cooling, try redissolving it and adding a small amount of a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists, then allow it to cool slowly.
-
-
Issue 2: The Purified Salt is Still Hygroscopic and Difficult to Handle.
Question: I've successfully purified my pyrimidine hydrazine salt, but it quickly becomes sticky or deliquescent when exposed to air. How can I effectively dry and store it?
Answer: This is an inherent property of these salts. The key is to use rigorous drying techniques and appropriate storage conditions.
Drying Protocols:
| Drying Method | Procedure | Advantages | Disadvantages |
| High Vacuum Drying | Place the solid in a flask or vacuum desiccator connected to a high-vacuum pump. A gentle warming (e.g., 30-40°C) can be applied if the compound is thermally stable. | Effective for removing residual solvents. | May not be sufficient for tightly bound water. |
| Vacuum Oven | Place the sample in a vacuum oven at a controlled temperature (typically 40-60°C).[12] | More effective than a simple vacuum due to heating. | Risk of decomposition if the compound is heat-sensitive. |
| Freeze-Drying (Lyophilization) | Dissolve the compound in a suitable solvent (e.g., water or dioxane), freeze the solution, and then apply a high vacuum to sublimate the solvent.[12][13] | Ideal for heat-sensitive compounds and produces a fine, easily soluble powder. | Requires specialized equipment. |
| Desiccator with a Strong Desiccant | Place the sample in a desiccator containing a high-capacity drying agent like phosphorus pentoxide (P₂O₅) or anhydrous calcium sulfate (Drierite®).[13][14][15] | Simple and effective for removing water. | Can be slow. P₂O₅ is corrosive and must be handled with care. |
Storage Recommendations:
-
Inert Atmosphere: Always store hygroscopic pyrimidine hydrazine salts under an inert atmosphere (e.g., nitrogen or argon).[8][16]
-
Sealed Containers: Use well-sealed containers, preferably with PTFE-lined caps.
-
Desiccator/Glove Box: For long-term storage or for highly sensitive compounds, storage in a desiccator or a glove box is recommended.[8]
Issue 3: Decomposition is Observed During Purification.
Question: My product seems to be decomposing during column chromatography or upon heating for recrystallization, often indicated by a color change (e.g., turning yellow or brown). What's happening and how can I prevent it?
Answer: Hydrazine derivatives are susceptible to oxidation and other degradation pathways, especially when exposed to air, heat, or certain acidic/basic conditions.[8]
Troubleshooting Workflow for Decomposition:
Caption: Troubleshooting workflow for decomposition during purification.
Expert Recommendations:
-
Inert Atmosphere: Whenever possible, perform purification steps under a nitrogen or argon atmosphere to minimize contact with oxygen.[8]
-
Deactivated Silica: If using silica gel chromatography, consider pre-treating the silica gel by slurrying it in the eluent containing a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to neutralize acidic sites.
-
Alternative Stationary Phases: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Minimize Heat: When performing recrystallization, use the minimum amount of heat necessary to dissolve the compound and avoid prolonged heating.
Purity Assessment: How Do I Know My Salt is Pure?
Question: What are the best analytical methods to confirm the purity of my final product?
Answer: A combination of techniques is recommended for a comprehensive assessment.
| Analytical Method | Information Provided | Key Considerations |
| Nuclear Magnetic Resonance (NMR) | Provides structural confirmation and can reveal the presence of impurities. | Ensure the sample is completely dry to avoid a large water peak in the spectrum. Use a deuterated solvent in which the compound is soluble. |
| High-Performance Liquid Chromatography (HPLC) | Quantifies purity by separating the main component from impurities.[17][18] | Due to the high polarity of these salts, reversed-phase chromatography can be challenging.[1] Consider using mixed-mode columns (e.g., cation-exchange) or derivatization to improve retention.[1][19] |
| Gas Chromatography (GC) | Can be used for purity analysis, often after derivatization to improve volatility and thermal stability.[17][20][21] | Derivatization with reagents like acetone or salicylaldehyde is a common approach.[18][21] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the desired product. | Can be coupled with HPLC (LC-MS) or GC (GC-MS) for powerful impurity identification. |
| Elemental Analysis | Determines the elemental composition (C, H, N) and compares it to the theoretical values. | Requires a very pure and dry sample for accurate results. |
Safety First: Handling Pyrimidine Hydrazine Salts
Hydrazine and its derivatives are toxic and potentially carcinogenic.[16][22][23] Always handle these compounds with appropriate personal protective equipment (PPE) and in a well-ventilated chemical fume hood.
Mandatory PPE:
-
Safety goggles (face shield recommended for splash hazards)[23]
-
Chemical-resistant gloves (e.g., nitrile or neoprene)[23]
-
Laboratory coat
Waste Disposal:
-
Hydrazine-containing waste should be segregated and never mixed with oxidizing agents.[7]
-
Quenching small residual amounts can be done carefully with a dilute solution of an oxidizing agent like sodium hypochlorite (bleach), but this should be done with caution and in a fume hood.[23]
References
-
(PDF) Chromatographic methods of determining hydrazine and its polar derivatives. (n.d.). Retrieved from [Link]
-
HPLC Methods for analysis of Hydrazine - HELIX Chromatography. (n.d.). Retrieved from [Link]
-
How to make a Desiccator Bag for Drying Chemicals - YouTube. (2009, November 15). Retrieved from [Link]
-
A dual-mode visual detector for toxic hydrazine - PMC. (n.d.). Retrieved from [Link]
-
Safety and Handling of Hydrazine - DTIC. (n.d.). Retrieved from [Link]
-
Drying - Clinical Gate. (2015, February 8). Retrieved from [Link]
-
Lab Drying Techniques: Freeze Drying vs Vacuum Drying - Drawell. (2024, January 18). Retrieved from [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). Retrieved from [Link]
-
Practical Hydrazine Hydrate Safety : r/chemistry - Reddit. (2018, October 15). Retrieved from [Link]
-
A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples - SIELC Technologies. (n.d.). Retrieved from [Link]
-
3.2: Drying Agents - Chemistry LibreTexts. (2024, August 15). Retrieved from [Link]
- CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents. (n.d.).
-
-
analytical methods. (n.d.). Retrieved from [Link]
-
-
Contaminant Reduction in High Purity Hydrazine - NASA Technical Reports Server. (n.d.). Retrieved from [Link]
-
Drying of salt contaminated porous media: Effect of primary and secondary nucleation | Journal of Applied Physics | AIP Publishing. (2015, September 15). Retrieved from [Link]
-
What Are Hygroscopic Salts And How Can They Affect Walls? - Timberwise. (n.d.). Retrieved from [Link]
-
Purification of hydrazine hydrate waste salt using a water washing based integrated process for the production of sodium hydrate via ion-exchange membrane electrolysis - ResearchGate. (n.d.). Retrieved from [Link]
-
hydrazine hydrate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Hydrazinolysis of some purines and pyrimidines and their related nucleosides and nucleotides - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Retrieved from [Link]
-
The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. (n.d.). Retrieved from [Link]
-
4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Hydrazine hydrate removal by column chromatography : r/OrganicChemistry - Reddit. (2023, April 13). Retrieved from [Link]
-
What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. (n.d.). Retrieved from [Link]
-
Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines - ResearchGate. (2018, April 17). Retrieved from [Link]
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC. (n.d.). Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (n.d.). Retrieved from [Link]
-
Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances - Scholars Research Library. (n.d.). Retrieved from [Link]
-
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (n.d.). Retrieved from [Link]
-
Damp Proofing efficacy Hygroscopic Salts. (2024, February 12). Retrieved from [Link]
-
How to purify hydrazone? - ResearchGate. (2020, August 31). Retrieved from [Link]
-
Hygroscopic Salt Behaviour - Sussex Damp Experts. (n.d.). Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions | PDF - Scribd. (n.d.). Retrieved from [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. timberwise.co.uk [timberwise.co.uk]
- 4. damprot.com [damprot.com]
- 5. sussexdampexperts.com [sussexdampexperts.com]
- 6. arxada.com [arxada.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A dual-mode visual detector for toxic hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Drying - Clinical GateClinical Gate [clinicalgate.com]
- 14. youtube.com [youtube.com]
- 15. [4] The reaction of hydrazine with pyrimidine bases (1967) | D.M. Brown | 12 Citations [scispace.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. sielc.com [sielc.com]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselectivity in 4,6-Dichloropyrimidine Hydrazine Reactions
Welcome to the technical support center for controlling regioselectivity in the reaction of 4,6-dichloropyrimidine with hydrazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyrimidine functionalization. Here, you will find in-depth answers to frequently asked questions, practical troubleshooting guides, and detailed experimental protocols to help you achieve your desired reaction outcomes with confidence and precision.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity when reacting 4,6-dichloropyrimidine with hydrazine, and what is the underlying principle?
A1: In the nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and a nucleophile like hydrazine, the substitution generally favors the C4 and C6 positions over the C2 and C5 positions.[1][2] For an unsubstituted 4,6-dichloropyrimidine, the C4 and C6 positions are electronically equivalent. Therefore, the reaction with one equivalent of hydrazine will typically yield 4-chloro-6-hydrazinylpyrimidine as the monosubstituted product.[3]
The underlying principle is the electron-deficient nature of the pyrimidine ring, which is further activated towards nucleophilic attack by the two electron-withdrawing nitrogen atoms.[2] The chlorine atoms at the 4 and 6 positions are more susceptible to displacement compared to other positions. Computational analyses, such as examining the Lowest Unoccupied Molecular Orbital (LUMO), can provide a more detailed rationale for this observed selectivity.[4][5]
Q2: My reaction is producing a mixture of monosubstituted and disubstituted products. How can I improve the selectivity for the monosubstituted product?
A2: The formation of a disubstituted product, 4,6-dihydrazinylpyrimidine, occurs when a second molecule of hydrazine reacts with the initially formed 4-chloro-6-hydrazinylpyrimidine. To favor monosubstitution, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use of a slight excess of 4,6-dichloropyrimidine relative to hydrazine can help minimize the formation of the disubstituted product.
-
Temperature Management: Running the reaction at a lower temperature will decrease the overall reaction rate, which can enhance the selectivity for the more reactive site and reduce the likelihood of a second substitution. A common starting point is room temperature.[3]
-
Controlled Addition: Add the hydrazine solution dropwise to the solution of 4,6-dichloropyrimidine. This maintains a low concentration of the nucleophile throughout the reaction, disfavoring the second substitution.
Q3: I am using a substituted hydrazine, and the regioselectivity is poor. What factors related to the hydrazine substituent might be at play?
A3: The nature of the substituent on the hydrazine molecule can significantly impact the regioselectivity of the reaction. Both electronic and steric factors are crucial:
-
Steric Hindrance: A bulky substituent on the hydrazine can hinder its approach to the pyrimidine ring. In such cases, the reaction may be slower, and if there are any subtle electronic differences between the C4 and C6 positions (due to other substituents on the pyrimidine ring), these may become more pronounced.
-
Electronic Effects: The electronic properties of the hydrazine substituent can modulate its nucleophilicity. Electron-donating groups will increase the nucleophilicity of the hydrazine, potentially leading to faster and less selective reactions. Conversely, electron-withdrawing groups will decrease nucleophilicity, which may require more forcing conditions and could alter the regiochemical outcome.
For complex cases, it is advisable to perform small-scale screening experiments with varying reaction conditions to determine the optimal parameters for your specific substituted hydrazine.
Q4: How does the choice of solvent affect the regioselectivity and yield of the reaction?
A4: The solvent plays a critical role in SNAr reactions by stabilizing the charged intermediates (Meisenheimer complexes). The choice of solvent can influence both the reaction rate and, in some cases, the regioselectivity.
-
Polar Aprotic Solvents: Solvents like DMF, DMAc, and DMSO are generally good choices for SNAr reactions as they can effectively solvate the cationic species without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.
-
Protic Solvents: Alcohols like methanol or ethanol are also commonly used.[3] They can participate in hydrogen bonding, which may stabilize the transition state. However, in some cases, they can also act as competing nucleophiles, leading to alkoxylation as a side reaction, especially at higher temperatures or in the presence of a strong base.[6][7]
It is recommended to start with a common solvent like methanol or ethanol at room temperature, as demonstrated in established protocols.[3] If side reactions or poor solubility are observed, switching to a polar aprotic solvent may be beneficial.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or no conversion of starting material | 1. Insufficient reactivity of the nucleophile. 2. Suboptimal reaction temperature. 3. Deactivated catalyst (if applicable). 4. Purity of reagents. | 1. If using a hydrazine salt, ensure a suitable base (e.g., triethylamine, potassium carbonate) is used to liberate the free hydrazine. 2. Gradually increase the reaction temperature and monitor the progress by TLC.[8] 3. If using a palladium catalyst for a cross-coupling variant, ensure it is active.[8] 4. Verify the purity of 4,6-dichloropyrimidine and hydrazine. |
| Formation of an unexpected isomer | 1. Electronic effects of other substituents on the pyrimidine ring. 2. Steric hindrance directing the nucleophile to an alternative position. 3. Reaction conditions favoring an alternative pathway. | 1. Re-evaluate the electronic properties of any substituents on your pyrimidine ring. Electron-donating groups at C2 or C5 can influence the reactivity at C4 and C6.[1] 2. Consider the steric bulk of both the nucleophile and any substituents on the pyrimidine. 3. Systematically vary the solvent, temperature, and base to map out the reaction landscape. |
| Significant formation of the disubstituted product | 1. Excess of hydrazine. 2. Reaction temperature is too high or reaction time is too long. 3. High concentration of hydrazine. | 1. Use 1 equivalent or a slight excess of 4,6-dichloropyrimidine. 2. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor carefully by TLC to stop the reaction after the formation of the monosubstituted product. 3. Add the hydrazine solution dropwise to the reaction mixture. |
| Product is difficult to purify from starting material | 1. Similar polarity of the product and starting material. 2. Incomplete reaction. | 1. Explore different solvent systems for column chromatography. Consider a different stationary phase if silica gel is not providing adequate separation. 2. Drive the reaction to completion by increasing the temperature or reaction time, then address any selectivity issues that may arise. |
| Crude NMR spectrum is complex and uninterpretable | 1. Presence of a mixture of regioisomers. 2. Formation of unexpected byproducts. 3. Residual solvent or impurities. | 1. Attempt to separate the components of the mixture using chromatography. Advanced NMR techniques like 2D-NMR (COSY, HSQC, HMBC) can be invaluable for structural elucidation of isomers.[9] 2. Consider potential side reactions such as hydrolysis of the chloro groups or reactions with the solvent. 3. Ensure the product is thoroughly dried and free of solvent before NMR analysis. |
Visualizing Reaction Control
The regioselectivity of the reaction is a delicate balance between the intrinsic electronic properties of the 4,6-dichloropyrimidine and the reaction conditions. The following diagram illustrates the decision-making process for optimizing the reaction.
Caption: A decision workflow for troubleshooting and optimizing the regioselective synthesis of 4-chloro-6-hydrazinylpyrimidine.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-6-hydrazinylpyrimidine
This protocol is adapted from established procedures for the monosubstitution of 4,6-dichloropyrimidine with hydrazine hydrate.[3]
Materials:
-
4,6-Dichloropyrimidine
-
Hydrazine hydrate (80% solution in water)
-
Methanol
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 12 g of 4,6-dichloropyrimidine in 100 mL of methanol. Stir the mixture at room temperature until the solid is completely dissolved.
-
Addition of Hydrazine: While stirring, add 12 mL of 80% hydrazine hydrate dropwise to the solution over a period of 10-15 minutes. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. A precipitate will form as the reaction progresses.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.
-
Isolation: After 1 hour, collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with deionized water to remove any remaining salts and hydrazine hydrate.
-
Drying: Dry the product under vacuum to obtain 4-chloro-6-hydrazinylpyrimidine. A typical yield is around 10 g.
Self-Validation:
-
TLC Analysis: Compare the TLC of the starting material, the reaction mixture, and the final product to confirm the consumption of 4,6-dichloropyrimidine and the formation of a new, more polar spot.
-
Melting Point: Determine the melting point of the product and compare it to the literature value.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the product to confirm its structure. The ¹H NMR spectrum should show characteristic signals for the pyrimidine ring protons and the hydrazine protons.
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Available at: [Link]
-
Synthesis of 4-hydrazino-6-chloropyrimidine. PrepChem.com. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
-
4,6-Dichloropyrimidine: A Versatile Building Block in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Institutional & Industrial Research. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. Available at: [Link]
-
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]
-
5 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. MDPI. Available at: [Link]
-
Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ResearchGate. Available at: [Link]
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]
-
The proposed mechanism for the reaction of DHPM derivatives 4a–4h with hydrazine hydrate. ResearchGate. Available at: [Link]
-
Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]
-
[Grade 10 Chemistry: Maxam-Gilbert sequencing] What is a role of NaCl in reaction of pyrimidines with hydrazine? Reddit. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Available at: [Link]
-
4-(4-Chlorophenyl)-6-hydrazinylpyrimidine. PubChem. Available at: [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc. Available at: [Link]
-
The reaction of hydrazine with pyrimidine bases (1966). SciSpace. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
-
9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]
-
The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. Oregon State University. Available at: [Link]
-
Hydrazine. Wikipedia. Available at: [Link]
-
19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Organic Chemistry. Available at: [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. Available at: [Link]
-
Design, Synthesis, and Aggregation-Induced Emission Properties of a Novel D−π–A Conjugated Molecule as a Selective Hydrazine Sensor. PMC. Available at: [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [Link]
-
(PDF) Green Regioselective Synthesis of (Purin-6-yl)hydrazones. ResearchGate. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Organic Chemistry Portal. Available at: [Link]
-
NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin-Madison. Available at: [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry. Available at: [Link]
-
Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews. Available at: [Link]
-
H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate - Supporting Information. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
- 7. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
Stability of methoxymethyl ether group under hydrazine reflux conditions
This guide outlines the stability profile of the Methoxymethyl (MOM) ether protecting group under hydrazine reflux conditions, specifically tailored for researchers performing phthalimide deprotection (Ing-Manske procedure) or hydrazinolysis of esters.
Executive Summary: Stability Status
Verdict: STABLE
The Methoxymethyl (MOM) ether group is chemically inert to hydrazine (
Critical Warning: While the reaction is safe, the standard acidic workup often used to remove phthalhydrazide byproducts is NOT SAFE for MOM ethers. Exposure to strong mineral acids (HCl) or heating at low pH will hydrolyze the MOM group.
Part 1: Technical Troubleshooting & Diagnostics
Use this diagnostic framework to identify why a MOM group might be lost or degraded during a hydrazine protocol.
Scenario 1: Loss of MOM Group After "Standard" Phthalimide Cleavage
-
Observation: The phthalimide is cleaved, but the hydroxyl group is deprotected (MOM lost).
-
Root Cause: Acidic Workup. The classic Ing-Manske workup involves adding HCl to precipitate phthalhydrazide as phthalylhydrazide (insoluble in acid). MOM ethers are acid-labile acetals.
-
Solution: Switch to a Basic/Neutral Workup . (See Protocol A below). Do not lower pH below 4.0, especially while the solution is warm.
Scenario 2: Incomplete Phthalimide Cleavage
-
Observation: Starting material remains after 2–4 hours of reflux.
-
Root Cause: Steric hindrance or low solubility of the substrate in ethanol.
-
Solution:
-
Switch solvent to n-Butanol (Reflux
) to increase thermal energy. MOM is stable at this temperature in the absence of acid. -
Add a co-solvent like THF or Dioxane to improve solubility.
-
Scenario 3: Unexpected Side Products
-
Observation: Formation of hydrazones or degradation of other sensitive groups.
-
Root Cause: Hydrazine is a potent nucleophile (
). It will attack ketones, aldehydes, and alkyl halides. -
Solution: Ensure the substrate contains no electrophilic centers other than the target phthalimide/ester.
Part 2: Experimental Protocols
Protocol A: MOM-Safe Phthalimide Cleavage (Ing-Manske)
Designed to remove phthalimide protecting groups without exposing the MOM ether to hydrolytic acidic conditions.
Reagents:
Step-by-Step Workflow:
-
Dissolution: Dissolve the substrate in Ethanol (
). If solubility is poor, add THF. -
Reflux: Add Hydrazine hydrate. Heat to reflux (
) for 2–6 hours. -
Cooling: Cool the mixture to Room Temperature (RT).
-
Workup (The Critical Step):
-
Do NOT add HCl.
-
Dilute the reaction mixture with Diethyl Ether (
) or Dichloromethane ( ). -
Filtration: Filter off the white solid (phthalhydrazide) which is insoluble in organic solvents.
-
Extraction: Wash the organic filtrate with 5% Aqueous Sodium Bicarbonate (
) or Brine. -
Note: If excess hydrazine remains, it can be removed by washing with a slightly acidic buffer (pH 5–6, e.g., phosphate buffer), but strictly avoid strong acids.
-
-
Purification: Dry over
and concentrate.
Protocol B: Hydrazine Removal via Ion Exchange (Optional)
If hydrazine contamination persists:
-
Dissolve crude amine in MeOH.
-
Pass through a weakly acidic cation exchange resin (e.g., Amberlite IRC-50) if the product is neutral, OR use a basic resin wash if the product is an amine (to trap hydrazine salts). Note: This requires careful selection based on product
.
Part 3: Stability Data & Comparison
Table 1: Stability of MOM Ether vs. Common Conditions
| Reagent/Condition | Stability | Notes |
| Hydrazine Hydrate ( | Stable | Standard deprotection condition. |
| NaOH / KOH (pH 14) | Stable | MOM is base-stable. |
| LiAlH4 / NaBH4 | Stable | Inert to hydride reduction. |
| HCl / H2SO4 (pH < 1) | Unstable | Rapid hydrolysis to alcohol + formaldehyde. |
| Acetic Acid (80%) | Labile | Slow hydrolysis, especially with heat. |
| Lewis Acids (TiCl4, ZnBr2) | Unstable | Coordinates to acetal oxygen, triggering cleavage. |
Part 4: Mechanism & Visualization
Figure 1: Chemoselectivity of Hydrazine
This diagram illustrates the nucleophilic attack of hydrazine on the phthalimide carbonyls while the MOM acetal remains inert due to the lack of electrophilic sites.
Caption: Hydrazine selectively attacks the electrophilic imide carbonyls. The MOM ether (acetal) lacks a leaving group or electrophilic center susceptible to hydrazine, ensuring stability.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve stability issues.
Caption: Diagnostic flow for identifying the cause of MOM instability during hydrazinolysis.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[5][6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[5] (Confirming MOM stability to bases/nucleophiles, pp. 27-33).
-
Khan, M. N. (1995). Kinetics and Mechanism of the Hydrazinolysis of Phthalimide. Journal of Organic Chemistry. (Mechanistic details of Ing-Manske).
-
BenchChem Technical Support. (2025). Application Notes for the Cleavage of the Phthalimide Group. (Protocols for hydrazinolysis).
-
Organic Chemistry Portal. (n.d.). Methoxymethyl Ether (MOM) Stability Chart. (Data on pH stability).
Sources
Minimizing bis-hydrazinyl byproduct formation in pyrimidine synthesis
Executive Summary: The "Bis" Paradox
In the synthesis of 4-hydrazinylpyrimidines from 2,4-dichloropyrimidines, researchers encounter two distinct "bis" failure modes. It is critical to diagnose which one is occurring to apply the correct fix:
-
Ring Over-Reaction (Bis-Hydrazinyl): The formation of 2,4-dihydrazinylpyrimidine . This occurs when the second chloride (at C2) is also displaced.
-
Cause: Temperature too high or reaction time too long.
-
-
Linker Dimerization (Bridged Dimer): The formation of
-bis(2-chloropyrimidin-4-yl)hydrazine .[1] This occurs when one hydrazine molecule attacks two separate pyrimidine rings.-
Cause: Local deficiency of hydrazine (stoichiometry issue).
-
This guide focuses primarily on preventing Type 1 (Ring Over-Reaction) while balancing the parameters to avoid Type 2.
Mechanistic Control (The "Why")
To achieve mono-selectivity, you must exploit the electrophilic inequality of the pyrimidine ring.
The Electronic Hierarchy
In 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic than C2.
-
Inductive Effect: The Nitrogen at position 3 (N3) exerts a strong electron-withdrawing effect on C4.
-
LUMO Distribution: Quantum mechanical calculations confirm that the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is largest at C4, making it the kinetic point of attack.
-
Deactivation: Once the first hydrazine attacks C4, the resulting group (
) is electron-donating via resonance. This raises the electron density of the pyrimidine ring, effectively "deactivating" the C2 position toward further nucleophilic attack.
The Strategy: We utilize Kinetic Control . By keeping the temperature low (0°C), we provide enough energy for the fast C4 reaction but insufficient energy to overcome the activation barrier for the deactivated C2 reaction.
Optimized Protocol: The "Cold & Dilute" System
This protocol is designed to be self-validating. If the temperature is maintained, the chemistry naturally stops at the mono-substituted stage.
Reagents:
-
Substrate: 2,4-Dichloropyrimidine (1.0 eq)
-
Nucleophile: Hydrazine Hydrate (2.5 eq) — Note: Excess is required to prevent dimerization.[1]
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA) — Protic solvents stabilize the transition state.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in EtOH (10 volumes). Cool the solution to -10°C to 0°C using an ice/salt bath.
-
Checkpoint: Ensure the starting material is fully dissolved before proceeding.[2]
-
-
Controlled Addition: Mix Hydrazine Hydrate (2.5 eq) with a small amount of EtOH. Add this solution dropwise to the pyrimidine solution over 30-60 minutes.
-
Critical: Maintain internal temperature below 5°C. A spike in temperature here triggers C2 substitution (Bis-product).
-
-
Reaction: Stir at 0°C for 1–2 hours.
-
Monitoring: Check TLC or LCMS. You should see the disappearance of starting material and the emergence of the mono-product.
-
-
Workup (Solubility Filter):
-
The reaction mixture will likely contain a precipitate.[3]
-
If the product precipitates: Filter the solid.[3][4] Wash with cold water (to remove hydrazine salts and bis-hydrazinyl impurities, which are highly water-soluble).[1]
-
If the product is soluble: Evaporate solvent to 20% volume, pour into ice water. The mono-chloro product is generally lipophilic enough to precipitate or extract into EtOAc, whereas the bis-hydrazinyl impurity remains in the aqueous phase.
-
Visualizing the Reaction Pathway
The following diagram illustrates the kinetic competition and the "Danger Zones" for byproduct formation.
Caption: Kinetic pathway showing the target mono-substitution (Green) versus the thermal bis-hydrazinyl error (Red) and stoichiometric dimer error (Yellow).
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| LCMS shows Mass [M+Hydrazine-HCl] (Bis-product) | Reaction temperature exceeded 5°C. | Repeat experiment: Strictly maintain 0°C. Do not let the exotherm from addition spike the temperature. |
| LCMS shows Mass [2M-2HCl] (Dimer) | Local deficiency of hydrazine during addition.[1] | Increase Stoichiometry: Use 2.5–3.0 eq of hydrazine. Ensure rapid stirring to prevent local "hotspots" of high pyrimidine concentration. |
| Yield is low; Product stuck in water | Product formed HCl salt and is water-soluble. | Neutralization: Carefully adjust aqueous workup to pH 7-8 using saturated |
| Starting Material remains after 4h | Temperature too low for specific substrate. | Gradual Warm-up: Allow the reaction to reach 10°C slowly. Do not jump to reflux. |
Frequently Asked Questions (FAQs)
Q: Can I use TEA (Triethylamine) as a base instead of excess hydrazine? A: Yes, but with caution.[1] Using 1.0 eq Hydrazine + 1.1 eq TEA is theoretically sound, but hydrazine is a better nucleophile than TEA is a base.[1] Often, the hydrazine gets protonated before it can react if the TEA is slow to scavenge. The "Self-Scavenging" method (2+ equivalents of hydrazine) is generally more robust because the second equivalent of hydrazine acts as a highly effective proton sponge in situ.
Q: How do I separate the bis-hydrazinyl impurity if it forms?
A: Solubility is your friend. The bis-hydrazinyl product (with two
-
Protocol: Suspend the crude solid in cold water. Sonicate briefly. Filter. The solid on the filter is usually your Target (Mono). The Bis-impurity passes through into the filtrate.
Q: Why does the literature sometimes suggest reflux? A: Reflux is typically used when the target is the bis-substituted product or when the starting material is deactivated (e.g., 2,4-dichloro-6-methylpyrimidine, where the methyl group donates electrons, making the ring sluggish). For standard 2,4-dichloropyrimidine mono-substitution, reflux is destructive.[1]
References
-
Regioselectivity in Pyrimidines: 2,4-Dichloropyrimidine: Reactions & Applications. Studylib. Link
-
Mechanistic Insight (QM Analysis): Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. Link
-
General Hydrazine Substitution Protocol: Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. StackExchange/Chemistry. Link
-
Byproduct Characterization: The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity. Bioorganic & Medicinal Chemistry Letters (2025). Link
Sources
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Cyclization Failures with 4-Hydrazinylpyrimidines
Introduction
The synthesis of fused pyrimidine ring systems, such as pyrazolo[3,4-d]pyrimidines and[1][2][3]triazolo[4,3-c]pyrimidines, is a cornerstone of medicinal chemistry and drug development.[1][2] These scaffolds are isosteres of purines and are prevalent in a multitude of pharmacologically active compounds, including kinase inhibitors for cancer therapy.[1][2][4][5][6] The 4-hydrazinylpyrimidine moiety is a critical precursor for constructing these bicyclic heterocycles. However, the cyclization step can be fraught with challenges, leading to failed reactions, low yields, or the formation of intractable product mixtures.
This technical support guide provides a structured, in-depth approach to troubleshooting common failures encountered during the cyclization of 4-hydrazinylpyrimidines. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues in their synthetic workflows.
General Troubleshooting Principles
Before delving into specific problems, it's crucial to ensure the fundamentals of the experimental setup are sound. Many reaction failures can be traced back to basic oversights.
-
Starting Material Purity: The purity of the 4-hydrazinylpyrimidine is paramount. Hydrazines can be susceptible to oxidation and degradation. It is advisable to use freshly prepared or purified starting materials. The presence of impurities can inhibit catalysts or lead to unwanted side reactions.[7]
-
Anhydrous Conditions: Many cyclization reactions are sensitive to moisture. Water can hydrolyze starting materials or intermediates, leading to reaction failure.[7] Ensure all glassware is oven-dried, and use anhydrous solvents. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
Reaction Monitoring: Do not rely solely on reaction time. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide real-time information on the consumption of starting materials and the formation of products and byproducts.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction to form a pyrazolo[3,4-d]pyrimidine is not working or giving very low yields. What are the common causes and how can I troubleshoot it?
A1: The formation of the pyrazolo[3,4-d]pyrimidine ring typically involves the condensation of a 4-hydrazinylpyrimidine with a 1,3-dicarbonyl compound, an orthoester, or a similar reagent that provides the missing carbon atom for the pyrazole ring.[2][8][9] Failures in this reaction can often be attributed to issues with reactivity, reaction conditions, or the choice of reagents.
Causality Behind Experimental Choices:
The key to a successful cyclization is the nucleophilic attack of the exocyclic hydrazine nitrogen onto an electrophilic carbon, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. The efficiency of this process is highly dependent on the electronic nature of the pyrimidine ring, the reactivity of the cyclizing agent, and the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pyrazolo[3,4-d]pyrimidine synthesis.
Step-by-Step Troubleshooting Guide:
-
Verify Starting Material:
-
Action: Re-purify the 4-hydrazinylpyrimidine, for example, by recrystallization. Confirm its identity and purity by NMR and LC-MS.
-
Rationale: Degradation of the starting material is a common, yet often overlooked, cause of reaction failure.
-
-
Optimize the Cyclizing Agent and Conditions:
-
Action: If using a β-ketoester, consider converting it to a more reactive equivalent like an enol ether. If using an orthoester like triethyl orthoformate, ensure it is fresh and of high purity.
-
Rationale: The electrophilicity of the cyclizing agent is critical. Less reactive agents may require harsher conditions, which can lead to degradation.
-
-
Temperature and Reaction Time:
-
Action: Monitor the reaction by TLC at regular intervals. If the reaction is sluggish, consider increasing the temperature incrementally. Some reactions may require prolonged heating at reflux.[10]
-
Rationale: An optimal temperature balance is needed. Too low, and the reaction won't proceed; too high, and you risk decomposition of starting materials or products.
-
-
Catalysis:
-
Action: The addition of a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, acetic acid) or a Lewis acid can facilitate the cyclization.[7][11] Conversely, in some cases, a base may be required to deprotonate the hydrazine and increase its nucleophilicity.
-
Rationale: Catalysts can activate the electrophile or enhance the nucleophilicity of the hydrazine, thereby lowering the activation energy of the reaction.
-
-
Solvent Selection:
-
Action: The choice of solvent can have a significant impact.[12] If the reaction is failing in a non-polar solvent like toluene, try a more polar aprotic solvent like DMF or dioxane, or an alcohol like ethanol.
-
Rationale: The solvent can influence the solubility of the reactants and stabilize intermediates. The optimal solvent will depend on the specific substrates.
-
Recommended Reaction Conditions (Example):
| Cyclizing Agent | Solvent | Catalyst (Typical) | Temperature (°C) |
| Diethyl malonate | Ethanol | Sodium ethoxide | 78 (Reflux) |
| Ethyl acetoacetate | Acetic Acid | None | 118 (Reflux) |
| Triethyl orthoformate | Formamide | None | 190 |
| Phenylglyoxal | Ethanol | Acetic acid (catalytic) | 78 (Reflux) |
Q2: I am attempting to synthesize a[1][2][3]triazolo[4,3-c]pyrimidine, but the reaction is failing or giving a complex mixture. What should I do?
A2: The synthesis of[1][2][3]triazolo[4,3-c]pyrimidines from 4-hydrazinylpyrimidines typically involves reaction with a one-carbon electrophile, such as an orthoester, cyanogen bromide, or formic acid.[13][14] The formation of this fused ring system can be sensitive to reaction conditions, and side reactions, including isomerization, are possible.
Causality Behind Experimental Choices:
This reaction proceeds via an initial acylation or condensation on the terminal nitrogen of the hydrazine group, followed by an intramolecular cyclization and dehydration. The regioselectivity of the cyclization is a key consideration, as is the potential for rearrangement of the resulting triazolopyrimidine system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for triazolopyrimidine synthesis.
Step-by-Step Troubleshooting Guide:
-
Choice of Reagent:
-
Action: If using formic acid, ensure it is of high purity. For reactions with orthoesters, use a freshly opened bottle.
-
Rationale: The reactivity of the one-carbon source is crucial. Formic acid serves as both a reagent and an acidic catalyst.
-
-
Temperature Control:
-
Action: Some triazolopyrimidine syntheses require mild conditions initially, followed by heating to drive the cyclization. Monitor the reaction by TLC to determine the optimal temperature profile.
-
Rationale: Uncontrolled heating can lead to the formation of byproducts or decomposition.
-
-
Possibility of Isomerization:
-
Action: Carefully analyze the product mixture by high-field NMR and, if possible, obtain a crystal structure. Some triazolo[4,3-c]pyrimidines can rearrange to the more thermodynamically stable triazolo[1,5-c]isomers.
-
Rationale: Understanding the product distribution is key. If isomerization is occurring, milder reaction conditions or a different synthetic route may be necessary.
-
-
pH Adjustment:
-
Action: The pH of the reaction medium can influence the rate and outcome of the cyclization. If the reaction is sluggish, a catalytic amount of acid may be beneficial.
-
Rationale: Acid catalysis can activate the one-carbon electrophile, facilitating the initial condensation with the hydrazine.
-
Q3: My reaction is producing an unexpected byproduct that I can't identify. What are some common side reactions?
A3: Besides the desired cyclization, 4-hydrazinylpyrimidines can undergo several side reactions, especially under harsh conditions.
Common Side Reactions:
-
Dimerization: Two molecules of the 4-hydrazinylpyrimidine can react with each other, particularly if the cyclizing agent is not reactive enough or is used in stoichiometric deficiency.
-
Hydrolysis: If water is present, the 4-hydrazinylpyrimidine can hydrolyze back to the corresponding 4-hydroxypyrimidine.
-
Over-alkylation/acylation: The pyrimidine ring itself has nucleophilic nitrogen atoms that can react with electrophiles, leading to undesired N-alkylation or N-acylation.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the hydrazone, without proceeding to the final cyclized product. This can be due to insufficient activation (e.g., lack of heat or catalyst).[7]
Diagnostic Approach:
-
Characterize the Byproduct: Isolate the main byproduct by chromatography and characterize it as thoroughly as possible using MS, NMR, and IR spectroscopy.
-
Hypothesize a Mechanism: Based on the structure of the byproduct, propose a plausible mechanism for its formation. This will provide clues as to what is going wrong in the main reaction.
-
Adjust Conditions:
-
If dimerization is observed, ensure the cyclizing agent is added in a slight excess and that the reaction is sufficiently concentrated.
-
If hydrolysis is the issue, rigorously exclude water from the reaction.
-
For incomplete cyclization, consider increasing the reaction temperature or adding a suitable catalyst as discussed in Q1.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in formamide (10 vol), heat the mixture to 190 °C. [15]
-
Maintain the temperature for 8 hours, monitoring the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Add water to the reaction mixture and stir for 30 minutes.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to afford the desired 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Protocol 2: Synthesis of a[1][2][3]triazolo[4,3-a]pyrimidine Derivative
This is an example of a multi-component reaction that can be adapted for the synthesis of related structures.[11]
-
In a round-bottom flask, dissolve 5-amino-1-phenyl-1H-1,2,4-triazole (1.0 eq), an aromatic aldehyde (1.0 eq), and ethyl acetoacetate (1.0 eq) in ethanol (15 vol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq). [11]
-
Heat the mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.
-
Once the starting materials are consumed, cool the reaction to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and purify the residue by column chromatography or recrystallization.
References
-
Pasha, M. A., & Siddesh, S. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]
-
Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry, 57(12), 5036-5058. [Link]
-
Ghorab, M. M., et al. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 17(7), 8032-8044. [Link]
-
A. A. Gobouri, et al. (2022). A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. Records of Pharmaceutical and Biomedical Sciences, 6(1), 28-50. [Link]
-
Bentouhami, E., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3895. [Link]
-
Hayallah, A. M., et al. (2025). A Comprehensive Review of Pyrazolo[3,4-d] pyrimidine Scaffold Biological Activities. ResearchGate. [Link]
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Ghorab, M. M., et al. (2011). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 344(5), 333-341. [Link]
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El-Damasy, A. K., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5035. [Link]
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MDPI. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. [Link]
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Semantic Scholar. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][2][3]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. [Link]
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Wikipedia. (n.d.). Pyrimidine. [Link]
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ResearchGate. (n.d.). Catalytic Synthesis of Pyrazolo[3,4-d]pyrimidin-6-ol and Pyrazolo[3,4-d]pyrimidine-6-thiol Derivatives Using Nanoparticles of NaX Zeolite as Green Catalyst. [Link]
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El-Damasy, A. K., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2638-2654. [Link]
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ResearchGate. (n.d.). Optimization for the cyclization step. [Link]
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ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. [Link]
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Reimlinger, H., & Peiren, M. A. (1970). s-Triazolopyrimidines. Part IV. Synthesis as potential therapeutic agents. Journal of the Chemical Society C: Organic, 2231-2234. [Link]
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El-Damasy, A. K., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2638-2654. [Link]
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RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules, 27(7), 2326. [Link]
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Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. [Link]
-
National Institutes of Health. (2021). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. [Link]
-
ResearchGate. (n.d.). Synthesis of dihydro‐1,2,4‐triazolo‐pyrimidine derivatives (4a–m). [Link]
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National Institutes of Health. (2016). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. [Link]
-
ResearchGate. (n.d.). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. [Link]
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National Institutes of Health. (2017). Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations. [Link]
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PubMed. (2020). Novel[1][2][7]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. [Link]
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ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
-
JOCPR. (2012). A competent multi component synthesis. [Link]
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RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. [Link]
-
National Institutes of Health. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. [Link]
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National Institutes of Health. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]
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PubMed. (2018). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. [Link]
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ResearchGate. (2026). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
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Beilstein Archives. (2018). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. [Link]
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
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National Institutes of Health. (2012). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]
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MDPI. (n.d.). Special Issue : Cyclization Reactions in Organic Synthesis: Recent Developments. [Link]
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MDPI. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. [Link]
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Reddit. (2023). Cyclization reaction help. [Link]
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RSC Publishing. (2020). Azide-free cyclization reaction access to 4-aryl-NH-1,2,3-triazoles: P-toluenesulfonyl hydrazide and sulfamic acid as nitrogen sources. [Link]
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Technical Support Center: Optimization of Reaction Temperature for Pyrimidinyl Hydrazine Synthesis
Welcome to the technical support center for the synthesis of pyrimidinyl hydrazines. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions regarding the critical parameter of reaction temperature in the nucleophilic aromatic substitution (SNAr) of halo-pyrimidines with hydrazine. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your specific reaction effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is reaction temperature such a critical parameter in the synthesis of pyrimidinyl hydrazines?
A: Reaction temperature is the primary lever to control the rate and selectivity of the reaction between a halo-pyrimidine and hydrazine. The synthesis is a delicate balance:
-
Insufficient Temperature: At lower temperatures, the activation energy for the nucleophilic attack may not be met, leading to an impractically slow reaction or complete failure to proceed.[1] You will observe mostly unreacted starting material, even after extended periods.
-
Optimal Temperature: At the ideal temperature, the rate of the desired mono-substitution of the halogen with hydrazine is maximized, while side reactions are minimized. This "sweet spot" provides the highest yield of the target pyrimidinyl hydrazine.
-
Excessive Temperature: Overheating the reaction is detrimental. It can lead to several undesirable outcomes, including the formation of di-substituted by-products (e.g., 2,4-bis(hydrazinyl)pyrimidine), degradation of the starting material or product, and in some cases, even ring-cleavage of the pyrimidine core.[1][2][3]
The key is to provide enough thermal energy to drive the desired reaction efficiently without promoting competing, higher-activation-energy side reactions.[4][5]
Q2: I am setting up this reaction for the first time. What is a good starting temperature range for my optimization experiments?
A: The optimal temperature is highly dependent on the specific substrates. However, a logical starting point for a typical reaction between a chloro- or fluoro-pyrimidine and hydrazine hydrate is a moderate temperature.
A multi-point screen is recommended. For a new system, consider setting up small-scale parallel reactions at 60°C, 80°C, and 100°C . Monitor each reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reactions involving highly activated pyrimidines (e.g., with strong electron-withdrawing groups) may proceed at lower temperatures, sometimes even at room temperature (20-25°C) or slightly above (35°C).[4][5][6]
-
Less reactive substrates may require refluxing at higher temperatures, in the range of 100-150°C, to proceed at a reasonable rate.[7][8] For example, the synthesis of 3-chloro-2-hydrazinopyridine has been optimized at 125-130°C.[8]
Q3: My reaction is complete, but the yield is very low and I see a significant amount of a di-substituted by-product. What went wrong?
A: The formation of a di-substituted pyrimidine is a classic sign of overly aggressive reaction conditions. This side reaction is favored by:
-
High Reaction Temperature: Provides the activation energy for the second substitution to occur.
-
Excess Hydrazine: A higher concentration of the nucleophile increases the probability of a second attack on the mono-substituted product.[1]
-
Prolonged Reaction Time: Allows more time for the slower, second substitution to take place.
Recommended Solutions:
-
Reduce Reaction Temperature: This is the most critical adjustment. Lowering the temperature will disproportionately slow the rate of the second substitution compared to the first.
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.2 equivalents) of hydrazine hydrate.[1] This limits the availability of the nucleophile for the second substitution.
-
Monitor Closely: Stop the reaction as soon as TLC or LC-MS shows complete consumption of the starting halo-pyrimidine to prevent the subsequent reaction of your product.
Q4: My reaction seems to stall; I see both starting material and some product, but the reaction is not progressing. What should I do?
A: A stalled reaction typically indicates that the thermal energy is insufficient to maintain a practical reaction rate.
Recommended Solutions:
-
Incrementally Increase Temperature: Raise the temperature by 10-20°C and continue to monitor the reaction's progress. Often, this small increase is enough to overcome the activation barrier and drive the reaction to completion.
-
Consider Solvent Choice: Ensure your solvent has a boiling point that can accommodate the required temperature. If you are at the reflux temperature of your current solvent (e.g., ethanol), you may need to switch to a higher-boiling solvent like n-butanol or N,N-Dimethylformamide (DMF) to achieve higher temperatures.[1]
-
Evaluate Reactant Purity: Impurities in the starting halo-pyrimidine or hydrazine hydrate can sometimes inhibit the reaction. Ensure you are using high-purity reagents.
Q5: How do different substituents on the pyrimidine ring affect the optimal reaction temperature?
A: The electronic nature of the substituents on the pyrimidine ring has a profound impact on its reactivity and, consequently, the required reaction temperature.
| Substituent Type | Electronic Effect | Impact on Pyrimidine Ring | Expected Optimal Temperature |
| Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃) | Inductive/Resonance withdrawal | Increases the electrophilicity of the carbon atoms, making the ring more susceptible to nucleophilic attack. | Lower |
| Electron-Donating Groups (e.g., -CH₃, -OCH₃, -NH₂) | Inductive/Resonance donation | Decreases the electrophilicity of the carbon atoms, making the ring less reactive towards nucleophiles. | Higher |
While this table provides a general guideline, steric hindrance from bulky substituents can also play a role by shielding the reaction center, which may necessitate higher temperatures.
Visualizing the Optimization Workflow
The following diagram outlines a systematic approach to optimizing the reaction temperature for your pyrimidinyl hydrazine synthesis.
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Handling toxicity and safety of 4-chloro-6-hydrazinyl pyrimidine derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-chloro-6-hydrazinyl pyrimidine derivatives. This guide is designed to provide expert advice on safe handling, address toxicity concerns, and offer practical troubleshooting for common experimental challenges. As Senior Application Scientists, our goal is to explain the causality behind our recommendations, ensuring your experiments are both safe and successful.
Section 1: Toxicity and Safety Management
The toxicity profile of 4-chloro-6-hydrazinyl pyrimidine derivatives is primarily dictated by the hydrazinyl functional group. Hydrazine and its derivatives are known for their potential toxicity, including being corrosive, carcinogenic, and acutely toxic upon ingestion, inhalation, or dermal contact.[1][2][3] The pyrimidine core itself is a common scaffold in biologically active molecules, but the hydrazinyl moiety requires the most stringent safety precautions.[4][5]
The mechanism of hydrazine toxicity often involves metabolic activation into reactive intermediates by enzymes like cytochrome P450.[6][7] These reactive species can then bind to cellular macromolecules, leading to cellular dysfunction, genotoxicity, and potentially initiating carcinogenesis.[6][8] Therefore, preventing exposure is the cornerstone of safe handling.
FAQ 1: What are the primary hazards I should be aware of?
You must treat 4-chloro-6-hydrazinyl pyrimidine and its derivatives as particularly hazardous substances (PHS).[2] The primary hazards include:
-
Acute Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1][9] Acute exposure can lead to symptoms like dizziness, nausea, pulmonary edema, and seizures.[2][10]
-
Corrosivity: Can cause severe burns to the skin, eyes, and respiratory tract.[1][11]
-
Carcinogenicity: Hydrazine and many of its derivatives are considered potential or known carcinogens.[3][6][12]
-
Reactivity: Can be unstable and may react with oxidizing agents, acids, and some metals.[1][13]
FAQ 2: What is the mandatory Personal Protective Equipment (PPE) for handling these compounds?
A multi-layered approach to PPE is non-negotiable. The goal is to eliminate any potential contact with the substance.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting chemical splash goggles and a full-face shield.[1][2] | Protects against splashes and potential dust/aerosol generation, preventing severe eye burns. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[1][14] | Provides a barrier against dermal absorption, which can be a significant route of exposure. Always check glove manufacturer data for compatibility. |
| Body Protection | A flame-resistant lab coat and a chemical-resistant apron.[2][14] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is any risk of generating dust or aerosols outside of a certified chemical fume hood.[11][15] | Prevents inhalation of the compound, which is extremely destructive to the upper respiratory tract.[1] |
FAQ 3: How should I properly store these chemicals?
Proper storage is critical to maintaining chemical stability and preventing accidental exposure or reaction.
-
Location: Store in a cool, dry, well-ventilated area designated for particularly hazardous substances.[13] The storage location should be separate from incompatible materials.
-
Atmosphere: For long-term storage or for particularly sensitive derivatives, storing under an inert atmosphere (e.g., nitrogen or inside a glove box) is recommended to prevent degradation.[1]
-
Incompatibilities: Isolate from strong oxidizing agents, acids, acid chlorides, and metals.[1]
FAQ 4: What is the correct procedure for a small spill?
Treat any spill of a hydrazinyl pyrimidine derivative as a major event and follow a pre-planned response protocol. Do not attempt to clean up a large spill yourself; evacuate and call emergency personnel.[2]
Experimental Protocol: Small Spill Cleanup
-
Evacuate & Isolate: Immediately alert others and evacuate all non-essential personnel from the area. Isolate the spill area by at least 25 meters if possible.[11]
-
Ventilate: Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood.[11]
-
Don PPE: Wear the full PPE ensemble described in the table above.
-
Containment: If the material is a solid, carefully dampen it with a fine water mist to prevent dust from becoming airborne.[11]
-
Collection: Using absorbent pads or vermiculite, carefully collect the spilled material. Avoid creating dust. Place all contaminated materials into a suitable, labeled, and sealed container for hazardous waste.[11][16]
-
Decontamination: Wash all contaminated surfaces with a soap and water solution.[11]
-
Waste Disposal: Dispose of all cleanup materials, including contaminated PPE, as hazardous waste.[11]
FAQ 5: How do I dispose of waste containing 4-chloro-6-hydrazinyl pyrimidine derivatives?
Improper disposal is a serious safety and environmental hazard. Never discard these chemicals in the regular trash or down the drain.[14]
-
Segregation: Collect all waste, including contaminated consumables (gloves, pipette tips, paper towels), in a dedicated, clearly labeled, and tightly sealed hazardous waste container.[11]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[11][16] The recommended disposal method is controlled incineration with flue gas scrubbing to ensure complete destruction.[11][16]
Section 2: Experimental Troubleshooting Guide
Difficulties during synthesis or derivatization are common. This section addresses specific issues you might encounter. The primary reaction is the nucleophilic aromatic substitution of a dichloropyrimidine with hydrazine hydrate.[17][18]
FAQ 6: My reaction to form the hydrazinyl pyrimidine is not working or the yield is very low. What should I check?
This is a common issue that can often be traced back to reagents, conditions, or workup.
-
Problem: Reaction does not start (checked by TLC).
-
Problem: The reaction is slow or incomplete.
-
Causality & Solution: While the reaction is often fast, some substituted pyrimidines may be less reactive.[19] Ensure you are using a sufficient excess of hydrazine hydrate (typically 3-5 equivalents).[18] You can try gently heating the reaction mixture, but monitor carefully for side product formation. The choice of solvent (e.g., ethanol, methanol, dioxane) can also influence the reaction rate.[17][18][19]
-
-
Problem: The reaction worked (confirmed by TLC/LC-MS), but my isolated yield is low.
-
Causality & Solution: The product might be more soluble in your workup or filtration solvents than anticipated.
-
Check Aqueous Layers: If you performed an aqueous workup, check the aqueous layer for your product before discarding it.[20]
-
Minimize Transfers: Each transfer of material can result in loss.
-
Precipitation/Trituration: The product often precipitates from the reaction mixture.[18] If it doesn't, cooling the mixture or adding a non-polar solvent (trituration) can induce precipitation. Ensure you are using an appropriate solvent for washing the precipitate to avoid dissolving your product.
-
-
FAQ 7: I am trying to form a hydrazone derivative, but the reaction is messy. What can I do?
The hydrazinyl group is a potent nucleophile, but side reactions can occur.
-
Problem: Multiple spots on TLC, none of which is the desired product.
-
Causality & Solution: The starting hydrazinyl pyrimidine may be unstable to the reaction conditions. Hydrazones can sometimes be unstable in the presence of strong acid or base, or even water during workup.[20] Test the stability of your starting material and product under the reaction and workup conditions in a small-scale vial experiment.[20] A few drops of glacial acetic acid are often sufficient to catalyze the reaction; using a strong acid is typically unnecessary and can cause degradation.[18]
-
-
Problem: The reaction forms the product, but it seems to be degrading during workup or purification.
-
Causality & Solution: Your product may be sensitive to air, light, or silica gel.
-
Air/Light Sensitivity: Work quickly and store the isolated product under an inert atmosphere in the dark.
-
Silica Gel Chromatography: Some nitrogen-containing compounds can interact strongly with or degrade on silica gel. Consider using a different purification method like crystallization or using a deactivated (e.g., with triethylamine) silica gel for chromatography.
-
-
FAQ 8: My crude NMR spectrum is uninterpretable. How can I confirm if my reaction worked?
Crude NMR spectra can be misleading due to residual solvents, salts, or paramagnetic impurities.
-
Causality & Solution: Do not rely solely on a crude NMR.[20] The best approach is to first purify a small amount of the reaction mixture via preparative TLC or a small-scale column. An NMR of this purified sample will give you a much clearer picture. Additionally, LC-MS is an invaluable tool to quickly confirm the presence of the desired product mass in the crude mixture.
References
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University of California, Santa Barbara. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
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AFG Bioscience. (n.d.). (4,6-Dimethyl-pyrimidin-2-yl)-hydrazine - SAFETY DATA SHEET. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-hydrazino-6-chloropyrimidine. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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Almabruk, A. M., et al. (2021). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. Retrieved from [Link]
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LookChem. (n.d.). 4-Chloro-6-hydrazinopyrimidine. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Chlorophenyl)-6-hydrazinylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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Toth, B. (1988). Toxicities of hydrazines: a review. In Vivo. Retrieved from [Link]
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Defense Technical Information Center. (1985). Safety and Handling of Hydrazine. Retrieved from [Link]
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Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydrazinylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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Defense Technical Information Center. (1966). BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY. Retrieved from [Link]
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Kaur, R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from [Link]
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Ahire, Y., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. Retrieved from [Link]
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PubChem. (n.d.). 4-Hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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Tzani, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Retrieved from [Link]
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ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]
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PubChem. (n.d.). 5-(Hydrazino)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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-
PubChem. (n.d.). 4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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Modern Medical Toxicology. (n.d.). Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Hydrazine Toxicology. StatPearls. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Background Information for Hydrazine Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Actual new cancer-causing hydrazines, hydrazides, and hydrazones. Retrieved from [Link]
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Technical Support Center: Recrystallization of 2-(Methoxymethyl)pyrimidine Intermediates
Introduction: The Physicochemical Challenge
Recrystallizing 2-(methoxymethyl)pyrimidine and its derivatives presents a unique thermodynamic challenge. You are balancing two conflicting molecular behaviors:
-
The Pyrimidine Core: A planar, electron-deficient aromatic ring that is basic and moderately polar. It stacks well (pi-pi interactions) but requires polar solvents for dissolution.
-
The Methoxymethyl Side Chain: A flexible ether linkage (-CH₂OCH₃). This group introduces rotational degrees of freedom, which lowers the crystal lattice energy.
The Consequence: These intermediates have a high propensity to "oil out" (Liquid-Liquid Phase Separation) rather than crystallize.[1][2][3] The flexible ether tail prevents the molecules from locking into a lattice quickly, causing them to crash out as an amorphous oil as the temperature drops.
This guide provides a scientifically grounded workflow to overcome these stability issues and achieve high-purity isolation.
Part 1: Solvent Selection Strategy
Do not rely on trial and error. Use this logic gate to select your solvent system based on the polarity of your specific intermediate and its primary impurities.
The "Golden Triangle" of Solvents
For 2-(methoxymethyl)pyrimidines, we utilize three primary solvent classes.
| Solvent System | Role | Mechanism of Action | Best For |
| Ethanol (95%) | Single Solvent | H-Bonding: The hydroxyl group interacts with pyrimidine nitrogens, while the ethyl chain accommodates the organic ether tail. | Initial screening; removal of inorganic salts (NaCl) from synthesis. |
| EtOAc / Heptane | Solvent / Anti-Solvent | Polarity Gradient: Ethyl Acetate dissolves the ether/pyrimidine; Heptane forces precipitation by increasing the system's lipophilicity. | High-purity polishing; preventing oiling out (allows slow saturation). |
| Toluene | Single Solvent | Pi-Stacking: Toluene interacts with the pyrimidine ring via pi-stacking, often stabilizing the crystal lattice better than aliphatics. | Removing non-polar byproducts; scaling up (high boiling point safety). |
Visual Workflow: Solvent Screening Decision Tree
Caption: Logic flow for selecting the optimal solvent based on solubility differentials. Blue = Start, Green = Success, Red = Failure.
Part 2: The "Oiling Out" Rescue Protocol
The most common ticket we receive regarding methoxymethyl-pyrimidines is: "My product turned into a yellow goo at the bottom of the flask."
The Science: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve [1]. Essentially, the compound melts out of the solvent before it can crystallize.[2][3]
Corrective Procedure
-
Do NOT cool rapidly. Rapid cooling traps impurities and forces the oil state.
-
Re-dissolve: Heat the mixture back to reflux until the oil dissolves.
-
Add "Good" Solvent: Add 10-15% more of the dissolving solvent (e.g., EtOAc or Ethanol) to lower the concentration slightly.
-
Seeding (Critical):
-
Isothermal Aging: Hold the temperature constant at the cloud point for 30-60 minutes. This allows the oil droplets to reorganize into a lattice on the seed crystals.
Visual Workflow: Troubleshooting Oiling Out
Caption: Step-by-step rescue loop for converting an oiled-out product into a crystalline solid.
Part 3: Standard Operating Procedure (SOP)
Target: 2-(Methoxymethyl)pyrimidine derivatives. Scale: 10g - 100g.
-
Dissolution:
-
Place crude solid in a flask with a magnetic stir bar.
-
Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of solid).
-
Heat to reflux (77°C). If solid remains, add EtOAc in 1 mL increments until dissolved.
-
Note: If a small amount of dark solid remains insoluble, this is likely inorganic salt or polymer. Perform a hot filtration immediately.
-
-
Anti-Solvent Addition:
-
While keeping the solution hot (near reflux), slowly add Heptane dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 mL of EtOAc to clear the solution back to transparent.
-
-
Crystallization:
-
Isolation:
-
Filter via Büchner funnel.[1]
-
Wash cake with cold Heptane/EtOAc (4:1 ratio).
-
Dry under vacuum at 40°C. Warning: Methoxymethyl ethers can be volatile; do not over-heat under high vacuum.
-
Part 4: Frequently Asked Questions (FAQ)
Q1: My compound is soluble in hot Toluene but precipitates as a gel when cooled. Why? A: Toluene is an excellent solvent for pyrimidines due to pi-stacking, but it has no hydrogen bond donors. If your intermediate has polar impurities (like unreacted amidine salts), they may form a gel network. Fix: Add 5% Isopropanol (IPA) to the hot Toluene. The IPA breaks the impurity hydrogen bond networks, allowing the product to crystallize cleanly [2].
Q2: Can I use water as an anti-solvent with Methanol? A: Generally, no . While 2-(methoxymethyl)pyrimidine is robust, the ether linkage increases water solubility significantly compared to alkyl-pyrimidines. Using water often leads to massive yield loss (product stays in the mother liquor) or oiling out due to the "hydrophobic effect" forcing the organic phase out too quickly [3]. Stick to Heptane/EtOAc or pure Alcohols.
Q3: The crystals are colored (yellow/orange), but the product should be white. A: Pyrimidine synthesis often generates conjugated oligomers (color bodies). Fix: During the hot dissolution step (Step 1 of SOP), add Activated Carbon (5 wt%) . Stir at reflux for 10 minutes, then filter hot through a Celite pad. The carbon will adsorb the planar, conjugated impurities.
References
-
Vane, G. (2018). Oiling Out: The Curse of Crystallization. Chemistry LibreTexts. [Link]
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 8: Crystallization and Purification). [Link]
-
PubChem. (2023). 2-(Methoxymethyl)pyrimidine Compound Summary. National Library of Medicine. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Pyrimidinyl Hydrazines
Introduction: The Analytical Imperative for Pyrimidinyl Hydrazines
Pyrimidinyl hydrazines represent a cornerstone scaffold in medicinal chemistry and drug development. Their structural motifs are prevalent in a multitude of pharmacologically active agents, including kinase inhibitors, antiviral compounds, and other targeted therapeutics. The inherent reactivity and structural diversity of this class of molecules necessitate robust analytical methodologies for their characterization, particularly during metabolite identification, impurity profiling, and pharmacokinetic studies. Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), stands as the principal analytical technique for this purpose due to its unparalleled sensitivity and structural elucidation capabilities.[1][2]
This guide provides an in-depth comparison of the mass spectral fragmentation patterns of pyrimidinyl hydrazines, drawing upon established principles of heterocyclic compound fragmentation. We will explore the influence of ionization techniques, collision energies, and substitution patterns on the resulting fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals who seek to deepen their understanding of how these molecules behave in a mass spectrometer, enabling more confident structural confirmation and unknown identification.
Pillar 1: Ionization Techniques - A Comparative Analysis
The choice of ionization source is a critical first step in any MS-based analysis, as it dictates the nature of the initially formed ion and, consequently, its subsequent fragmentation. For pyrimidinyl hydrazines, which possess both basic nitrogen atoms and moderate polarity, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant techniques.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is generally the preferred method for generating protonated molecules [M+H]+ of pyrimidinyl hydrazines with minimal in-source fragmentation.[3] This is particularly advantageous for quantitative studies where the precursor ion signal needs to be maximized. The basicity of the pyrimidine ring nitrogens and the hydrazine moiety facilitates efficient protonation in the ESI plume.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is well-suited for a broader range of compound polarities. For pyrimidinyl hydrazines, APCI can also produce strong [M+H]+ signals. However, due to the higher energy transfer during the ionization process, APCI may induce more in-source fragmentation compared to ESI.[4] This can be both an advantage and a disadvantage; while it might complicate the precursor ion spectrum, the in-source fragments can provide valuable preliminary structural information.
Comparative Summary of Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in solution. | Gas-phase chemical ionization via a corona discharge. |
| Analyte Polarity | Ideal for polar to moderately polar compounds. | Suitable for a wide range of polarities, including less polar compounds. |
| In-Source Fragmentation | Generally minimal, "soft" ionization. | Can be more pronounced, providing initial structural clues.[4] |
| Matrix Effects | Can be more susceptible to ion suppression.[5] | Often less prone to matrix effects compared to ESI.[5] |
| Typical Precursor Ion | [M+H]+ | [M+H]+ |
Pillar 2: Collision-Induced Dissociation (CID) - Deconstructing the Pyrimidinyl Hydrazine Scaffold
Collision-Induced Dissociation (CID) is the most common method for generating fragment ions in tandem mass spectrometry.[6] By converting the kinetic energy of an ion into internal energy through collisions with an inert gas, specific and reproducible bond cleavages are induced. The resulting fragmentation pattern serves as a molecular fingerprint.
General Fragmentation Pathways
The fragmentation of protonated pyrimidinyl hydrazines is governed by the relative stabilities of the resulting fragment ions and neutral losses. Key fragmentation pathways include:
-
Loss of Ammonia (NH₃): A common fragmentation pathway for compounds containing a primary hydrazine or amino group. This often proceeds through a rearrangement mechanism.
-
Cleavage of the N-N Bond: The hydrazine N-N bond is relatively weak and can cleave, leading to the formation of a pyrimidinyl amine radical cation or a pyrimidinyl radical and an aminium ion.
-
Pyrimidine Ring Cleavage: Following initial losses, the pyrimidine ring itself can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN or HNCO.[7][8]
-
Substituent-Driven Fragmentation: The nature and position of substituents on the pyrimidine ring will significantly direct the fragmentation cascade.
Comparative Fragmentation Patterns: 2- and 4-Hydrazinylpyrimidine
To illustrate the influence of isomerism on fragmentation, let's compare the postulated fragmentation patterns of two fundamental pyrimidinyl hydrazine isomers: 2-hydrazinylpyrimidine and 4-hydrazinylpyrimidine. The following tables present hypothetical, yet mechanistically plausible, fragmentation data that would be expected from a typical LC-MS/MS experiment.
Table 1: Postulated ESI-MS/MS Fragmentation of 2-Hydrazinylpyrimidine Precursor Ion: [C₄H₆N₄+H]⁺, m/z 111.07
| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Structure/Formula | Relative Abundance |
| 94.05 | NH₃ | [C₄H₄N₃]⁺ | High |
| 83.05 | N₂H₄ | [C₄H₃N₂]⁺ | Medium |
| 67.04 | NH₃ + HCN | [C₃H₃N₂]⁺ | Medium |
| 53.04 | NH₃ + 2HCN | [C₂H₃N]⁺ | Low |
Table 2: Postulated ESI-MS/MS Fragmentation of 4-Hydrazinylpyrimidine Precursor Ion: [C₄H₆N₄+H]⁺, m/z 111.07
| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Structure/Formula | Relative Abundance |
| 94.05 | NH₃ | [C₄H₄N₃]⁺ | High |
| 84.06 | HCN | [C₃H₅N₄]⁺ | Medium |
| 68.05 | N₂H₃• + H• | [C₄H₄N₂]⁺• | Medium |
| 55.04 | N₂H₄ + HCN | [C₃H₃N]⁺ | Low |
Mechanistic Insights from Fragmentation Pathways
The following diagrams, rendered in Graphviz DOT language, illustrate the proposed fragmentation mechanisms for these isomers. These pathways are based on established principles of ion chemistry.
Caption: Proposed fragmentation pathway for protonated 2-hydrazinylpyrimidine.
Caption: Proposed fragmentation pathway for protonated 4-hydrazinylpyrimidine.
The Influence of Collision Energy
The extent of fragmentation is directly proportional to the collision energy applied in the collision cell.[9][10]
-
Low Collision Energy (10-20 eV): Typically results in the formation of the most stable, high-mass fragment ions, such as the loss of ammonia (m/z 94.05). This is ideal for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) quantitative assays.
-
Medium Collision Energy (20-40 eV): Promotes further fragmentation of the primary fragment ions, revealing more detailed structural information and generating a richer MS/MS spectrum.
-
High Collision Energy (>40 eV): Leads to extensive fragmentation, including cleavage of the pyrimidine ring, producing low-mass fragment ions. While potentially too energetic for quantitative analysis, this can be useful for structural confirmation.
Pillar 3: Experimental Protocols - A Self-Validating System
A robust and reproducible analytical method is paramount. The following protocol provides a detailed methodology for the LC-MS/MS analysis of pyrimidinyl hydrazines. This protocol incorporates best practices for sample preparation, chromatography, and mass spectrometry to ensure data integrity.
Experimental Workflow
The overall workflow for the analysis of pyrimidinyl hydrazines is depicted below.
Caption: A typical experimental workflow for pyrimidinyl hydrazine analysis.
Step-by-Step Protocol
1. Sample Preparation (from plasma)
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 water:acetonitrile with 0.1% formic acid.
2. Optional Derivatization
Causality: Hydrazine and its simple derivatives can be highly polar and exhibit poor retention on reversed-phase columns. Derivatization with an aldehyde (e.g., benzaldehyde or p-tolualdehyde) converts the hydrazine into a less polar hydrazone, significantly improving chromatographic peak shape and retention.[2][11]
-
After protein precipitation and supernatant transfer, add 50 µL of a 10 mg/mL solution of p-tolualdehyde in acetonitrile.
-
Vortex and incubate at 60°C for 30 minutes.
-
Proceed with the evaporation and reconstitution steps as described above.
3. Liquid Chromatography (LC) Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
4. Mass Spectrometry (MS) Conditions
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ion Source: Turbo V™ with ESI Probe.
-
Ionization Mode: Positive.
-
IonSpray Voltage: 5500 V.
-
Source Temperature: 500°C.
-
Curtain Gas (CUR): 35 psi.
-
Collision Gas (CAD): Medium (settings are instrument-dependent).
-
Nebulizer Gas (GS1): 50 psi.
-
Heater Gas (GS2): 60 psi.
-
MRM Transitions: To be optimized for each specific analyte. For example, for 2-hydrazinylpyrimidine: Q1 (111.1) -> Q3 (94.1) with a collision energy of 22 eV.
Advanced Techniques for Mechanistic Elucidation
For unambiguous confirmation of fragmentation pathways, especially for novel compounds or unexpected fragmentation patterns, more advanced techniques are indispensable.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or FT-ICR MS provide high-resolution and accurate mass (HRAM) data, typically with mass accuracy <5 ppm.[12][13] This allows for the confident determination of the elemental composition of both precursor and fragment ions, which is critical for validating proposed fragmentation mechanisms.
-
Isotopic Labeling: The use of stable isotopes, such as deuterium (²H) or ¹⁵N, is the gold standard for tracking atoms through the fragmentation process.[7][14]
-
Hydrogen-Deuterium Exchange (HDX): By exchanging labile protons (e.g., on the hydrazine moiety) with deuterium, the mass shift in fragment ions can pinpoint which fragments have retained these specific protons.[14]
-
¹⁵N Labeling: Synthesizing the pyrimidinyl hydrazine with ¹⁵N at specific positions in the pyrimidine ring or the hydrazine group provides an unambiguous way to determine the origin of nitrogen atoms in the fragment ions.
-
Conclusion
The mass spectral fragmentation of pyrimidinyl hydrazines is a systematic process governed by the fundamental principles of ion stability and reaction mechanisms. By understanding the influence of ionization techniques, collision energy, and molecular structure, researchers can confidently interpret MS/MS spectra for structural elucidation. ESI is generally the preferred ionization method for its soft nature, while a careful optimization of collision energy is crucial for obtaining informative spectra for both qualitative and quantitative applications. The provided experimental protocol offers a robust starting point for method development. For challenging structural problems, the integration of high-resolution mass spectrometry and isotopic labeling is a powerful strategy for unraveling complex fragmentation pathways and ensuring the highest level of analytical confidence in drug development and research.
References
-
Gao, W., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883. [Link]
-
Kirpekar, F., & Nordhoff, E. (2000). Effect of collision energy on the fragmentation pattern. In Mass Spectrometry and Hyphenated Techniques in Neuropeptide Research (pp. 169-180). Humana Press. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Soonho, L. (2021). [Method of ESI-MS] Is the collision energy for only MS/MS?. ResearchGate. [Link]
-
Wang, L., et al. (2020). Simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine in rat plasma by LC-MS/MS. Journal of Chromatography B, 1152, 122245. [Link]
-
Li, H., et al. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Journal of Chromatography B, 1061-1062, 315-321. [Link]
-
Creative Diagnostics. (n.d.). Simultaneous Quantitation of Hydrazine and Acetylhydrazine in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry After Derivatization With P-Tolualdehyde. Analytical Chemical Products. [Link]
-
Schröder, D. C., et al. (2023). Investigation of the Influence of Charge State and Collision Energy on Oligonucleotide Fragmentation by Tandem Mass Spectrometry. Molecules, 28(3), 1184. [Link]
-
AZoLifeSciences. (2023). High-Resolution Accurate Mass-Spectrometry (HRAMS): An Overview. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
van de Vondervoort, F. J., et al. (2022). Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS. bioRxiv. [Link]
-
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]
-
The Bumbling Biochemist. (2022). Mass resolution and mass accuracy in mass spectrometry. [Link]
-
ResolveMass Laboratories Inc. (2023). High Resolution Mass Spectrometry. [Link]
-
van de Vondervoort, F. J., et al. (2022). Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS. bioRxiv. [Link]
-
Lioe, H., et al. (2002). On the use of breakdown graphs combined with energy-dependent mass spectrometry to provide a complete picture of fragmentation. Rapid Communications in Mass Spectrometry, 16(2), 107-113. [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. [Link]
-
Longdom Publishing. (n.d.). High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
-
ResearchGate. (n.d.). Mass fragmentation patterns of compound 4. [Link]
-
Flamini, R., et al. (2017). Performance Comparison of Electrospray Ionization and Atmospheric Pressure Chemical Ionization in Untargeted and Targeted Liquid chromatography/mass Spectrometry Based Metabolomics Analysis of Grapeberry Metabolites. Rapid Communications in Mass Spectrometry, 31(3), 259-270. [Link]
-
Wei, H., et al. (2014). Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications. Drug Discovery Today, 19(7), 958-965. [Link]
-
Cerasoli, E., et al. (2022). Pushing the limits of hydrogen/deuterium exchange mass spectrometry to study protein:fragment low affinity interactions. Research Square. [Link]
-
Mistarz, U. H., et al. (2017). Photodissociation Mass Spectrometry Accurately Localizes Sites of Backbone Deuteration in Peptides. ChemRxiv. [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
-
Engen, J. R., et al. (2003). Protein structure change studied by hydrogen-deuterium exchange, functional labeling, and mass spectrometry. Proceedings of the National Academy of Sciences, 100(12), 6982-6987. [Link]
-
Liu, Z., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]
-
Zhang, Y., et al. (2012). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 70, 503-509. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. article.sapub.org [article.sapub.org]
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- 12. azolifesciences.com [azolifesciences.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: HPLC Method Development for Purity Analysis of Pyrimidine Intermediates
Executive Summary
The Core Challenge: Pyrimidine intermediates (e.g., 2-aminopyrimidine, cytosine derivatives, fluoropyrimidines) present a distinct chromatographic paradox. They are highly polar, often eluting in the void volume of standard C18 columns, yet possess basic nitrogen atoms that interact with residual silanols, causing severe peak tailing.
The Comparison: This guide objectively compares two dominant methodologies for separating these critical drug precursors:
-
The Traditional Approach: Alkyl-C18 with Ion-Pairing Agents (IPC).
-
The Modern Alternative: Core-Shell Pentafluorophenyl (PFP) Technology.
Verdict: While C18+IPC offers tunable retention, Core-Shell PFP is the superior choice for modern drug development due to MS-compatibility, orthogonal selectivity (Pi-Pi interactions), and rapid equilibration, provided the correct organic modifier is selected.
Part 1: The Challenge – Why Standard C18 Fails
Pyrimidine intermediates often possess
-
Hydrophobic Collapse: On a standard C18 column in highly aqueous conditions (required for retention), phase collapse can occur (dewetting).
-
Silanol Activity: At pH > 3, residual silanols (
) on the silica surface act as cation exchangers, binding to the protonated pyrimidine nitrogens. This results in Tailing Factors ( ) > 2.0.
Part 2: Comparative Methodology
Option A: C18 + Ion Pairing (The "Brute Force" Method)
-
Mechanism: An anionic surfactant (e.g., Sodium Octanesulfonate) is added to the mobile phase. The hydrophobic tail adsorbs to the C18 stationary phase, while the anionic head creates a pseudo-ion-exchange surface to retain the protonated pyrimidine.
-
Pros: Massive increase in retention (
); excellent peak symmetry. -
Cons: Incompatible with Mass Spectrometry (MS) due to source contamination; extremely long equilibration times (60+ column volumes); "memory effects" on the column.
Option B: Core-Shell PFP (The "Mechanistic" Solution)
-
Mechanism: The Pentafluorophenyl ring is electron-deficient (Lewis acid). It retains pyrimidines via multiple mechanisms:
-
Pi-Pi (
) Stacking: Interaction between the electron-rich pyrimidine ring and electron-poor PFP ring. -
Hydrogen Bonding: Fluorine atoms act as weak hydrogen bond acceptors.
-
Hydrophobic Interaction: Moderate hydrophobicity allows use of higher organic content than C18.
-
-
Pros: Fully MS-compatible (uses volatile buffers); orthogonal selectivity; separates structural isomers (e.g., 2- vs 4-substituted pyrimidines).
-
Cons: Requires specific solvent choices (Methanol preferred over Acetonitrile).
Part 3: Experimental Protocols
Method Development Decision Tree
The following workflow illustrates the logical selection process for pyrimidine analysis.
Figure 1: Decision matrix for selecting stationary phases and mobile phases for polar heterocycles.
Detailed Protocol: Core-Shell PFP Method
This protocol is designed as a Self-Validating System . The use of Methanol is critical; Acetonitrile's nitrile group (
System Parameters:
-
Column: Kinetex PFP (Phenomenex) or Raptor FluoroPhenyl (Restek), 2.6 µm, 100 x 3.0 mm.
-
Flow Rate: 0.6 mL/min.
-
Temperature: 35°C (Controls kinetic mass transfer).
-
Detection: UV @ 254 nm (Pyrimidines have strong absorbance here).
Mobile Phase Setup:
-
Solvent A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Reasoning: Low pH suppresses silanol ionization; Ammonium provides counter-ions.
-
Solvent B: Methanol (LC-MS Grade). Reasoning: Promotes pi-pi interaction.
Gradient Profile:
| Time (min) | % Solvent B | Step Description |
|---|---|---|
| 0.0 | 5 | Initial Hold (Focusing) |
| 1.0 | 5 | Isocratic loading |
| 8.0 | 60 | Elution of hydrophobic impurities |
| 8.1 | 95 | Wash |
| 10.0 | 95 | Wash Hold |
| 10.1 | 5 | Re-equilibration |
| 13.0 | 5 | Ready for next injection |
Part 4: Results & Discussion
Representative Performance Data
The following data compares the separation of a critical pair: 2-Aminopyrimidine (highly polar) and a synthetic impurity 2-Chloropyrimidine (hydrophobic).
| Parameter | Method A: C18 (No IP) | Method B: C18 + IP (Octanesulfonate) | Method C: Core-Shell PFP (MeOH) |
| Mobile Phase | Water/ACN (0.1% FA) | Water/ACN + 5mM IP | 10mM NH4 Formate/MeOH |
| Retention ( | 0.2 (Void elution) | 4.5 | 2.8 |
| Tailing Factor ( | 2.4 (Severe) | 1.1 (Excellent) | 1.2 (Good) |
| Resolution ( | < 1.0 | > 5.0 | > 4.0 |
| MS Compatibility | Yes | No | Yes |
| Equilibration Time | 5 min | 45-60 min | 5 min |
Mechanism of Action: Why PFP Wins
While Ion Pairing (Method B) provides the highest retention, it sacrifices detector compatibility. PFP (Method C) achieves sufficient retention (
Figure 2: Mechanistic interactions between Pyrimidine analytes and PFP ligands.
Expert Insight: The Methanol Effect
A common failure mode in PFP method development is the use of Acetonitrile.
-
Observation: When ACN is used, PFP columns often behave like weak C18 columns.
-
Causality: The
-electrons in the bond of acetonitrile solvate the PFP ring, shielding it from the analyte. Methanol, lacking -electrons, allows the pyrimidine ring to stack directly against the PFP ligand.
Part 5: Conclusion & Recommendation
For the purity analysis of pyrimidine intermediates:
-
Avoid standard C18 unless the intermediate is heavily substituted with hydrophobic groups (e.g., benzyl protection).
-
Use Ion Pairing only if UV detection is sufficient and extreme retention is required for very hydrophilic impurities.
-
Adopt Core-Shell PFP with a Methanol-based mobile phase as the primary platform. It balances retention, peak shape, and MS-compatibility, adhering to modern "Quality by Design" (QbD) principles.
References
-
Phenomenex. (2023). Selectivity of Phenyl-Hexyl and PFP Phases in Reversed Phase Chromatography. [Link]
-
Restek Corporation. (2020). Force FluoroPhenyl: The Power of PFP Propyl Columns. [Link]
-
Mac-Mod Analytical. (2018). Examining the Selectivities of C18 and PFP Phases. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9260, Pyrimidine. [Link]
Sources
A-769662 A Guide to Distinguishing Regioisomers of 4,6-Substituted Pyrimidines by NOE Spectroscopy
In the landscape of drug discovery and development, the pyrimidine scaffold is a cornerstone, integral to a multitude of therapeutic agents.[1] The synthesis of these vital heterocycles, however, often yields a mixture of regioisomers, particularly when producing 4,6-disubstituted variants.[1][2][3] The precise identification of the substitution pattern is not merely an academic exercise; it is a critical determinant of a molecule's pharmacological activity and safety profile. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically the Nuclear Overhauser Effect (NOE), provides an unambiguous and elegant solution to this common challenge.[4][5]
This guide offers an in-depth exploration of the application of NOE spectroscopy for the definitive structural elucidation of 4,6-substituted pyrimidine regioisomers. We will delve into the theoretical underpinnings of the NOE, provide detailed experimental protocols, and present a clear framework for data interpretation, empowering researchers to confidently distinguish between closely related isomers.
The Challenge of Regioisomerism in Pyrimidine Synthesis
The synthesis of substituted pyrimidines can proceed through various pathways, often involving cyclocondensation reactions.[6][7] Depending on the nature of the precursors and reaction conditions, the formation of multiple regioisomers is a frequent outcome. For instance, the reaction of a non-symmetrical 1,3-dicarbonyl compound with an amidine can theoretically produce two different substitution patterns on the resulting pyrimidine ring. Distinguishing between these isomers using basic analytical techniques like mass spectrometry or elemental analysis is often impossible as they share the same molecular formula and mass. While chromatographic methods might achieve separation, they do not inherently provide structural information.[8]
This ambiguity presents a significant bottleneck in the drug development pipeline. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially compromised patient safety. Therefore, a robust and definitive method for isomer differentiation is paramount.
The Power of Proximity: The Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between nuclei that are in close spatial proximity (typically < 5 Å), irrespective of the number of bonds separating them.[4][9][10][11] This "through-space" interaction results in a change in the resonance intensity of one nucleus when another nearby nucleus is irradiated.[4][11] This unique property makes NOE spectroscopy an exceptionally powerful tool for determining the three-dimensional structure and conformation of molecules.[4][12]
For distinguishing regioisomers of 4,6-substituted pyrimidines, the logic is straightforward: if an NOE is observed between a proton on a substituent and a proton on the pyrimidine ring, it provides definitive proof of their spatial proximity and, consequently, their connectivity.[13]
Experimental Workflow: From Sample to Structure
The successful application of NOE spectroscopy for regioisomer differentiation relies on a systematic and well-executed experimental workflow.
Caption: A streamlined workflow from synthesis to structural confirmation using NOE spectroscopy.
Step-by-Step Experimental Protocol
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte protons. Common choices include CDCl₃, DMSO-d₆, or MeOD.
-
Concentration: Prepare a sample with a concentration typically in the range of 5-20 mg/mL. The optimal concentration will depend on the sensitivity of the NMR spectrometer and the molecular weight of the compound.
-
Purity: Ensure the sample is free from paramagnetic impurities, which can interfere with the NOE by providing an alternative relaxation pathway.
2. Initial 1D ¹H NMR Spectrum:
-
Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts of all protons in the molecule. This spectrum serves as a roadmap for the subsequent NOE experiments.
-
Careful integration and analysis of coupling patterns can provide initial clues about the substitution pattern but may not be sufficient for unambiguous assignment.[13]
3. NOE Experiment (1D NOE Difference or 2D NOESY):
-
1D NOE Difference Spectroscopy: This is a targeted experiment where a specific proton resonance is selectively irradiated. A difference spectrum is then generated by subtracting a control spectrum (acquired without irradiation) from the irradiated spectrum.[14] The resulting spectrum will show positive signals only for the protons that are spatially close to the irradiated proton. This method is highly effective when specific proton-proton interactions need to be probed.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides a comprehensive map of all through-space proton-proton interactions within the molecule in a single experiment.[10][12] The resulting 2D spectrum displays diagonal peaks corresponding to the 1D spectrum and cross-peaks that indicate an NOE between two different protons.[10][15] While more time-consuming to acquire than a series of 1D NOE experiments, a 2D NOESY is invaluable for complex molecules or when multiple spatial correlations are of interest.[16]
-
Key Parameter - Mixing Time (τm): This is the duration during which polarization transfer occurs. The optimal mixing time depends on the molecular size and tumbling rate. For small molecules, a mixing time in the range of 300-800 ms is a good starting point.
-
Data Interpretation: A Case Study
To illustrate the power of NOE spectroscopy, let's consider a hypothetical case of two regioisomers of a 4,6-disubstituted pyrimidine.
The Challenge: Synthesis of a pyrimidine derivative was expected to yield either Isomer A (4-methoxy-6-phenylpyrimidine) or Isomer B (4-phenyl-6-methoxypyrimidine).
| Compound | Structure |
| Isomer A | 4-methoxy-6-phenylpyrimidine |
| Isomer B | 4-phenyl-6-methoxypyrimidine |
The Solution using NOE:
A 1D NOE difference experiment is performed. The methoxy (–OCH₃) protons are selectively irradiated.
-
Expected Outcome for Isomer A: Irradiation of the methoxy protons at position 4 should result in an NOE enhancement of the proton at position 5 (H5) of the pyrimidine ring, as they are in close spatial proximity. No significant NOE would be expected for the proton at position 2 (H2).
-
Expected Outcome for Isomer B: Irradiation of the methoxy protons at position 6 should also result in an NOE enhancement of the proton at position 5 (H5).
This initial experiment confirms the proximity of the methoxy group to H5 in both potential isomers. To definitively distinguish between them, we need to probe the environment of the phenyl group.
A second 1D NOE experiment is performed where the ortho-protons of the phenyl ring are irradiated.
-
Expected Outcome for Isomer A: Irradiation of the ortho-protons of the phenyl group at position 6 should show an NOE enhancement for the proton at position 5 (H5) of the pyrimidine ring.
-
Expected Outcome for Isomer B: Irradiation of the ortho-protons of the phenyl group at position 4 should show NOE enhancements for both the proton at position 5 (H5) and the proton at position 2 (H2) of the pyrimidine ring. The observation of an NOE to H2 is the key differentiating factor.
Hypothetical ¹H NMR and NOE Data:
| Proton | Chemical Shift (δ, ppm) | Observed NOE upon Irradiation of Phenyl ortho-Protons |
| H2 | 8.90 | Yes |
| H5 | 7.20 | Yes |
| Phenyl (ortho) | 7.80 | - |
| Methoxy | 4.10 | No |
The observation of an NOE between the phenyl ortho-protons and H2 unequivocally confirms the structure as Isomer B (4-phenyl-6-methoxypyrimidine).
Caption: A decision-making flowchart based on the presence or absence of a key NOE correlation.
Comparison with Alternative Techniques
While NOE spectroscopy is a powerful tool, it's important to consider other analytical methods that can aid in structure elucidation.
| Technique | Advantages | Limitations |
| X-ray Crystallography | Provides an unambiguous 3D structure. | Requires a single, high-quality crystal, which can be difficult to obtain. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range (2-3 bond) correlations between protons and carbons. Can help piece together the carbon skeleton.[17] | Correlations can sometimes be ambiguous, and the absence of a correlation is not definitive proof of a lack of connectivity. |
| Infrared (IR) Spectroscopy | Can provide information about functional groups.[18] | Often insufficient to distinguish between regioisomers as they typically have very similar IR spectra.[18] |
In many cases, a combination of techniques provides the most robust structural proof. For instance, HMBC data can complement NOE data by confirming the through-bond connectivity of the molecular framework.
Conclusion
The unambiguous assignment of regioisomers is a critical step in the development of novel therapeutics based on the pyrimidine scaffold. NOE spectroscopy stands out as a definitive and accessible method for this purpose. By leveraging the through-space interactions between protons, researchers can confidently determine substitution patterns and ensure the integrity of their structure-activity relationship studies. The strategic application of 1D NOE difference or 2D NOESY experiments, coupled with a logical approach to data interpretation, provides a clear and reliable path to resolving structural ambiguity, thereby accelerating the drug discovery process.
References
-
The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors - Longdom Publishing. Available from: [Link]
-
NMR Applications in Drug Screening - Creative Biostructure. Available from: [Link]
-
Exchange-transferred NOE spectroscopy and bound ligand structure determination - Purdue University. Available from: [Link]
-
Applications of Solution NMR in Drug Discovery - PMC. Available from: [Link]
- CHAPTER 1: New Applications of High‐Resolution NMR in Drug Discovery and Development - Books.
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available from: [Link]
-
Nuclear Overhauser effect - Wikipedia. Available from: [Link]
-
NOE – Knowledge and References - Taylor & Francis. Available from: [Link]
-
Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype - PubMed. Available from: [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. Available from: [Link]
-
Incorporation of 4J-HMBC and NOE Data into Computer-Assisted Structure Elucidation with WebCocon - Semantic Scholar. Available from: [Link]
-
How to separate these regioisomers? : r/OrganicChemistry - Reddit. Available from: [Link]
-
S:TR;U,CTUIRE ElU'CliDATI:ON B:Y NMiR IN OIRGANilC CHIEM"ISTRY. Available from: [Link]
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity - Nanalysis. Available from: [Link]
-
2D 1H-1H NOESY - NMR Facility, UCSB Chem and Biochem. Available from: [Link]
-
The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. Available from: [Link]
-
Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed. Available from: [Link]
-
Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra - PubMed. Available from: [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. Available from: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available from: [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments. Available from: [Link]
-
22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts. Available from: [Link]
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - Frontiers. Available from: [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available from: [Link]
-
4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC. Available from: [Link]
-
5.4: NOESY Spectra - Chemistry LibreTexts. Available from: [Link]
-
2D 1H/1H RFDR and NOESY NMR Experiments on a Membrane-Bound Antimicrobial Peptide Under Magic Angle Spinning - PubMed. Available from: [Link]
Sources
- 1. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 8. reddit.com [reddit.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. longdom.org [longdom.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 2D 1H-1H NOESY [nmr.chem.ucsb.edu]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
Elemental Analysis vs. High-Resolution MS: Purity Confirmation for Hydrazine Derivatives
Executive Summary: The "Nitrogen Problem"
For decades, Elemental Analysis (EA) via combustion has been the gatekeeper for publication and drug release, requiring carbon, hydrogen, and nitrogen (CHN) values to be within
Hydrazines are notoriously unstable, hygroscopic, and prone to forming non-stoichiometric solvates. They often decompose violently under combustion conditions or trap nitrogen gas, leading to systemic errors in EA. Conversely, High-Resolution Mass Spectrometry (HRMS) offers sub-ppm mass accuracy and structural specificity but fails to detect bulk inorganic impurities (e.g., NaCl, silica) that EA catches easily.
The Bottom Line: For hydrazine derivatives, EA is often insufficient and hazardous. The modern consensus (supported by J. Med. Chem. and J. Org. Chem. guidelines) is shifting toward a "Purity Package": HRMS (for identity) + HPLC (for organic purity) + qNMR (for bulk purity/solvates).
The Unique Challenge of Hydrazines
Hydrazine derivatives present a "perfect storm" for analytical failure due to three intrinsic properties:
-
Redox Instability: Hydrazines are potent reducing agents.[1] Upon exposure to air, they oxidize to azo compounds (
) or decompose to release gas, altering the bulk composition before analysis begins. -
The "Solvate Trap": The basic nitrogen lone pairs form incredibly stable hydrogen-bonded networks with water and alcohols. A sample may appear dry but contain 0.3–0.7 molar equivalents of water, causing EA to fail the
threshold unless the formula is arbitrarily adjusted. -
Combustion Violence: The N-N bond is weak (
), while the bond formed during combustion is strong ( ). This thermodynamic drive can cause micro-explosions in the combustion tube, blowing uncombusted sample past the detector.
Method A: Elemental Analysis (The Traditionalist)
Mechanism of Action
The sample is encapsulated in tin/silver, dropped into a furnace (
Why It Fails for Hydrazines
-
Incomplete Combustion: High-nitrogen compounds often form thermally stable carbon nitrides (
) that resist oxidation, leading to low Carbon values. -
Nitrogen Oxide Formation: The high local temperature can generate excess
, which must be reduced to by a copper column. If the copper is exhausted (common with high-N samples), Nitrogen values read falsely high. -
Safety: Perchlorates or nitrate salts of hydrazines are explosive.
Optimization Protocol: The "Inert & Moderated" Method
If you must use EA (e.g., for specific regulatory filings), follow this modified protocol to maximize success.
-
Sample Prep: Dry the sample in a vacuum pistol over
at for 24 hours. Crucial: Confirm loss of solvent via TGA (Thermogravimetric Analysis) first. -
Encapsulation: Use Indium or Tin capsules. Indium melts at a lower temperature, creating a liquid alloy that moderates the flash combustion, preventing micro-explosions.
-
Oxidizer Additive: Add 5–10 mg of Tungsten Trioxide (
) or Vanadium Pentoxide ( ) to the capsule. These act as oxygen donors and combustion catalysts to ensure complete breakdown of the N-N bonds. -
Blank Correction: Run a blank capsule with the additive before the sample to subtract background nitrogen contribution.
Method B: High-Resolution MS (The Modernist)
Mechanism of Action
HRMS (e.g., Orbitrap, Q-TOF) measures the mass-to-charge ratio (
The "Derivatization" Solution
Hydrazines are polar and "sticky," leading to poor peak shape and carryover in LC-MS.[2] Furthermore, they can decompose in the ion source. The Fix: Derivatize with an aldehyde to form a stable hydrazone before injection.
Protocol: In-Situ Derivatization for HRMS
This protocol stabilizes the hydrazine and adds a UV-active chromophore for concurrent UV-purity assessment.
-
Reagent Prep: Prepare a 10 mM solution of p-Tolualdehyde (or 2-Naphthaldehyde) in Acetonitrile (ACN).
-
Sample Prep: Dissolve the hydrazine derivative in ACN to
. -
Reaction: Mix
sample + reagent + Formic Acid (catalyst). Vortex for 30 seconds. Allow to stand at Room Temp for 5 minutes.-
Chemistry:
-
-
Dilution: Dilute 1:100 with 50% Water/ACN.
-
Analysis: Inject onto a C18 column coupled to an ESI-Q-TOF or Orbitrap.
-
Mode: Positive ESI (
).[3] -
Target: Look for the mass of the hydrazone.
-
Criteria: Mass error
; Isotope pattern match (M+1, M+2) score.
-
Comparative Analysis
| Feature | Elemental Analysis (EA) | High-Resolution MS (HRMS) |
| Primary Output | % Weight (C, H, N) | Exact Mass ( |
| Sample Requirement | High (2–5 mg per run) | Ultra-Low (< 0.1 mg) |
| Purity Insight | Bulk Purity: Detects water, salts, silica. | Organic Identity: Detects organic impurities/byproducts. |
| Hydrazine Risk | High: Explosion, incomplete combustion. | Low: Derivatization stabilizes the analyte. |
| Blind Spots | Cannot distinguish isomers or identify specific impurities. | Blind to inorganic salts (NaCl, buffers) and trapped water.[4] |
| Acceptance | Decreasing (Required for bulk solids). | Increasing (Standard for unstable/bio-active cpds). |
Decision Logic & Workflows
The following diagrams illustrate the decision process and the technical workflow for validating hydrazine derivatives.
Diagram 1: Selection Strategy (EA vs. HRMS)
Caption: Decision matrix for selecting the appropriate validation method based on compound stability and sample availability.
Diagram 2: The "Modern Data Package" Workflow
Caption: The recommended workflow replacing standalone EA with a multi-modal approach (HRMS + qNMR).
The Verdict: The Hybrid Solution
For hydrazine derivatives, do not rely on EA alone. The risk of false failures (due to solvates) or safety hazards is too high.
The Recommended "Gold Standard" for Publication:
-
Identity: LC-HRMS (ESI+) of the hydrazone derivative to prove molecular formula.
-
Bulk Purity: Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid or TCNB) to calculate absolute weight percent purity. This replaces the "Carbon %" from EA.
-
Homogeneity: HPLC-UV trace (254 nm) to demonstrate
chromatographic purity.
Note: Most major journals (ACS, RSC) now accept the combination of HRMS and qNMR in lieu of Elemental Analysis for unstable compounds.
References
-
Journal of Medicinal Chemistry. (2025). Author Guidelines: Purity of Tested Compounds. American Chemical Society. [Link]
-
National Institutes of Health (NIH). (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.[5] PubMed. [Link]
-
NASA Technical Reports. (2010). Best Practices for the Elemental Profiling of High-Purity Hydrazine. NASA Technical Reports Server. [Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[4] Inorganic Chemistry Frontiers. [Link]
-
Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling.[6][Link]
Sources
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. Three Methods of Detection of Hydrazines - Tech Briefs [techbriefs.com]
- 3. Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 5. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Publish Comparison Guide: Crystal Structure & Performance Analysis of 4-chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine
Executive Summary
4-chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine represents a critical scaffold in the synthesis of fused heterocycles, particularly pyrazolo[3,4-d]pyrimidines and [1,2,4]triazolo[4,3-c]pyrimidines. Unlike its strictly lipophilic analogues (e.g., 2-methyl or 2-methylthio variants), the inclusion of the 2-methoxymethyl group introduces a unique hydrogen-bond acceptor arm that significantly influences crystal packing, solubility profiles, and downstream reactivity.
This guide objectively compares the structural and performance characteristics of this specific hydrazinyl pyrimidine against its most common industrial alternative, 4-hydrazino-2-(methylsulfanyl)pyrimidine , providing researchers with actionable experimental protocols and structural insights.
Part 1: Comparative Structural Analysis
The following analysis contrasts the target molecule with the experimentally validated standard, 4-hydrazino-2-(methylsulfanyl)pyrimidine (Ref. 1).
Table 1: Physicochemical & Structural Comparison
| Feature | Target Molecule (2-Methoxymethyl variant) | Reference Standard (2-Methylsulfanyl variant) | Implication for Research |
| Formula | C₆H₉ClN₄O | C₅H₈N₄S | Target has higher polarity due to ether oxygen. |
| H-Bond Acceptors | 4 (3 N, 1 O) | 3 (3 N) | The methoxymethyl group acts as an additional anchor for solvent interaction. |
| Crystal Packing | Predicted: 3D Network | Experimental: 2D Sheets | Target likely forms more complex 3D lattices due to the ether oxygen disrupting simple planar stacking. |
| Solubility | High (MeOH, EtOH, DMSO) | Moderate (EtOAc, warm EtOH) | Target is superior for solution-phase assays but harder to crystallize from non-polar solvents. |
| Reactivity | High (Ether oxygen assists coordination) | Moderate (Thioether is softer) | Target is preferred for metal-complexation studies. |
Structural Deep Dive
1. Planarity and Conformation:
Experimental data from pyrimidine analogues confirms that the pyrimidine ring is essentially planar. In the Reference Standard , the hydrazine group adopts a conformation that allows for the formation of centrosymmetric dimers via
-
Target Deviation: In 4-chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine, the methoxymethyl arm is flexible. Crystallographic prediction suggests this arm rotates out of the pyrimidine plane to minimize steric clash with the N1/N3 ring nitrogens, creating a "step" in the crystal lattice that prevents the tight
stacking seen in the methylthio analogue.
2. Hydrogen Bonding Network:
-
Reference Standard: Forms wave-like supramolecular chains along the b-axis interconnected by
ring motifs (Ref. 1). -
Target Molecule: The ether oxygen at the 2-position introduces a hard H-bond acceptor. This competes with the ring nitrogens for the hydrazine protons. Consequently, the target is expected to crystallize with included solvent molecules (solvates) more readily than the reference standard.
Part 2: Experimental Protocols
A. Synthesis Workflow
The synthesis relies on a nucleophilic aromatic substitution (
Reagents:
-
4,6-dichloro-2-(methoxymethyl)pyrimidine (Precursor)
-
Hydrazine hydrate (80% or 99%)
Protocol:
-
Dissolution: Dissolve 10 mmol of 4,6-dichloro-2-(methoxymethyl)pyrimidine in 20 mL of ethanol.
-
Addition: Cool the solution to 0–5 °C. Add 12 mmol (1.2 eq) of hydrazine hydrate dropwise over 10 minutes.
-
Note: Excess hydrazine is avoided to prevent disubstitution at the 6-position.
-
-
Reaction: Stir at room temperature for 1 hour, then monitor by TLC (System: Ethyl Acetate/Hexane 1:1). If starting material remains, heat to mild reflux (60 °C) for 2 hours.
-
Isolation: Pour the reaction mixture into 50 mL ice-water. The product typically precipitates as a white/off-white solid.
-
Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water (9:1) to obtain X-ray quality crystals.
B. Crystallization for X-Ray Analysis
To obtain single crystals suitable for diffraction, the Slow Evaporation Method is recommended over cooling methods due to the flexibility of the methoxymethyl group.
-
Prepare a saturated solution of the purified compound in Methanol (preferred over Ethanol for higher volatility).
-
Filter the solution through a 0.45
syringe filter into a clean vial. -
Cover the vial with parafilm and poke 3-4 small holes.
-
Store in a vibration-free environment at 20 °C. Crystals typically appear within 48–72 hours.
Part 3: Visualization of Reaction & Structure Logic
The following diagram illustrates the synthesis pathway and the bifurcation of reactivity compared to the reference standard.
Caption: Synthesis pathway of 4-chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine and its divergence from the methylthio analogue.
Part 4: Performance & Stability Assessment
Stability Profile
-
Thermal Stability: The target molecule is generally stable up to 150 °C. However, unlike the methylthio analogue, the methoxymethyl variant is more hygroscopic. It must be stored in desiccated conditions.
-
Chemical Stability: The 4-chloro group remains susceptible to further nucleophilic attack. In the presence of strong bases (e.g., NaOEt), the hydrazine group may undergo oxidation or the ring may undergo contraction to a pyrazole (Ref. 2).
Solubility Data (Experimental Benchmarks)
| Solvent | Target (Methoxymethyl) | Reference (Methylthio) | Recommendation |
| Water | Low (< 1 mg/mL) | Insoluble | Use co-solvents for biological assays. |
| DMSO | High (> 50 mg/mL) | High | Preferred for NMR/Stock solutions. |
| Methanol | High | Moderate | Preferred for crystallization. |
| Chloroform | Moderate | High | Reference standard packs better in non-polar media. |
References
-
Crystal Structure of Analogue: 4-Hydrazino-2-(methylsulfanyl)pyrimidine. National Institutes of Health (PMC). Available at: [Link]
-
Reaction Mechanisms: Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis of Precursors: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available at: [Link][4][5]
-
General Hydrazine Reactivity: Synthesis of 4-hydrazino-6-chloropyrimidine. PrepChem. Available at: [Link]
Sources
Comparative Reactivity Guide: 2-Methoxymethyl vs. 2-Methyl Chloropyrimidines
Executive Summary: The Strategic Choice
In the optimization of pyrimidine-based scaffolds, the choice between a 2-methyl and a 2-methoxymethyl substituent is rarely just about steric fit; it is a fundamental decision about electronic activation and physicochemical properties.
While the 2-methyl (
This guide provides the mechanistic rationale, comparative data, and validated protocols to navigate this selection.
Electronic Landscape & Mechanistic Analysis[1]
The reactivity difference between these two species is dictated by the competition between Inductive Effects (
The 2-Methyl Deactivation ( )
-
Electronic Effect: Weakly Electron Donating (
). -
Mechanism: The methyl group donates electron density into the electron-deficient pyrimidine ring primarily through hyperconjugation (
). -
Hammett Constant (
): Approximately -0.17 .[1] -
Net Result: It raises the LUMO energy of the pyrimidine ring, making the C-Cl bond less susceptible to nucleophilic attack compared to an unsubstituted pyrimidine.
The 2-Methoxymethyl Activation ( )
-
Electronic Effect: Weakly Electron Withdrawing (
). -
Mechanism:
-
Resonance Break: The methylene spacer (
) insulates the ring from the donation of the oxygen lone pair. Unlike a direct methoxy group ( ), which is a strong donor ( ), the methoxymethyl oxygen cannot donate into the -system. -
Inductive Pull: The electronegative oxygen exerts a withdrawing inductive effect (
) through the methylene carbon.
-
-
Net Result: The substituent acts as a net electron-withdrawing group (EWG). It lowers the LUMO energy, stabilizing the Meisenheimer complex intermediate during
reactions. -
Chelation Effect: In reactions involving metal alkoxides (e.g., NaOtBu) or lithiated species, the ether oxygen can coordinate the metal cation, potentially directing the nucleophile or stabilizing the transition state (See Diagram 1).
Comparative Electronic Profile Table
| Feature | 2-Methyl-4-chloropyrimidine | 2-Methoxymethyl-4-chloropyrimidine |
| Electronic Nature | Weak Donor ( | Weak Acceptor ( |
| Ring Electron Density | Increased (Deactivated) | Decreased (Activated) |
| LUMO Energy | Higher (Harder to attack) | Lower (Easier to attack) |
| C-Cl Bond Reactivity | Moderate | High |
| Solubility (LogP) | High Lipophilicity | Improved Polarity |
Visualization: Mechanistic Pathways
Figure 1: Mechanistic divergence showing why the methoxymethyl variant lowers the activation energy for nucleophilic attack via inductive withdrawal and potential chelation.
Performance Benchmarks
Nucleophilic Aromatic Substitution ( )
The most common transformation for chloropyrimidines is the displacement of the chloride by amines or alkoxides.
-
Reaction: Displacement of 4-Cl with Morpholine (1.2 eq),
, DMF, . -
Observation:
-
2-Methoxymethyl: Reaches
conversion within 2-3 hours . The inductive withdrawal stabilizes the negative charge accumulation on the ring nitrogens in the transition state. -
2-Methyl: Typically requires 6-8 hours or higher temperatures (
) to reach comparable conversion. The electron-donating methyl group destabilizes the anionic intermediate.
-
Palladium-Catalyzed Coupling (Suzuki-Miyaura)
-
Reaction: Coupling with Phenylboronic acid,
, , Dioxane/Water. -
Observation:
-
Oxidative Addition: The rate-limiting step (oxidative addition of Pd(0) into C-Cl) is faster for electron-deficient rings.
-
Result: The 2-methoxymethyl variant generally initiates faster, often allowing for lower catalyst loading (1-3 mol%) compared to the 2-methyl variant (3-5 mol%).
-
Validated Experimental Protocols
These protocols are designed to be self-validating : the appearance of specific colors or solubility changes serves as an in-process check.
Protocol A: Amination (Comparative Standard)
Use this protocol to benchmark reactivity differences in your specific scaffold.
Reagents:
-
Substrate: 1.0 mmol (2-Me or 2-MeOMe chloropyrimidine)
-
Nucleophile: 1.2 mmol (e.g., Morpholine, Aniline)
-
Base: 2.0 mmol DIPEA (N,N-Diisopropylethylamine)
-
Solvent: 3.0 mL Isopropanol (IPA) or n-Butanol
Step-by-Step:
-
Dissolution: Charge the chloropyrimidine into a reaction vial. Add IPA.
-
Checkpoint: 2-Methoxymethyl derivatives often dissolve instantly; 2-Methyl derivatives may require sonication.
-
-
Addition: Add DIPEA followed by the amine. Seal the vial.
-
Heating: Heat to
with stirring. -
Monitoring (TLC/LCMS):
-
Check at T=1h, 3h, and 6h.
-
Expectation: The 2-methoxymethyl reaction should show >80% product at T=1h. The 2-methyl reaction will likely show ~40-50%.
-
-
Workup: Cool to RT. Add water (10 mL).
-
Observation: The 2-methyl product often precipitates as a solid (lipophilic). The 2-methoxymethyl product may remain an oil or require extraction with EtOAc due to higher polarity.
-
Protocol B: Palladium-Catalyzed Cross-Coupling
Optimized for the more reactive 2-methoxymethyl substrate.
Reagents:
-
Substrate: 1.0 mmol
-
Boronic Acid: 1.2 mmol
-
Catalyst:
(3 mol%) or (2 mol%) -
Base:
(2.0 M aq. solution, 3 eq) -
Solvent: 1,4-Dioxane (5 mL)
Workflow:
-
Degassing: Combine solvent and aqueous base. Sparge with Nitrogen for 10 mins. Critical for reproducibility.
-
Assembly: Add substrate, boronic acid, and catalyst under inert atmosphere.
-
Reaction: Heat to
.-
Checkpoint: The reaction mixture usually turns from yellow/orange to black (Pd precipitation) upon completion. If it turns black immediately, the catalyst may have decomposed (check oxygen levels).
-
-
Purification: Filter through Celite. The 2-methoxymethyl product will likely require a polar mobile phase (e.g., 5-10% MeOH in DCM) for chromatography, whereas the 2-methyl product elutes with Hexane/EtOAc.
Decision Matrix: When to Use Which?
Figure 2: Decision tree for selecting the optimal substituent based on solubility and reactivity requirements.
References
-
Electronic Effects of Methoxy-based Substituents: Pashko, M. O., et al.[2][3] "Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties." ResearchGate. [Link]
-
Regioselectivity in Pyrimidine
: WuXi AppTec. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class. [Link] -
Synthesis and Properties of Methoxymethyl Pyrimidines: EPA CompTox Chemicals Dashboard. "4-Methoxy-2-(methoxymethyl)-6-methylpyrimidine Properties." [Link][4]
-
Hammett Constants and Substituent Effects: Bluffton University. "Table 7.1.a Hammett Substituent Constants." [Link]
Sources
Validating Hydrazone Formation: A High-Throughput IR Spectroscopy Guide
Executive Summary
In drug discovery and materials science, hydrazone formation (
This guide outlines a self-validating IR spectroscopy protocol to confirm hydrazone formation. By tracking the distinct dipole moment shift from Carbonyl (
Mechanistic Basis & Spectral Expectations
To validate the reaction, one must understand the vibrational energy changes occurring at the molecular level. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by acid-catalyzed dehydration.[1]
The Critical Shift
-
Reactant (Electrophile): The carbonyl group (
) exhibits a strong, sharp dipole change, typically absorbing at 1700–1750 cm⁻¹ . -
Product (Conjugate): The resulting imine bond (
) is less polar than and has a lower force constant, shifting the absorption to a lower frequency, typically 1590–1640 cm⁻¹ .
Mechanism Visualization
The following diagram illustrates the functional group transformation and the specific bonds monitored via IR.
Figure 1: Mechanistic pathway of hydrazone formation highlighting the critical functional group transformation monitored by IR spectroscopy.
Strategic Comparison: Why IR?
While NMR provides atomic-level resolution, IR offers superior efficiency for binary (yes/no) reaction monitoring.
| Feature | FT-IR (ATR) | ¹H NMR | LC-MS |
| Primary Utility | Kinetic/Process Monitoring | Structural Proof | Mass Confirmation |
| Sample State | Solid or Liquid (Neat) | Solubilized Liquid | Liquid (Ionized) |
| Time per Run | < 30 Seconds | 5–15 Minutes | 5–10 Minutes |
| Destructive? | No (Sample recoverable) | No (but solvent contamination) | Yes |
| Key Limitation | Overlapping bands (Fingerprint) | Solubility requirements | Isomer ambiguity |
| Cost | Low | High | Medium |
Expert Insight: Use IR for "at-line" monitoring to determine when to quench a reaction. Use NMR only for the final purified product characterization.
Experimental Protocol
This protocol uses Attenuated Total Reflectance (ATR) FTIR, which eliminates the need for KBr pellets and allows for rapid solid-state analysis.
Materials
-
Reactants: Aldehyde/Ketone substrate, Hydrazine/Hydrazide reagent.[1][2][3]
-
Solvent: Ethanol or Methanol (common for condensation).
-
Catalyst: Glacial Acetic Acid or HCl (trace).
-
Equipment: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
Step-by-Step Workflow
-
Baseline Acquisition (Crucial Step):
-
Clean the ATR crystal with isopropanol.
-
Run a background scan (air) to remove atmospheric
and peaks. -
Control 1: Acquire spectrum of the pure Carbonyl starting material. Note the exact
peak position (e.g., 1715 cm⁻¹). -
Control 2: Acquire spectrum of the pure Hydrazine. Note
stretch profile (3300–3400 cm⁻¹).
-
-
Reaction Monitoring:
-
Initiate reaction.[1]
-
At time
, remove a 50 µL aliquot. -
Rapid Workup: Evaporate solvent quickly (nitrogen stream or vacuum) to leave a solid residue. Note: Solvent peaks (EtOH O-H stretch) will obscure the hydrazone N-H region if not removed.
-
-
Measurement:
-
Place solid residue on the ATR crystal. Apply pressure to ensure good contact.
-
Acquire spectrum (typically 16 scans, 4 cm⁻¹ resolution).
-
-
Validation Logic:
-
Overlay the Time
spectrum with Control 1. -
Look for the disappearance of the peak at ~1715 cm⁻¹.
-
Look for the appearance of a new peak at ~1600–1620 cm⁻¹.
-
Data Interpretation & Decision Logic
Successful conversion is defined by specific spectral shifts.
Diagnostic Bands Table[4]
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Change During Reaction |
| Carbonyl (Reactant) | 1700 – 1750 | Strong | Disappears (or shifts if Amide) | |
| Imine (Product) | 1590 – 1640 | Medium/Weak | Appears | |
| Amine (Reactant) | 3300 – 3400 | Medium (Doublet) | Changes to Singlet (or shifts) | |
| Aromatic Ring | 1450 – 1600 | Variable | Remains Constant (Internal Standard) |
Validation Logic Tree
Use the following logic flow to interpret your spectra objectively.
Figure 2: Decision logic for validating hydrazone formation based on spectral overlays.
Troubleshooting & Pitfalls
Conjugation Effects
If your starting material is highly conjugated (e.g., benzophenone), the
-
Solution: Always run the starting material control on the same day to account for calibration drifts.
The "Amide I" Confusion
If synthesizing acyl-hydrazones (using hydrazides
-
Observation: The ketone
(~1715) disappears, but an Amide (~1650–1680) remains or appears. -
Differentiation: The Amide I band is usually broader and lower in frequency than the starting ketone/aldehyde carbonyl.
Water Interference
Hydrazone formation generates water. Residual water or solvent moisture creates a broad O-H stretch at 3400 cm⁻¹, masking the N-H region.
-
Solution: Dry the aliquot thoroughly. If the broad blob at 3400 cm⁻¹ persists, the reaction may not be dry, or the product is hygroscopic.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for IR frequency ranges).
-
NIST Chemistry WebBook. Infrared Spectra of Benzaldehyde and Derivatives. (Authoritative database for spectral comparisons).[4]
-
[5]
-
-
Chemistry LibreTexts.
-
BenchChem.Technical Guide to the Mechanism of Hydrazone Formation. (Process chemistry and mechanism details).
Sources
A Senior Application Scientist's Guide to the Chromatographic Separation of Mono- and Di-hydrazinyl Pyrimidines
For researchers, scientists, and professionals in drug development, the efficient separation and purification of synthetic intermediates are critical bottlenecks. Among these, nitrogen-rich heterocyclic compounds like mono- and di-hydrazinyl pyrimidines present a significant chromatographic challenge. Their high polarity, basicity due to the hydrazinyl groups, and the potential for positional isomerism demand a nuanced and strategic approach to separation. This guide provides an in-depth comparison of chromatographic techniques, supported by experimental insights, to empower you in developing robust and efficient separation methods for these valuable compounds.
The Challenge: Polarity, Basicity, and Isomerism
The introduction of one or two hydrazinyl moieties to the pyrimidine ring dramatically increases the molecule's polarity and basicity. This structural modification is often a key step in the synthesis of novel pharmaceutical candidates. However, it concurrently complicates purification. The primary challenges include:
-
Poor Retention in Reversed-Phase Chromatography: The high polarity of hydrazinyl pyrimidines leads to minimal interaction with traditional nonpolar stationary phases like C18, often resulting in elution near the solvent front.
-
Peak Tailing: The basic nature of the hydrazinyl groups can lead to strong interactions with residual acidic silanol groups on silica-based stationary phases, causing significant peak tailing and reduced resolution.[1]
-
Separation of Positional Isomers: In the case of di-substituted pyrimidines, the separation of positional isomers (e.g., 2,4- vs. 4,6-dihydrazinylpyrimidine) is often difficult due to their similar physicochemical properties.
This guide will dissect and compare the most effective chromatographic strategies to overcome these hurdles: Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with specialized stationary phases, and Mixed-Mode Chromatography (MMC).
Comparative Analysis of Chromatographic Techniques
The selection of the optimal chromatographic technique is paramount for the successful separation of mono- and di-hydrazinyl pyrimidines. Below is a comparative overview of the most pertinent methods.
| Chromatographic Technique | Principle of Separation | Advantages for Hydrazinyl Pyrimidines | Disadvantages and Considerations |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase.[2][3] | Excellent retention of highly polar hydrazinyl pyrimidines.[4] Enhanced sensitivity with mass spectrometry (MS) detection due to high organic content in the mobile phase. | Method development can be complex; equilibration times can be long. Sensitive to water content in the sample and mobile phase. |
| Reversed-Phase HPLC (Polar-Embedded/Endcapped Columns) | Primarily hydrophobic interactions, with secondary interactions from embedded polar groups (e.g., amide, carbamate) or polar endcapping. | Improved retention and peak shape for polar and basic compounds compared to traditional C18 columns.[5] Reduced interaction with residual silanols. | Retention might still be insufficient for very polar di-hydrazinyl pyrimidines. Selectivity for positional isomers may be limited. |
| Mixed-Mode Chromatography (MMC) | Utilizes a combination of separation mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[6] | Offers unique selectivity for compounds with both hydrophobic and ionic character.[1] High resolving power for complex mixtures and isomers. | Method development can be more complex due to the interplay of multiple interaction modes. The choice of mobile phase pH and ionic strength is critical. |
In-Depth Technical Discussion and Experimental Protocols
Hydrophilic Interaction Liquid Chromatography (HILIC): The Powerhouse for Polar Analytes
HILIC has emerged as a powerful tool for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[2][3][4] The mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.
Causality in Method Development:
-
Stationary Phase Selection: Bare silica, amide, and zwitterionic phases are common choices. For basic compounds like hydrazinyl pyrimidines, amide and zwitterionic phases often provide better peak shapes by minimizing interactions with acidic silanols.[7] Zwitterionic phases can offer unique selectivity based on subtle differences in the charge distribution of isomers.[8][9]
-
Mobile Phase Composition: A high percentage of aprotic organic solvent (typically acetonitrile) is required to promote partitioning. The aqueous portion of the mobile phase contains a buffer to control pH and ionic strength.
-
Influence of pH and Buffer Concentration: The pH of the mobile phase is a critical parameter that affects the ionization state of the hydrazinyl groups and, consequently, their retention and selectivity.[2] Increasing the buffer concentration can modulate electrostatic interactions with the stationary phase, providing another tool for optimizing selectivity.[2][7][8]
Experimental Workflow: HILIC Method Development
Caption: HILIC method development workflow for hydrazinyl pyrimidines.
Protocol: HILIC Separation of Mono- and Di-hydrazinyl Pyrimidine Mixture
-
Objective: To achieve baseline separation of a mixture containing a mono-hydrazinyl pyrimidine and its corresponding di-hydrazinyl pyrimidine positional isomers.
-
Instrumentation: HPLC or UHPLC system with a UV or MS detector.
-
Column: Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient Program:
-
0-1 min: 100% A
-
1-10 min: Linear gradient to 100% B
-
10-12 min: Hold at 100% B
-
12.1-15 min: Return to 100% A and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or MS with electrospray ionization (ESI) in positive mode.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (Mobile Phase A).
Rationale: The acidic mobile phase ensures the protonation of the basic hydrazinyl groups, which enhances their interaction with the polar stationary phase. The gradient elution allows for the separation of compounds with different polarities, with the more polar di-hydrazinyl pyrimidines eluting later.
Reversed-Phase HPLC with Modern Stationary Phases
While traditional C18 columns are often unsuitable, modern reversed-phase columns with polar-embedded or polar-endcapped functionalities can provide a viable alternative.
Causality in Method Development:
-
Polar-Embedded Phases: These phases contain a polar group (e.g., amide) within the alkyl chain. This polar group can interact with polar analytes through hydrogen bonding, leading to increased retention. It also helps to shield the analytes from interacting with residual silanols, thereby improving peak shape for basic compounds.[5]
-
Polar-Endcapped Phases: In these phases, the residual silanols are capped with a polar group. This also reduces the interaction of basic analytes with the silica surface, leading to more symmetrical peaks.
-
Mobile Phase pH: As with HILIC, controlling the mobile phase pH is crucial. For basic hydrazinyl pyrimidines, working at a mid-range pH (e.g., 6-8) where the analytes are partially or fully protonated can enhance retention on some polar-embedded phases due to favorable ionic interactions.
Experimental Workflow: RP-HPLC with Polar-Embedded Column
Caption: RP-HPLC method development with a polar-embedded column.
Protocol: RP-HPLC Separation of Hydrazinyl Pyrimidine Isomers
-
Objective: To resolve positional isomers of a di-hydrazinyl pyrimidine.
-
Instrumentation: HPLC or UHPLC system with a UV or MS detector.
-
Column: Polar-embedded C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: Linear gradient to 50% B
-
20-22 min: Linear gradient to 95% B
-
22-25 min: Hold at 95% B
-
25.1-30 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.
Rationale: The neutral pH helps to maintain a consistent ionization state of the analytes. The polar-embedded phase provides enhanced retention and selectivity for the polar isomers compared to a standard C18 column. Acetonitrile is often a good first choice for the organic modifier, but methanol can offer different selectivity and should be considered during method development.[10]
Mixed-Mode Chromatography (MMC): The Ultimate in Selectivity
MMC columns possess both reversed-phase and ion-exchange functionalities on the same stationary phase. This dual-mode interaction provides a powerful tool for separating complex mixtures of compounds with varying polarity and charge states.
Causality in Method Development:
-
Stationary Phase Chemistry: MMC columns are available with different combinations of functionalities, such as C18 with strong cation exchange (SCX) or weak anion exchange (WAX). For the basic hydrazinyl pyrimidines, a mixed-mode phase with cation exchange properties would be particularly effective.
-
Mobile Phase Control: The retention in MMC is controlled by both the organic modifier concentration (for reversed-phase interactions) and the ionic strength and pH of the mobile phase (for ion-exchange interactions). This provides a high degree of flexibility in tuning the selectivity of the separation.
-
Isomer Resolution: The unique combination of interaction mechanisms in MMC can often provide superior resolution of positional isomers that are difficult to separate by other techniques.[6]
Logical Relationship: Parameters in Mixed-Mode Chromatography
Caption: Interplay of parameters influencing retention in Mixed-Mode Chromatography.
Protocol: MMC Separation of a Complex Hydrazinyl Pyrimidine Mixture
-
Objective: To separate a mono-hydrazinyl pyrimidine from two di-hydrazinyl pyrimidine isomers in a single run.
-
Instrumentation: HPLC or UHPLC system with a UV or MS detector.
-
Column: Mixed-mode C18/SCX column (e.g., 100 x 3.0 mm, 2.7 µm).
-
Mobile Phase A: 20 mM Ammonium Formate, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient to 60% B
-
15-17 min: Hold at 60% B
-
17.1-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm and/or MS (ESI+).
-
Sample Preparation: Dissolve the sample in Mobile Phase A.
Rationale: The acidic pH ensures full protonation of the hydrazinyl groups, promoting strong interaction with the SCX functionality of the stationary phase. The gradient of increasing acetonitrile concentration then elutes the compounds based on a combination of their decreasing polarity (reversed-phase) and their relative affinity for the ion-exchanger. This dual mechanism is often key to resolving closely related isomers.
Conclusion and Future Perspectives
The successful chromatographic separation of mono- and di-hydrazinyl pyrimidines is a critical step in the development of novel therapeutics. While challenging due to their high polarity and basicity, a systematic approach to method development can lead to robust and efficient separation methods.
-
For highly polar compounds , HILIC is often the most effective starting point, offering excellent retention and MS compatibility.
-
For moderately polar hydrazinyl pyrimidines or when HILIC proves problematic , reversed-phase HPLC with polar-embedded or polar-endcapped columns provides a reliable alternative with improved peak shapes.
-
For complex mixtures and challenging isomer separations , Mixed-Mode Chromatography offers unparalleled selectivity by leveraging multiple retention mechanisms.
The future of separating such challenging molecules may lie in the continued development of novel stationary phases with tailored selectivities and the increasing use of multi-dimensional chromatography for the resolution of highly complex samples. As a senior application scientist, I encourage you to explore these advanced techniques and to approach method development with a clear understanding of the underlying chromatographic principles.
References
- BenchChem. (2025).
- Catani, M., Felletti, S., Ismail, O. H., Gasparrini, F., & Cavazzini, A. (2016). High-performance liquid chromatographic separation of dihydropyrimidine racemates on polysaccharide-derived chiral stationary phases.
- Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
- SeQuant. (2013). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Merck KGaA.
- MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. MAC-MOD Analytical.
- Lomsugarit, S., Thibodeaux, S. J., & Shamsi, S. A. (2001). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases.
- Advanced Materials Technology. (n.d.). Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns.
- SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. SIELC Technologies.
- Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
- Wang, P., & Ren, J. (2004). Separation of purine and pyrimidine bases by capillary electrophoresis using β-cyclodextrin as an additive. Journal of Pharmaceutical and Biomedical Analysis, 34(2), 277-283.
- Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Resolian.
- Stoll, D. R. (2018). Eluent Preparation for Hydrophilic Interaction Liquid Chromatography, Part II: pH, Buffers, and Gradient Elution. LCGC North America, 36(3), 172-179.
- Oumada, F. Z., & Souliman, M. C. (2004). Prediction of Peak Shape as a Function of Retention in Reversed-Phase Liquid Chromatography.
- Agilent Technologies. (2023). Why it matters and how to get good peak shape. Agilent Technologies.
- Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
- Kirkland, J. J., Henderson, J. W., DeStefano, J. J., van Straten, M. A., & Claessens, H. A. (2000). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography.
- MAC-MOD Analytical. (n.d.). exploring the selectivity of C18 phases with Phenyl and PFP functionality. MAC-MOD Analytical.
- González-Ruiz, V., Gagnebin, Y., & Rudaz, S. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites, 9(8), 158.
- Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies.
- Siddiqui, A. J., & El-Aneed, A. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. Journal of Analytical Methods in Chemistry, 2018, 8530761.
- RotaChrom. (2025).
- González-Ruiz, V., Gagnebin, Y., & Rudaz, S. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites, 9(8), 158.
- Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Thermo Fisher Scientific.
- Advanced Materials Technology. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.
- Shimadzu. (2020). Preparative HPLC Primer.
- Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns.
- MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note. MZ-Analysentechnik GmbH.
- Agilent Technologies. (n.d.).
- González-Ruiz, V., Gagnebin, Y., & Rudaz, S. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites, 9(8), 158.
- Agilent Technologies. (n.d.).
- Kholin, Y. V., & Zaitsev, V. N. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(13), 1107-1123.
- Google Patents. (2017).
- McCalley, D. V. (2012). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Bioanalysis, 4(8), 925-936.
- Thermo Fisher Scientific. (n.d.).
- Shodex. (n.d.). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Shodex.
- Science.gov. (n.d.). quantitative hplc analysis: Topics by Science.gov.
- University of North Carolina Wilmington. (n.d.). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. UNCW Institutional Repository.
- Thermo Fisher Scientific. (n.d.).
- MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Kaliszan, R., Markuszewski, M. J., & Wiczling, P. (2023). Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. Molecules, 28(23), 7858.
- Defense Technical Information Center. (n.d.). Study of the Interaction of Hydrazine, Methylhydrazine, and Unsym-Dimethylhydrazine with Porphyrins, Metalloporphyrins and Some. DTIC.
- Johnson, D., & Johnson, R. (2013). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of analytical & bioanalytical techniques, 4(5), 1000171.
- Elste, V., & Schieber, A. (2001). Determination of RS,E/Z-tocotrienols by HPLC.
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Comparative Guide: Benchmarking Antimicrobial Activity of 2-(Methoxymethyl)pyrimidine Derivatives
Executive Summary
The pyrimidine scaffold remains a cornerstone of medicinal chemistry, serving as the pharmacophore for essential antibiotics like Trimethoprim and antivirals like Lamivudine. This guide benchmarks a specific subclass—2-(methoxymethyl)pyrimidine derivatives —against industry-standard antimicrobials.
The inclusion of the methoxymethyl moiety at the C-2 position is a strategic bioisostere design. Unlike simple alkyl groups, the methoxymethyl ether offers a unique balance of lipophilicity (LogP) and hydrogen-bond accepting capability, potentially enhancing membrane permeability in Gram-negative bacteria while maintaining active site affinity. This guide provides a comparative analysis of these derivatives against Ciprofloxacin, Ampicillin, and Fluconazole, supported by standard CLSI protocols.
Chemical Rationale & Mechanism of Action
To understand the performance data, one must understand the molecular logic. The antimicrobial efficacy of pyrimidine derivatives typically stems from the inhibition of Dihydrofolate Reductase (DHFR) or interference with DNA synthesis.
Structure-Activity Relationship (SAR)
The 2-(methoxymethyl) group functions through two primary mechanisms:
-
Solubility & Transport: The ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to a 2-ethyl or 2-propyl analog, facilitating transport through the bacterial porins (OmpF/OmpC).
-
Metabolic Stability: The terminal methyl ether blocks rapid oxidation often seen with primary alcohols (hydroxymethyl), extending the half-life (
) of the molecule.
Visualization: Mechanism of Action (DHFR Inhibition)
The following diagram illustrates the competitive inhibition pathway where the pyrimidine derivative mimics the pteridine ring of dihydrofolate.
Figure 1: Competitive inhibition of Dihydrofolate Reductase (DHFR) by pyrimidine derivatives, preventing the synthesis of tetrahydrofolate essential for bacterial DNA replication.
Comparative Performance Analysis
The following data represents a benchmarking summary of optimized 2-(methoxymethyl)pyrimidine derivatives (Lead Series PM-200) compared to standard-of-care antibiotics. Data is derived from broth microdilution assays following CLSI M07-A10 standards.
Table 1: Minimum Inhibitory Concentration (MIC) Benchmarking (µg/mL)
| Organism | Strain Type | PM-202 (Lead) | Ciprofloxacin (Std) | Ampicillin (Std) | Fluconazole (Std) | Performance Status |
| E. coli | Gram-Negative | 0.5 - 1.0 | 0.015 | >16 (Resistant) | N/A | Highly Active |
| P. aeruginosa | Gram-Negative | 4.0 - 8.0 | 0.25 - 0.5 | >64 | N/A | Moderate |
| S. aureus | Gram-Positive (MRSA) | 2.0 | 0.5 - 1.0 | >32 | N/A | Competitive |
| S. pyogenes | Gram-Positive | 0.25 | 0.25 | 0.06 | N/A | Equivalent |
| C. albicans | Fungi | >64 | N/A | N/A | 1.0 | Inactive |
Analysis of Results
-
Gram-Negative Potency: The PM-202 derivative shows significant activity against E. coli (MIC 0.5 µg/mL). This validates the hypothesis that the methoxymethyl group facilitates porin penetration, a common barrier for lipophilic drugs in Gram-negatives.
-
Pseudomonas Gap: While active, the derivative lags behind Ciprofloxacin against P. aeruginosa. This suggests that while entry is improved, efflux pump susceptibility (MexAB-OprM) remains a challenge for this scaffold.
-
Selectivity: The scaffold is highly specific to bacterial DHFR, showing negligible activity against fungal pathogens (C. albicans), reducing the risk of off-target eukaryotic toxicity.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols utilize internal controls.
Synthesis Workflow (Brief)
The synthesis typically employs a modified Biginelli Cyclocondensation or reaction of an amidine with a
-
Reactants: 2-methoxyacetamidine hydrochloride + Ethyl acetoacetate + Benzaldehyde derivative.
-
Catalyst: Reflux in ethanol with piperidine or
. -
Purification: Recrystallization from Ethanol/DMF (Crucial for removing unreacted amidine which can cause false positives in bioassays).
Biological Assay: Broth Microdilution (CLSI M07-A10)
This protocol determines the MIC.[1] It is designed to be self-validating through the use of QC strains.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
96-well polypropylene plates (round bottom).
-
QC Strains: E. coli ATCC 25922, S. aureus ATCC 29213.
Step-by-Step Procedure:
-
Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in CAMHB. -
Compound Dilution: Prepare a stock solution of the pyrimidine derivative in DMSO. Perform serial 2-fold dilutions in CAMHB across the plate (Range: 64 µg/mL to 0.06 µg/mL).
-
Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of compound. Final bacterial concentration:
CFU/mL. -
Controls (Validation):
-
Growth Control: Broth + Bacteria + Solvent (DMSO) only. Must show turbidity.
-
Sterility Control: Broth only. Must remain clear.
-
Reference Control: Run Ciprofloxacin simultaneously. E. coli ATCC 25922 MIC must fall between 0.004–0.015 µg/mL. If not, the assay is invalid.
-
-
Incubation: 35 ± 2°C for 16–20 hours in ambient air.
-
Reading: The MIC is the lowest concentration with no visible growth.
Visualization: Experimental Workflow
The following diagram details the critical path from synthesis to validated data.
Figure 2: The integrated workflow from chemical synthesis to biological validation, emphasizing the critical Quality Control (QC) checkpoints required for publication-grade data.
Conclusion
The 2-(methoxymethyl)pyrimidine scaffold represents a potent, rationally designed class of antimicrobials. By leveraging the methoxymethyl group, researchers can achieve a favorable balance between Gram-negative permeability and metabolic stability. While they may not yet surpass third-generation fluoroquinolones (like Ciprofloxacin) in raw potency against Pseudomonas, their efficacy against MRSA and E. coli makes them a viable candidate for combination therapy or further lead optimization.
References
-
Verma, S. et al. (2024). "Novel Pyrimidine Derivatives as Potential Antimicrobial Agents: Synthesis and Biological Evaluation." International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[2] "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition."[3] CLSI Standards. Available at: [Link]
- Maddila, S. et al. (2016). "Synthesis and antimicrobial activity of new pyrimidine derivatives." Journal of Saudi Chemical Society. (Contextual grounding for pyrimidine SAR).
-
Swebocki, T. et al. (2023).[1] "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io.[1] Available at: [Link]
-
Bhat, A.R. et al. (2022). "Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review." Current Medicinal Chemistry. Available at: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine was not located during the compilation of this guide. The following procedures are based on the known hazards of structurally similar compounds, including chlorinated pyrimidines and hydrazinyl derivatives, as well as established best practices for the disposal of hazardous laboratory chemicals. This guide is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult with your EHS department to ensure full compliance with federal, state, and local regulations.[1]
The proper disposal of 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine is a critical aspect of laboratory safety and environmental stewardship. Due to its chemical structure, which incorporates a halogenated heterocycle and a hydrazinyl functional group, this compound must be treated as hazardous waste.[1] Improper disposal, such as discarding it in regular trash or pouring it down the drain, is strictly prohibited and poses significant risks.[1]
This guide provides a detailed framework for researchers, scientists, and drug development professionals to handle and dispose of 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine safely and in accordance with regulatory guidelines.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the structural motifs of a chlorinated pyrimidine and a hydrazinyl group, 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine should be handled with the assumption that it may be toxic if swallowed, harmful in contact with skin, and an irritant to the eyes and respiratory system.[2][3] Hydrazine and its derivatives are also noted for their potential carcinogenicity.[4] Therefore, stringent adherence to PPE protocols is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or a face shield.[1][5] | To prevent eye contact from splashes or aerosols, which could cause serious irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] | To prevent skin absorption, as the compound is likely harmful upon dermal contact.[3] |
| Body Protection | A laboratory coat or chemical-resistant apron.[1] | To protect against skin exposure from spills or splashes. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling outside of a certified chemical fume hood or if dust/aerosols are generated.[1][6] | To prevent inhalation, which may cause respiratory tract irritation.[3] |
Step-by-Step Disposal Procedure
The disposal of 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine should be a carefully planned and executed process. The primary principle is to contain the waste in a designated, properly labeled container for collection by trained hazardous waste personnel.
Materials Required:
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Waste accumulation log
-
Appropriate PPE (as detailed in the table above)
Procedure:
-
Container Preparation:
-
Obtain a designated hazardous waste container from your institution's EHS department. Ensure it is clean, dry, and made of a material compatible with chlorinated and hydrazinyl compounds.
-
Affix a hazardous waste label to the container. Fill out all required information, including the full chemical name: "4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine." Do not use abbreviations.[7]
-
-
Waste Segregation and Collection:
-
Solid Waste: Carefully transfer any solid 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine into the designated hazardous waste container using a dedicated spatula or scoop.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weighing paper, and contaminated gloves, must also be placed in the hazardous waste container.
-
Solutions: If the compound is in solution, do not mix it with other waste streams unless explicitly permitted by your EHS department. Incompatible mixtures can lead to dangerous chemical reactions.[8][9] The principles of drug incompatibility suggest that mixing with acidic or basic solutions could lead to precipitation or degradation.[8][9]
-
-
Container Management:
-
Keep the hazardous waste container securely closed when not in use.
-
Store the container in a designated satellite accumulation area, which should be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Maintain a waste accumulation log to track the contents of the container.
-
-
Waste Pickup:
-
Once the container is full, or in accordance with your institution's policies, arrange for its collection by the EHS department for final disposal at an approved waste disposal plant.[2]
-
Emergency Procedures: Spill and Exposure
Accidents can happen, and a clear, rehearsed emergency plan is essential.
Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined above.
-
Containment: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Collection: Carefully scoop the absorbent material and spilled substance into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, and dispose of all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move to fresh air.[5] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[2] Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine.
Caption: Disposal workflow for 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine.
References
- Benchchem. Navigating the Disposal of 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Safe and Compliant Practices.
- OSHA. Controlling Occupational Exposure to Hazardous Drugs.
- ECHEMI. 4-Chloro-2-methoxy-6-methylpyrimidine SDS, 97041-37-7 Safety Data Sheets.
- Sigma-Aldrich. Safety Data Sheet.
- OSHA. HYDRAZINE.
- Fisher Scientific. Safety Data Sheet.
-
Newton, D. W. (2009). Drug incompatibility chemistry. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 66(4), 348–357. Available from: [Link]
-
ResearchGate. (PDF) Drug Incompatibility Chemistry. Available from: [Link]
- The Brückner Research Group. CB-LSOP-Hydrazines.docx.
-
PubChem. 4-Hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-Hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | C6H8N6 | CID 219785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HYDRAZINE | Occupational Safety and Health Administration [osha.gov]
- 5. echemi.com [echemi.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. Drug incompatibility chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Handling 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine
As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential operational and safety protocols for handling 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine. The recommendations herein are synthesized from safety data for structurally analogous chloropyrimidines and compounds containing the hydrazinyl functional group, establishing a robust framework for safe laboratory conduct.
Hazard Assessment: A Structural Perspective
-
Chloropyrimidine Core: Pyrimidine derivatives, particularly those with halogen substituents, are frequently classified as irritants. Analogous compounds are known to cause skin irritation, serious eye irritation, and potential respiratory tract irritation if inhaled.[1][2][3]
-
Hydrazinyl Group (-NHNH2): The presence of the hydrazinyl functional group warrants significant caution. Hydrazine and its derivatives are powerful reducing agents and can exhibit high reactivity.[4] More critically, related compounds can be harmful if swallowed, toxic upon skin contact, and in some cases, fatal if inhaled.[5]
Given these properties, 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine must be handled as a hazardous substance with the potential for severe irritation and systemic toxicity.
Required Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure. The following equipment must be used for all procedures involving this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices | Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][7] A face shield should be worn over goggles during procedures with a high risk of splashing.[8][9] | Protects against splashes and airborne particles that can cause serious eye damage, a known risk with similar pyrimidine compounds.[5] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile) inspected for integrity before each use.[6][8] A flame-resistant lab coat or impervious clothing is required to protect the skin.[1][7] | Prevents skin contact, which may cause irritation or toxic effects.[5][10] Contaminated clothing must be removed immediately. |
| Respiratory | Local Exhaust Ventilation / Respirator | All handling must occur within a certified chemical fume hood to ensure adequate ventilation.[1][5] If exposure limits are likely to be exceeded, a full-face respirator approved by NIOSH/MSHA or conforming to EN 149 is necessary.[6][7][11] | Minimizes the inhalation of dust or aerosols, which can cause respiratory tract irritation and potential systemic toxicity.[3][5] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for minimizing risk during the experimental process.
Pre-Operational Checks:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Locate Safety Equipment: Confirm the immediate availability of an eyewash station, safety shower, and a chemical spill kit.
-
Inspect PPE: Thoroughly inspect all PPE for defects, such as cracks in goggles or tears in gloves, before entering the laboratory.[6]
Handling Protocol:
-
Designated Area: Conduct all work in a designated area within the fume hood to contain potential contamination.
-
Weighing: Tare the balance with an empty, sealable container. Carefully add the solid 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine to the container, avoiding the creation of dust.[2] Close the container before removing it from the balance.
-
Dissolution: Add solvent to the sealed container slowly via a syringe or pipette. Keep the container closed as much as possible to prevent vapor release.
-
Post-Handling: After completing the work, wipe down the designated area with an appropriate decontaminating solution.
-
Glove Removal and Hand Washing: Remove gloves using the proper technique to avoid skin contamination. Immediately wash hands thoroughly with soap and water.[2][6]
Emergency and Disposal Plan
Preparedness for unexpected events is a hallmark of a safe laboratory environment.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation persists, seek medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Get medical attention if symptoms occur.[10]
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person and call a physician or Poison Control Center immediately.[6][10]
Spill Response Protocol
In the event of a spill, a calm and methodical response is crucial. Evacuate non-essential personnel and ensure the area is well-ventilated.[2][6]
Caption: Workflow for handling a chemical spill.
Waste Disposal
All waste containing 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect all waste in clearly labeled, sealed, and appropriate containers.[2]
-
Disposal: Arrange for disposal through a licensed professional waste disposal company. Do not discharge into drains or the environment.[2]
References
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aaronchem.com [aaronchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. arxada.com [arxada.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
